Forvisirvat
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2135638-06-9 |
|---|---|
分子式 |
C19H17ClN2O6 |
分子量 |
404.8 g/mol |
IUPAC名 |
(2S,5'R)-7-chloro-3',4-dimethoxy-5'-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C19H17ClN2O6/c1-8-5-10(23)6-13(26-4)19(8)17(24)14-12(25-3)7-11(15(20)16(14)28-19)18-22-21-9(2)27-18/h6-8H,5H2,1-4H3/t8-,19+/m1/s1 |
InChIキー |
MIHSWFYCAJWPIS-YLVJLNSGSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Forisirvat (SP-624): A Novel Epigenetic Modulator for the Treatment of Major Depressive Disorder
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Forisirvat (also known as SP-624) is a first-in-class, orally bioavailable, and brain-penetrant small molecule under development for the treatment of Major Depressive Disorder (MDD). It operates through a novel epigenetic mechanism by selectively activating Sirtuin 6 (SIRT6), an NAD+-dependent histone deacetylase. The primary mechanism of action of forisirvat involves the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac), leading to the modulation of gene expression. This epigenetic regulation results in the attenuation of pro-inflammatory signaling pathways, such as NF-κB, and the enhancement of synaptic plasticity. Preclinical and early clinical data suggest that forisirvat's activation of SIRT6 leads to measurable changes in neuronal activity and connectivity, offering a promising new therapeutic strategy for MDD.
Introduction to Forisirvat and its Target: SIRT6
Forisirvat is a novel investigational drug being developed by Sirtsei Pharmaceuticals, a subsidiary of Arrivo BioVentures, for the treatment of MDD. Unlike conventional antidepressants that primarily target monoaminergic systems, forisirvat leverages an epigenetic approach by activating Sirtuin 6 (SIRT6).
SIRT6 is a nuclear protein that plays a crucial role in regulating a variety of cellular processes, including DNA repair, genomic stability, metabolism, and inflammation. Its primary enzymatic activity is the deacetylation of histone H3 at two specific lysine residues: H3K9ac and H3K56ac. Acetylation of these residues is generally associated with a more open chromatin structure and increased gene transcription. By removing these acetyl groups, SIRT6 can effectively repress the expression of its target genes.
Core Mechanism of Action: Epigenetic Modulation
The foundational mechanism of action of forisirvat is its ability to enhance the catalytic activity of SIRT6. This activation leads to a cascade of downstream effects at the cellular and systems level.
Histone Deacetylation
Forisirvat potentiates the deacetylation of H3K9ac and H3K56ac by SIRT6. This epigenetic modification alters chromatin accessibility and modulates the transcription of genes implicated in the pathophysiology of depression.
Downstream Signaling Pathways
Attenuation of NF-κB Signaling: One of the key consequences of SIRT6 activation is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. SIRT6 can deacetylate H3K9ac at the promoters of NF-κB target genes, leading to their transcriptional repression. The NF-κB pathway is a critical regulator of inflammation, and its hyperactivity has been linked to the neuroinflammatory processes observed in MDD. By dampening NF-κB signaling, forisirvat may exert antidepressant effects by reducing neuroinflammation.
Modulation of Akt/GSK3β Signaling: While the direct effects of forisirvat on the Akt/GSK3β pathway are still under investigation, SIRT6 has been shown to influence this pathway, which is critical for neuronal survival and synaptic plasticity.
Preclinical Evidence
Preclinical studies have provided foundational evidence for the antidepressant and pro-cognitive effects of forisirvat, linking its SIRT6-activating properties to functional changes in neuronal circuits.
In Vitro and Ex Vivo Findings
A key preclinical finding from patent literature indicates that forisirvat enhances synaptic function. In ex vivo electrophysiological recordings from rat hippocampal slices, the compound was shown to increase the frequency of miniature excitatory post-synaptic potentials (mEPSPs). This suggests that forisirvat may facilitate neurotransmitter release and enhance synaptic plasticity. Furthermore, these studies reported that forisirvat can ameliorate cognitive deficits associated with N-methyl-D-aspartate (NMDA) receptor hypofunction.
Animal Models
Forisirvat has demonstrated antidepressant-like effects in established animal models of depression.
Clinical Pharmacology and Human Studies
Early-phase clinical trials in healthy volunteers and patients with MDD have begun to translate the preclinical findings into a human context, providing evidence of target engagement and physiological effects consistent with the proposed mechanism of action.
Pharmacokinetics
Phase 1 studies in healthy adults have shown that forisirvat is orally active and well-tolerated. The pharmacokinetic profile supports once-daily dosing.
Pharmacodynamics: Evidence of Target Engagement
The SP-624-103 study, conducted by Arrivo BioVentures, provided direct evidence of forisirvat's effects on human brain activity.[1][2] This double-blind, placebo-controlled study in healthy volunteers utilized quantitative electroencephalography (qEEG) to measure changes in brain electrical activity.[1][2]
The key findings from this study were:
-
Increased Beta Power: A single dose of forisirvat led to an increase in beta power, particularly in the frontal-central regions of the brain.[1][2] Increased beta power is associated with enhanced synaptic plasticity and neuronal connectivity.
-
Decreased Delta Power: The study also observed a decrease in delta power.[1][2] Elevated delta activity is often linked to reduced cortical arousal and depressive states.[1][2]
These qEEG changes are interpreted as indicators of enhanced neural synchronization, excitability, and cortical activation, providing a physiological correlate for the pro-cognitive and antidepressant effects observed in preclinical models.[1][2]
Data Presentation
Table 1: Forisirvat (SP-624) Activity and Properties
| Parameter | Value | Reference |
| Target | Sirtuin 6 (SIRT6) | [3] |
| Mechanism | Selective SIRT6 Activator | [3] |
| EC50/AC50 | Data not publicly available | - |
| Key Preclinical Effect | Increased frequency of mEPSPs | Patent WO 2024/026443 A1 |
| Key Human Biomarker Effect | Increased qEEG beta power, Decreased qEEG delta power | [1][2] |
Table 2: Phase 2 Clinical Trial (SP-624-201) Efficacy Data (Post-hoc analysis in female subjects)
| Endpoint | Forisirvat (20 mg/day) | Placebo | p-value |
| Change from baseline in MADRS score at Week 4 | Statistically significant improvement vs. placebo | - | <0.05 |
Note: The primary endpoint of the study in the overall population was not met. The data presented here is from a post-hoc analysis of female participants, which showed a statistically significant effect.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of forisirvat are proprietary and not fully available in the public domain. The following are generalized descriptions based on available information.
SIRT6 Activation Assay (General Protocol)
-
Principle: In vitro assays to measure the deacetylation of a substrate peptide by recombinant human SIRT6 in the presence of forisirvat.
-
Methodology: A common method is a fluorescence-based assay. A fluorogenic acetylated peptide substrate (e.g., based on H3K9ac) is incubated with recombinant SIRT6 and NAD+. Upon deacetylation by SIRT6, a developer enzyme cleaves the peptide, releasing a fluorophore. The fluorescence intensity is measured and is proportional to SIRT6 activity. The EC50 value is determined by measuring the concentration of forisirvat required to achieve 50% of the maximal activation.
Ex Vivo Electrophysiology (General Protocol)
-
Principle: To measure the effect of forisirvat on synaptic transmission in brain tissue.
-
Methodology: Acute hippocampal slices are prepared from rodents. Whole-cell patch-clamp recordings are performed on pyramidal neurons. Miniature excitatory post-synaptic potentials (mEPSPs) are recorded in the presence of tetrodotoxin (B1210768) to block action potentials. The frequency and amplitude of mEPSPs are measured before and after the application of forisirvat to the bath solution.
Quantitative Electroencephalography (qEEG) Study (SP-624-103)
-
Principle: To assess the effect of forisirvat on resting-state brain electrical activity in healthy human volunteers.
-
Methodology: A multi-channel EEG is recorded from participants at baseline and after administration of a single dose of forisirvat (20 mg) or placebo. The EEG data is subjected to quantitative analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta). Statistical comparisons are made between the forisirvat and placebo groups to identify significant changes in brain activity.
Visualizations
Figure 1: Core mechanism of action of forisirvat in MDD.
Figure 2: Experimental workflow for forisirvat development.
Conclusion
Forisirvat represents a significant innovation in the therapeutic landscape of Major Depressive Disorder by targeting a novel epigenetic mechanism. Its action as a SIRT6 activator, leading to histone deacetylation, attenuation of neuroinflammatory pathways, and enhancement of synaptic plasticity, is supported by a growing body of preclinical and early clinical evidence. The observed changes in qEEG in human subjects provide a valuable biomarker of target engagement and physiological effect. While further large-scale clinical trials are necessary to fully elucidate its efficacy and safety profile, forisirvat holds the potential to be a valuable new treatment option for patients with MDD, particularly those who may not respond to currently available therapies.
References
The Epigenetic Action of Forvisirvat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forvisirvat (formerly SP-624) is a first-in-class, orally administered small molecule activator of Sirtuin 6 (SIRT6), an NAD+-dependent protein deacetylase.[1][2] It is currently under investigation for the treatment of Major Depressive Disorder (MDD) and schizophrenia.[1] The epigenetic mechanism of action of this compound sets it apart from traditional antidepressants, offering a novel therapeutic approach for neuropsychiatric disorders. This technical guide provides an in-depth overview of the core epigenetic action of this compound, based on available preclinical and clinical data.
Core Mechanism of Action: SIRT6 Activation
This compound's primary mechanism of action is the activation of SIRT6. SIRT6 is a histone deacetylase that plays a crucial role in regulating gene expression, DNA repair, genomic stability, and metabolism. By activating SIRT6, this compound modulates the acetylation status of key histone residues, thereby influencing the transcription of downstream target genes.
Histone Deacetylation
Preclinical evidence suggests that SIRT6, and by extension its activator this compound, targets specific lysine (B10760008) residues on histone H3 for deacetylation. The primary targets identified are:
-
H3K9ac (Histone H3 Lysine 9 acetylation)
-
H3K56ac (Histone H3 Lysine 56 acetylation)
Deacetylation of these residues is generally associated with a more condensed chromatin state, leading to the transcriptional repression of specific genes.
Downstream Signaling Pathways
The activation of SIRT6 by this compound has been linked to the modulation of key signaling pathways implicated in the pathophysiology of depression. The most prominent pathway identified is the Akt/GSK3β signaling pathway .[3]
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound action.
Quantitative Data
While specific preclinical data such as the EC50 for SIRT6 activation by this compound are not yet publicly available in peer-reviewed literature, clinical trial data provides insights into its therapeutic dosage and clinical effects.
This compound Phase 1 Clinical Trial Data (Healthy Adults)
| Parameter | Single Ascending Dose (SP-624-101) | Multiple Ascending Dose (SP-624-102) |
| Doses | 3, 10, 30 mg | 3, 10 mg (5 days), 20 mg (10 days) |
| Key Finding | Cmax exceeded predicted target plasma concentrations of 3.28 ng/mL at all doses.[4] | Well-tolerated, supporting progression to 20 mg daily in Phase 2.[4][5] |
| Food Effect | Lower Cmax, later Tmax, comparable AUC when taken with a high-fat meal.[4][5] | Not reported. |
| Adverse Events | No serious adverse events reported.[4][5] | No serious adverse events reported.[4][5] |
This compound Phase 2 Clinical Trial Data (Adults with MDD)
| Parameter | This compound (20 mg daily) | Placebo |
| Primary Endpoint | No significant difference in the change from baseline to Week 4 in Montgomery Asberg Depression Rating Scale (MADRS) score overall.[6] | No significant difference from this compound group overall.[6] |
| Post-hoc Analysis (Females) | Significant overall improvement in MADRS score.[6] | Less improvement compared to this compound group. |
| Adverse Events | Most frequent was headache (8.1%). No serious adverse events reported.[6] | Headache (11.5%).[6] |
Experimental Protocols
Detailed experimental protocols for studies conducted specifically with this compound are proprietary. However, based on the known mechanism of action, the following are representative methodologies that would be employed to characterize a SIRT6 activator like this compound.
SIRT6 Activation Assay (Fluorometric)
This assay would be used to determine the in vitro potency of this compound in activating SIRT6.
-
Reagents and Materials : Recombinant human SIRT6 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K9ac sequence), NAD+, assay buffer, developer solution, and this compound at various concentrations.
-
Procedure :
-
In a 96-well plate, SIRT6 enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
NAD+ and the fluorogenic peptide substrate are added to initiate the reaction.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated peptide.
-
Fluorescence is measured using a plate reader.
-
-
Data Analysis : The fluorescence intensity is proportional to SIRT6 activity. Data are plotted as SIRT6 activity versus this compound concentration to determine the EC50 value.
Histone Deacetylation Assay (Western Blot)
This cell-based assay would confirm the effect of this compound on histone acetylation levels in a cellular context.
-
Cell Culture and Treatment : A relevant cell line (e.g., neuronal cells) is cultured and treated with varying concentrations of this compound or a vehicle control for a specified time.
-
Histone Extraction : Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Western Blotting :
-
Extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for acetylated H3K9 and acetylated H3K56.
-
A primary antibody for total histone H3 is used as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : The band intensities for acetylated histones are quantified and normalized to the total histone H3 levels to determine the change in acetylation upon this compound treatment.
Experimental Workflow
The development and validation of a SIRT6 activator like this compound would likely follow a structured experimental workflow.
This compound Discovery and Validation Workflow
Caption: A generalized experimental workflow for a SIRT6 activator.
Conclusion
This compound represents a novel approach to the treatment of MDD through its unique epigenetic mechanism of activating SIRT6. While detailed preclinical quantitative data and specific experimental protocols are not yet fully in the public domain, the available information points to a clear mechanism involving the deacetylation of histone H3 at lysines 9 and 56, leading to the modulation of the Akt/GSK3β signaling pathway. Ongoing and future clinical trials will be crucial in further elucidating the therapeutic potential and the precise molecular consequences of this compound's action in patients. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this innovative therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sirtsei Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. biolscigroup.us [biolscigroup.us]
- 4. Phase 1, Single-Center, Double-Blind, Randomized, Placebo-Controlled Studies of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Oral Doses of the Sirtuin 6 Activator SP-624 in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Forvisirvat (SP-624): A Technical Guide to a First-in-Class SIRT6 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forvisirvat (SP-624) is a pioneering, orally available, and brain-penetrant small molecule that selectively activates Sirtuin 6 (SIRT6).[1] Currently under clinical investigation for major depressive disorder (MDD), this compound represents a novel therapeutic approach targeting the epigenetic mechanisms of disease.[2][3] SIRT6, a NAD+-dependent histone deacetylase, is a critical regulator of fundamental cellular processes, including DNA repair, genomic stability, inflammation, and metabolism.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action through the SIRT6 activation pathway, and summarizing the available preclinical and clinical data. The experimental protocols for key assays and a discussion of the downstream signaling pathways are also presented to facilitate further research and development in this promising area.
Introduction to this compound (SP-624) and the SIRT6 Pathway
This compound (SP-624) is a first-in-class activator of SIRT6, an enzyme implicated in a wide array of cellular functions that are relevant to the pathophysiology of major depressive disorder and other neurological conditions.[4][6] The development of this compound is driven by the growing body of evidence suggesting that modulation of epigenetic enzymes like SIRT6 can offer a novel therapeutic strategy for diseases with unmet medical needs.[7]
SIRT6 is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases.[5] It primarily resides in the nucleus and plays a pivotal role in maintaining genomic integrity through its involvement in DNA repair pathways.[4] Furthermore, SIRT6 is a key regulator of glucose and lipid metabolism and has been shown to suppress inflammatory processes, notably by inhibiting the NF-κB signaling pathway.[5] Given these diverse functions, the activation of SIRT6 by this compound is hypothesized to counteract the pathophysiological processes associated with depression, such as neuronal damage, inflammation, and metabolic dysregulation.[5][6]
This compound (SP-624) Preclinical Data
While specific quantitative data from preclinical studies on this compound, such as its EC50 for SIRT6 activation, have not been disclosed in the reviewed literature, qualitative descriptions of its activity have been reported.
In Vitro Activity:
This compound has been shown to activate the deacetylase activity of SIRT6, leading to the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 27 (H3K27ac) on intact nucleosomes.
In Vivo Activity:
Preclinical studies in animal models have demonstrated the antidepressant and cognitive-enhancing effects of this compound.[5] The compound was reported to be efficacious in models of treatment-resistant depression, including the forced swim test in Wistar Kyoto rats and a lipopolysaccharide (LPS)-induced model of depression.[5] Furthermore, this compound prevented cognitive deficits induced by scopolamine (B1681570) and phencyclidine in the novel object recognition test.[5]
This compound (SP-624) Clinical Data
This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with major depressive disorder.
Phase 1 Clinical Trials (Studies SP-624-101 and SP-624-102)
Two Phase 1 studies assessed the safety and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy adults.[8]
Table 1: Summary of Phase 1 Pharmacokinetic Data for this compound (SP-624)
| Study | Dose | Cmax (ng/mL) | AUC (ng·h/mL) |
| SP-624-101 (SAD) | 3 mg | Data not specified | Data not specified |
| 10 mg | Data not specified | Data not specified | |
| 30 mg | Data not specified | Data not specified | |
| SP-624-102 (MAD) | 3 mg daily (5 days) | Data not specified | Data not specified |
| 10 mg daily (5 days) | Data not specified | Data not specified | |
| 20 mg daily (10 days) | Data not specified | Data not specified |
Note: Specific mean values for Cmax and AUC were not provided in the referenced search results. However, it was reported that at all doses, the maximum concentration (Cmax) surpassed the predicted target plasma concentration of 3.28 ng/mL, and both Cmax and the area under the concentration-time curve (AUC) showed dose-proportional increases.[8]
The studies concluded that this compound was well-tolerated with no serious adverse events reported.[8]
Phase 2 Clinical Trial (Study SP-624-201)
A Phase 2, multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in adults with MDD.[9][10]
Table 2: Key Parameters of the Phase 2 Clinical Trial of this compound (SP-624)
| Parameter | Description |
| Study Identifier | NCT04479852 |
| Study Design | Double-blind, placebo-controlled, randomized |
| Patient Population | Adults with moderate to severe Major Depressive Disorder |
| Treatment Arm | This compound 20 mg daily for 4 weeks |
| Control Arm | Placebo daily for 4 weeks |
| Primary Endpoint | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at Week 4 |
Table 3: Summary of Efficacy Results from the Phase 2 Clinical Trial of this compound (SP-624)
| Population | Endpoint | This compound (20 mg) | Placebo | p-value |
| Overall | Change in MADRS score from baseline at Week 4 | No significant difference | No significant difference | Not significant |
| Female Participants | Change in MADRS score from baseline at Week 4 | Significant overall improvement | - | Not specified |
| Female Participants | Response Rate (≥50% decrease in MADRS) | 38.1% | 23.3% | 0.034 |
| Female Participants | Remission Rate (MADRS ≤10) | 25.0% | 14.0% | 0.067 |
| Male Participants | Response Rate (≥50% decrease in MADRS) | 33.3% | 43.6% | 0.327 |
| Male Participants | Remission Rate (MADRS ≤10) | 16.7% | 23.1% | 0.458 |
The most frequently reported treatment-emergent adverse event was headache (8.1% for this compound vs. 11.5% for placebo).[9]
Exploratory Phase 1b Study (SP-624-103)
An exploratory study in healthy volunteers evaluated the effect of this compound on brain activity using quantitative electroencephalography (qEEG).[11][12] After a single 20 mg dose, participants receiving this compound showed an increase in beta power and a decrease in delta power in the frontal-central regions of the brain, changes that are indicative of enhanced neural connectivity and cortical activation.[11][12]
SIRT6 Activation Pathway and Downstream Effects
The therapeutic potential of this compound is rooted in its ability to activate SIRT6, which in turn modulates a cascade of downstream signaling pathways.
Caption: this compound activates SIRT6, leading to downstream effects.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies, the following sections outline the likely approaches used.
In Vitro SIRT6 Deacetylase Activity Assay
A common method to assess SIRT6 deacetylase activity involves a fluorometric assay.
Caption: Workflow for a fluorometric SIRT6 deacetylase activity assay.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, a fluorogenic acetylated peptide substrate (e.g., based on H3K9ac), and NAD+.
-
Compound Addition: Add this compound at various concentrations or a vehicle control to the wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant human SIRT6 enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the signal by adding a developer solution that releases a fluorophore from the deacetylated substrate.
-
Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the EC50 value by plotting the fluorescence signal against the log of the this compound concentration.
Animal Model of Depression: Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.
Caption: Experimental workflow for the forced swim test.
Protocol:
-
Animal Acclimation: House rodents (mice or rats) in the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or a vehicle control orally at a predetermined time before the test (e.g., 60 minutes).
-
Test Session: Individually place each animal in a glass cylinder filled with water (25 ± 1°C) to a depth where the animal cannot touch the bottom or escape.
-
Behavioral Recording: Record the session for 6 minutes.
-
Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: Compare the mean immobility time between the this compound-treated and vehicle-treated groups using appropriate statistical tests. A significant reduction in immobility time suggests antidepressant-like activity.
Conclusion
This compound (SP-624) is a promising first-in-class SIRT6 activator with a novel epigenetic mechanism of action for the treatment of major depressive disorder. Preclinical and early clinical studies have provided initial evidence of its potential to modulate neural activity and exert antidepressant effects, particularly in female patients. The activation of the SIRT6 pathway by this compound offers a multifaceted approach to addressing the complex pathophysiology of depression by enhancing DNA repair, reducing inflammation, and regulating metabolism. Further large-scale clinical trials are underway to confirm these findings and fully elucidate the therapeutic potential of this innovative compound. The continued investigation into this compound and the SIRT6 pathway holds significant promise for advancing the treatment of MDD and other neurological disorders.
References
- 1. businesswire.com [businesswire.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. arrivobio.com [arrivobio.com]
- 4. arrivobio.com [arrivobio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biotuesdays.com [biotuesdays.com]
- 7. biolscigroup.us [biolscigroup.us]
- 8. Phase 1, Single-Center, Double-Blind, Randomized, Placebo-Controlled Studies of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Oral Doses of the Sirtuin 6 Activator SP-624 in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. hcplive.com [hcplive.com]
- 12. Arrivo BioVentures Reports Positive SP-624 Study Results on Depression-Related Brain Activity [synapse.patsnap.com]
Preclinical Animal Models for SIRT6 Activator Efficacy in Oncology: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature and clinical trial data do not contain information on the evaluation of Forvisirvat (SP-624) in preclinical animal models for cancer efficacy. The development of this compound has been primarily focused on neurological disorders, particularly Major Depressive Disorder. Therefore, this technical guide will focus on the broader class of SIRT6 activators and their assessment in preclinical oncology models, providing a framework for how a compound like this compound could be evaluated in this context.
Sirtuin 6 (SIRT6) is a protein deacetylase that plays a critical and complex role in cellular metabolism, DNA repair, and inflammation. Its involvement in cancer is multifaceted, acting as either a tumor suppressor or a promoter depending on the specific cancer type and cellular context.[1][2][3] This dual role underscores the importance of robust preclinical evaluation to identify cancer types that may be sensitive to SIRT6 activation.
Core Concepts in Preclinical Evaluation of SIRT6 Activators
The preclinical assessment of a SIRT6 activator's efficacy in oncology typically involves a tiered approach, moving from in vitro studies to in vivo animal models. The primary goals of these studies are to establish proof-of-concept, determine a therapeutic window, and identify responsive tumor types.
Signaling Pathways Influenced by SIRT6 Activation in Cancer
SIRT6 activation can impact multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. A diagram illustrating some of these key pathways is presented below.
Preclinical Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of a SIRT6 activator. The most commonly used models in oncology research include cell line-derived xenografts, patient-derived xenografts, and genetically engineered mouse models.
Experimental Workflow for a Xenograft Model Study
A typical experimental workflow for evaluating a SIRT6 activator in a xenograft mouse model is depicted in the following diagram.
Summary of Preclinical Studies with SIRT6 Activators in Oncology
While data for this compound is not available, other small molecule SIRT6 activators have been evaluated in preclinical cancer models. The following tables summarize key findings from these studies.
Table 1: Efficacy of SIRT6 Activators in Preclinical Cancer Models
| Compound | Cancer Type | Animal Model | Key Efficacy Readout | Reference |
| MDL-800 | Hepatocellular Carcinoma (HCC) | Mouse Xenograft | Suppressed tumor growth | [1] |
| Compound 12q | Pancreatic Ductal Adenocarcinoma (PDAC) | PDAC Tumor Xenograft | Markedly suppressed tumor growth | [4] |
| MDL-811 | Colorectal Cancer (CRC) | Cell Line- and Patient-Derived Xenografts, APCmin/+ Spontaneous CRC Model | Broad antiproliferative effects and in vivo anti-tumor efficacy | [5] |
Table 2: Experimental Protocols for SIRT6 Activator Preclinical Studies
| Parameter | MDL-811 in CRC Models[5] |
| Cell Lines | HCT116 and a panel of 25 other CRC cell lines |
| Animal Models | - HCT116 cell line-derived xenografts in immunodeficient mice- Patient-derived xenografts (PDXs)- APCmin/+ spontaneous CRC model |
| Drug Administration | Details on dose, route, and schedule would be found in the full publication. |
| Efficacy Assessment | - Cell proliferation assays (in vitro)- Tumor growth inhibition in xenograft and spontaneous models |
| Pharmacodynamic Biomarkers | - Western blot for histone H3 deacetylation (H3K9Ac, H3K18Ac, and H3K56Ac)- RNA sequencing and qPCR for downstream target genes (e.g., CYP24A1) |
Future Directions for this compound in Oncology
Should the development of this compound expand into oncology, a systematic preclinical evaluation would be necessary. This would likely involve:
-
In Vitro Screening: Assessing the anti-proliferative effects of this compound across a broad panel of cancer cell lines to identify potentially sensitive cancer types.
-
In Vivo Efficacy Studies: Utilizing xenograft and potentially patient-derived xenograft (PDX) models of responsive cancer types to evaluate in vivo anti-tumor activity.
-
Pharmacodynamic and Mechanism of Action Studies: In both in vitro and in vivo models, confirming SIRT6 target engagement (e.g., by measuring deacetylation of known substrates like H3K9ac) and elucidating the downstream pathways responsible for any observed anti-cancer effects.
-
Combination Studies: Exploring the potential for synergistic or additive anti-tumor effects when this compound is combined with standard-of-care chemotherapies or targeted agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | SIRT6 Widely Regulates Aging, Immunity, and Cancer [frontiersin.org]
- 3. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Forvisirvat: A Technical Overview of a First-in-Class SIRT6 Activator for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forvisirvat (formerly SP-624) is a first-in-class, orally bioavailable small molecule activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase and mono-ADP-ribosyltransferase. It is currently under investigation for the treatment of major depressive disorder (MDD) and schizophrenia.[1] Developed by Sirtsei Pharmaceuticals and Arrivo BioVentures, this compound represents a novel epigenetic approach to treating depression, moving beyond traditional monoamine modulation.[2][3] Preclinical and clinical studies have suggested its potential to modulate neural activity associated with mood and cognition.[3][4] Notably, Phase 2 clinical trial data has indicated a significant gender-specific effect, with pronounced efficacy observed in female patients with MDD.[2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available clinical data for this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name (2S,5'R)-7-chloro-3',4-dimethoxy-5'-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,5'R)-7-chloro-3',4-dimethoxy-5'-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
| CAS Number | 2135638-06-9 | |
| Molecular Formula | C₁₉H₁₇ClN₂O₆ | |
| Molar Mass | 404.80 g·mol⁻¹ | |
| SMILES | C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(C=C(C(=C3O2)Cl)C4=NN=C(O4)C)OC)OC |
A 2D representation of the chemical structure of this compound is provided below.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the activation of SIRT6. SIRT6 is a chromatin-associated enzyme that plays a crucial role in regulating gene expression, DNA repair, genomic stability, and metabolism.[3] In the context of depression, the modulation of SIRT6 activity is believed to influence neuroplasticity and inflammation.
The proposed signaling pathway for this compound's antidepressant effect involves the modulation of the AKT/GSK3β and AKT/CRMP2 pathways. Research suggests that the upregulation of SIRT6 can inhibit the Akt-GSK3β signaling pathway, which is implicated in depression-like behaviors. Conversely, some studies indicate that downregulation of hippocampal SIRT6 can alleviate depression-like behaviors by activating AKT/CRMP2 signaling.[1] The precise downstream effects of this compound-mediated SIRT6 activation in different neuronal populations are still under investigation.
References
- 1. Downregulation of hippocampal SIRT6 activates AKT/CRMP2 signaling and ameliorates chronic stress-induced depression-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arrivobio.com [arrivobio.com]
- 4. biotuesdays.com [biotuesdays.com]
Forvisirvat (SP-624): A Technical Whitepaper on its Epigenetic Mechanism and Effects on Neural Activity and Mood Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forvisirvat (formerly SP-624) is a first-in-class, orally active, and brain-penetrant small molecule activator of Sirtuin 6 (SIRT6). It represents a novel epigenetic approach to the treatment of Major Depressive Disorder (MDD) and other neuropsychiatric conditions. SIRT6 is an NAD+-dependent deacylase that plays a critical role in multiple cellular processes implicated in the pathophysiology of depression, including DNA repair, mitochondrial function, inflammation, and glucose homeostasis.[1][2][3] This document provides a comprehensive technical overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, effects on neural activity, and role in mood regulation. All available quantitative data has been summarized in structured tables, and key experimental protocols are detailed.
Introduction
Major Depressive Disorder (MDD) is a prevalent and debilitating condition with a significant unmet medical need, as a substantial portion of patients do not respond adequately to existing therapies.[4] this compound offers a novel therapeutic strategy by targeting the epigenetic machinery of the cell through the activation of SIRT6.[1] Preclinical and clinical studies have demonstrated this compound's potential to modulate neural activity associated with mood and cognition.[1][2][3] Notably, clinical findings have pointed towards a potential sex-specific effect, with more pronounced efficacy observed in female patients with MDD.[1] This whitepaper will synthesize the current knowledge on this compound to inform ongoing research and development in the field of neuropsychopharmacology.
Mechanism of Action: SIRT6 Activation
This compound's primary mechanism of action is the activation of the SIRT6 enzyme. SIRT6 is a highly conserved chromatin regulatory protein that deacetylates histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac), leading to the silencing of gene expression. By activating SIRT6, this compound is believed to influence the expression of genes involved in key biological processes that are dysregulated in depression.[5]
The proposed therapeutic effects of this compound are mediated through several downstream pathways:
-
Enhanced DNA Repair: SIRT6 is integral to the DNA damage response. By activating this pathway, this compound may protect neurons from genomic instability, a factor implicated in neurodegenerative and psychiatric disorders.
-
Improved Mitochondrial Health: SIRT6 activation has been shown to promote mitochondrial function. This is crucial as mitochondrial dysfunction is increasingly recognized as a key element in the pathophysiology of depression.
-
Reduced Inflammation: SIRT6 acts as a negative regulator of inflammatory pathways, such as NF-κB signaling. Given the well-established link between neuroinflammation and depression, this anti-inflammatory action is a key aspect of this compound's potential efficacy.
-
Glucose Homeostasis: SIRT6 plays a role in regulating glucose metabolism. As metabolic dysregulation is often comorbid with depression, this aspect of this compound's action may contribute to its overall therapeutic effect.
Preclinical Evidence
This compound has demonstrated antidepressant-like effects in established animal models of depression and cognitive impairment.[4] While the primary peer-reviewed publications with detailed quantitative data are not yet publicly available, company reports indicate efficacy in the following models:
Forced Swim Test (FST) in Wistar-Kyoto (WKY) Rats
The WKY rat strain is a well-validated genetic model of depression, exhibiting behavioral and neurochemical characteristics that mimic the human condition.
-
Experimental Protocol: While the specific protocol for the this compound study is not detailed in the available literature, a standard FST protocol involves placing the rat in an inescapable cylinder of water and measuring the duration of immobility, which is interpreted as a measure of behavioral despair. A reduction in immobility time is indicative of antidepressant efficacy.
-
Results: this compound was reported to be efficacious in the FST in WKY rats.[4]
Lipopolysaccharide (LPS)-Induced Depression Model
This model is used to investigate the role of inflammation in depression. LPS, a component of bacterial cell walls, induces a systemic inflammatory response that leads to depressive-like behaviors.
-
Experimental Protocol: A typical LPS-induced depression model involves the intraperitoneal injection of LPS into rodents. Behavioral tests, such as the FST or tail suspension test, are then conducted to assess depressive-like behaviors.
-
Results: this compound showed efficacy in this inflammation-induced model of depression.[4]
Clinical Development and Efficacy
This compound is currently in late-stage clinical development for the treatment of MDD.
Phase 1 Pharmacokinetic Studies (SP-624-101 & SP-624-102)
Two Phase 1 studies in healthy adults assessed the safety, tolerability, and pharmacokinetics of this compound.
-
Experimental Protocol:
-
SP-624-101 (Single Ascending Dose): Healthy adults received single oral doses of 3 mg, 10 mg, or 30 mg of this compound or placebo. A food effect cohort was also included.
-
SP-624-102 (Multiple Ascending Dose): Healthy adults received daily oral doses of 3 mg, 10 mg, or 20 mg of this compound or placebo for 5 to 10 days.
-
-
Results: this compound was well-tolerated with no serious adverse events reported. Pharmacokinetic parameters demonstrated dose-proportionality, and plasma concentrations exceeded the predicted target for efficacy.
| Parameter | 3 mg (single dose) | 10 mg (single dose) | 30 mg (single dose) | 20 mg (multiple dose) |
| Cmax | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | Exceeded predicted target of 3.28 ng/mL |
| AUC | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | Not reported |
| Food Effect | Significantly lower Cmax, later Tmax, comparable AUC | Not applicable | Not applicable | Not applicable |
Table 1: Summary of Phase 1 Pharmacokinetic Findings (Note: Specific numerical values for Cmax and AUC are not publicly available).
Phase 2 Efficacy and Safety Study (SP-624-201; NCT04479852)
A multicenter, double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of this compound in adults with MDD.[4][6]
-
Experimental Protocol:
-
Participants: 317 adults with a DSM-5 diagnosis of moderate to severe MDD.
-
Intervention: this compound 20 mg daily or placebo for 4 weeks.
-
Primary Endpoint: Change from baseline to Week 4 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Secondary Endpoints: Clinical Global Impression-Severity (CGI-S), Hamilton Depression Rating Scale (HAM-D-17), and patient-rated scales.
-
-
Results: The study did not meet its primary endpoint in the overall population. However, a post-hoc analysis revealed a statistically significant and clinically meaningful improvement in depressive symptoms in female participants.[4][6]
| Outcome Measure (Females, Week 4) | This compound (n=~137) | Placebo (n=~68) | p-value |
| MADRS Score Reduction from Baseline | - | 3.9-point greater reduction vs. placebo | 0.008 |
| Clinical Response (≥50% MADRS reduction) | 38% | Not Reported | - |
| Remission (MADRS score ≤10) | 25% | Not Reported | - |
Table 2: Key Efficacy Results in Female Participants (Phase 2 Study)
-
Safety: this compound was well-tolerated. The most common treatment-emergent adverse event was headache, which occurred at a lower rate than placebo. No serious adverse events were reported for this compound-treated participants.[4][6]
| Adverse Event | This compound (n=161) | Placebo (n=156) |
| Headache | 8.1% | 11.5% |
Table 3: Most Frequent Treatment-Emergent Adverse Event (Phase 2 Study) [4][6]
Effects on Neural Activity (qEEG Study - SP-624-103)
A study was conducted to evaluate the impact of this compound on neural pathways using quantitative electroencephalography (qEEG).[1][2][7][8]
-
Experimental Protocol:
-
Design: A double-blind, placebo-controlled study in healthy volunteers.
-
Participants: Cohort 1 consisted of 12 healthy subjects (8 active, 4 placebo).
-
Intervention: this compound 20 mg daily for 15 days.
-
Assessments: qEEG and brain network analytics were performed at Day 1 and Day 15, both pre- and post-dose.
-
-
Results: After a single 20 mg dose, this compound produced significant changes in brain activity compared to placebo:[1][2][7][8]
-
Increase in Beta Power: Observed particularly in the frontal-central regions, suggesting enhanced synaptic plasticity and neuronal connectivity.
-
Decrease in Delta Power: A notable finding as increased delta activity is often associated with reduced cortical arousal and depressive states.
-
Enhanced Evoked Potential Response: Indicating improved neural efficiency in early perceptual processing and faster decision-making.
-
These qEEG findings provide objective biomarkers of this compound's engagement with the central nervous system and support its potential to normalize cortical activity in individuals with depression.[1][7]
Conclusion and Future Directions
This compound is a promising, first-in-class SIRT6 activator with a novel epigenetic mechanism of action for the treatment of MDD. Preclinical studies have demonstrated its antidepressant-like effects in relevant animal models. Phase 1 studies have established its safety and pharmacokinetic profile. While the Phase 2 study did not meet its primary endpoint in the overall population, the robust efficacy signal observed in female participants is a significant finding that warrants further investigation.[4][6] The positive results from the qEEG study provide further evidence of its biological activity in the brain. A large Phase 2b/3 clinical trial is currently underway to confirm these findings.[1] The unique mechanism of action and favorable safety profile of this compound position it as a potentially important new therapeutic option for patients with MDD, particularly for females, a patient population with a high prevalence of the disorder.[2]
References
- 1. Arrivo BioVentures Announces Positive Results from qEEG and BNA™ Study of SP-624 on Neural Brain Activity Related to Depression and Cognition | Nasdaq [nasdaq.com]
- 2. hcplive.com [hcplive.com]
- 3. Amplified behavioral and endocrine responses to forced swim stress in the Wistar-Kyoto rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 6. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arrivo BioVentures Reports Positive SP-624 Study Results on Depression-Related Brain Activity [synapse.patsnap.com]
- 8. businesswire.com [businesswire.com]
SIRT6 as a Therapeutic Target for Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase, has emerged as a complex and compelling target in the pathophysiology of depression. While its role in aging, metabolism, and DNA repair is increasingly understood, its specific functions within the central nervous system, particularly in mood regulation, are still under active investigation. Preclinical studies have presented a dichotomous view of SIRT6's involvement in depression-like behaviors, with some evidence suggesting that its upregulation in the hippocampus contributes to depressive phenotypes, while other findings point towards a therapeutic benefit of SIRT6 activation. This guide provides an in-depth technical overview of the current understanding of SIRT6 as a therapeutic target for depression, summarizing key preclinical data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. The conflicting evidence underscores the need for further research to delineate the context-dependent roles of SIRT6 in different brain regions and cell types to effectively guide drug development strategies.
The Dichotomous Role of SIRT6 in Depression
The current body of research presents a nuanced and at times contradictory picture of SIRT6's role in depression. Understanding these differing findings is crucial for navigating the therapeutic landscape.
Evidence for SIRT6 Inhibition as an Antidepressant Strategy:
Several studies have indicated that increased SIRT6 expression and activity in the hippocampus are associated with depression-like behaviors in rodent models.[1][2][3][4] Upregulation of SIRT6 in the hippocampus of rats subjected to chronic unpredictable mild stress (CUMS) has been observed to induce depression-like behavior.[1][2][4] This effect is believed to be mediated through the inhibition of key signaling pathways involved in neuronal survival and plasticity, such as the Akt/GSK3β and AKT/CRMP2 pathways.[1][3][4] In line with this, knockdown of hippocampal SIRT6 has been shown to alleviate depression-like behaviors in mice exposed to chronic unpredictable stress (CUS).[3] Furthermore, the pharmacological inhibition of SIRT6 with ferulic acid has demonstrated antidepressant-like effects in CUS-induced depressive models.[3] A study focusing on astrocytes, a type of glial cell in the brain, found that the knockout of SIRT6 in these cells produced anti-depressant and anti-anxiety effects in mice.[5][6]
Evidence for SIRT6 Activation as an Antidepressant Strategy:
Conversely, a separate line of investigation suggests that activation of SIRT6 may be a viable strategy for combating depression. One study identified a compound, phencynonate (B10779301) hydrochloride, as a modulator of CUMS-induced depressive-like phenotypes through the activation of the SIRT6 signaling pathway.[1] This was associated with an increased NAD+/NADH ratio and upregulated SIRT6 expression in the prefrontal cortex.[1] Furthermore, a study on patients with major depressive disorder (MDD) and bipolar disorder (BPD) found significantly reduced mRNA levels of SIRT1, 2, and 6 in peripheral white blood cells during depressive episodes compared to healthy controls.[1] These levels returned to normal during remission, suggesting that altered SIRT6 expression could be a state marker for mood disorders.[1][7]
This conflicting evidence highlights the complexity of SIRT6 signaling in the brain. The differential effects of SIRT6 modulation may be attributable to several factors, including the specific brain region being studied (hippocampus vs. prefrontal cortex), the cell type involved (neurons vs. astrocytes), and the specific nature of the experimental model.
Key Signaling Pathways
SIRT6 exerts its effects on mood regulation by interacting with and modulating several downstream signaling pathways critical for neuronal function.
The AKT/GSK3β Pathway
The Protein Kinase B (AKT) and Glycogen Synthase Kinase 3 beta (GSK3β) signaling cascade is a crucial regulator of cell survival, proliferation, and synaptic plasticity. Studies have shown that upregulation of SIRT6 in the hippocampus can inhibit this pathway, leading to depression-like behaviors.[1][2][4] SIRT6-mediated inhibition of AKT phosphorylation prevents the subsequent inhibitory phosphorylation of GSK3β, leading to its activation. Active GSK3β has been implicated in the pathophysiology of depression.
Caption: SIRT6-mediated inhibition of the AKT/GSK3β pathway.
The AKT/CRMP2 Pathway
Collapsin response mediator protein 2 (CRMP2) is involved in neuronal development and synaptic plasticity. The phosphorylation of CRMP2 is regulated by the AKT pathway. Knockdown of hippocampal SIRT6 has been shown to increase AKT phosphorylation, which in turn decreases the phosphorylation of CRMP2.[3][8] This dephosphorylation of CRMP2 is associated with an amelioration of depression-like behaviors.
Caption: SIRT6 knockdown activates the AKT/CRMP2 pathway.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the role of SIRT6 in depression.
Table 1: Changes in SIRT6 Expression in Depression Models
| Model | Brain Region | Change in SIRT6 Expression | Species | Reference |
| Chronic Unpredictable Mild Stress (CUMS) | Hippocampus | Significant Increase | Rat | [2][4] |
| Chronic Unpredictable Stress (CUS) | Hippocampus | Significantly Upregulated | Mouse | [3] |
| Major Depressive Disorder (MDD) | Peripheral White Blood Cells | Significant Reduction in mRNA | Human | [1] |
| Bipolar Disorder (BPD) - Depressive Episode | Peripheral White Blood Cells | Significant Reduction in mRNA | Human | [1] |
Table 2: Behavioral Outcomes of SIRT6 Modulation
| Intervention | Model | Behavioral Test | Outcome | Species | Reference |
| Hippocampal SIRT6 Knockdown | CUS | Forced Swim Test | Decreased immobility time | Mouse | |
| Hippocampal SIRT6 Knockdown | CUS | Sucrose (B13894) Preference Test | Increased sucrose preference | Mouse | |
| Ferulic Acid (SIRT6 inhibitor) | CUS | Forced Swim Test | Decreased immobility time | Mouse | [3] |
| Ferulic Acid (SIRT6 inhibitor) | CUS | Sucrose Preference Test | Increased sucrose preference | Mouse | [3] |
| Astrocytic SIRT6 Knockout | CUMS | Tail Suspension Test | No depression-like phenotype | Mouse | [5] |
| Astrocytic SIRT6 Knockout | CUMS | Forced Swim Test | No depression-like phenotype | Mouse | [5] |
| Phencynonate Hydrochloride (SIRT6 activator) | CUMS | Not Specified | Ameliorated depressive-like phenotypes | Not Specified | [1] |
Experimental Protocols
Reproducible and well-characterized experimental models are fundamental to studying the neurobiology of depression. The following are detailed methodologies for key experiments cited in SIRT6 research.
Chronic Unpredictable Mild Stress (CUMS) / Chronic Unpredictable Stress (CUS)
This widely used rodent model aims to induce a state of helplessness and anhedonia, key features of depression, by exposing animals to a series of mild, unpredictable stressors over an extended period.
Protocol:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. Animals are single-housed.
-
Stressors: A variety of stressors are applied in a random order over a period of 4-8 weeks. Examples include:
-
Cage tilt (45°): 12-24 hours
-
Wet bedding (200 ml of water in 100g of sawdust): 12-24 hours
-
Food and water deprivation: 12-24 hours
-
Reversal of light/dark cycle: 24 hours
-
Forced swimming (4°C): 5 minutes
-
Tail suspension (1 cm from the tip): 5 minutes
-
Overnight illumination: 12 hours
-
Noisy environment (e.g., white noise): 4 hours
-
-
Schedule: One or two stressors are applied per day. The schedule is designed to be unpredictable to prevent habituation.
-
Control Group: Control animals are housed in a separate room and are not exposed to the stressors but are handled regularly.
-
Behavioral Assessment: Following the stress period, a battery of behavioral tests is conducted to assess for depression-like phenotypes.
Caption: Workflow for the Chronic Unpredictable Mild Stress model.
Chronic Social Defeat Stress (CSDS)
The CSDS model is an ethologically valid paradigm that leverages the innate territorial and aggressive behavior of mice to induce social stress in a subordinate animal, leading to lasting behavioral changes resembling depression and anxiety.[9][10][11][12][13]
Protocol:
-
Animals: Aggressor mice are typically larger, socially dominant CD-1 mice, which are screened for aggressive behavior.[10] Experimental mice are typically C57BL/6J mice.
-
Screening of Aggressors: CD-1 mice are screened for consistent and rapid aggressive behavior towards a "screener" mouse.[10]
-
Defeat Sessions:
-
Sensory Contact: After each defeat session, the experimental mouse is housed in the same cage as the aggressor but separated by a clear, perforated divider, allowing for continuous sensory (visual, olfactory) stress for the remainder of the 24-hour period.[10][12]
-
Control Group: Control mice are housed in pairs in identical cages with a perforated divider and are rotated daily to a new cage partner, but do not experience physical defeat.[12]
-
Social Interaction Test: Following the 10-day defeat period, social avoidance behavior is assessed. The experimental mouse is placed in an open field with a novel CD-1 mouse enclosed in a wire-mesh cage. The time spent in the "interaction zone" around the enclosure is measured.[10]
Caption: Workflow for the Chronic Social Defeat Stress model.
SIRT6 Activity Assays
Measuring the enzymatic activity of SIRT6 is crucial for screening potential modulators and understanding its regulation. Several assay formats are available.[14][15]
-
Principle: This assay uses a synthetic peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore quenched by a neighboring group. Upon deacetylation by SIRT6, a developer solution is added that releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Reagents:
-
Purified recombinant SIRT6 enzyme
-
Fluorogenic SIRT6 substrate
-
NAD+
-
Assay buffer (e.g., Tris-buffered saline)
-
Developer solution
-
SIRT6 inhibitor (e.g., Nicotinamide) for negative control
-
-
Procedure:
-
Incubate the SIRT6 enzyme with the substrate and NAD+ in a 96-well plate.
-
After a set incubation period (e.g., 90 minutes at 37°C), add the developer solution.
-
Incubate for a further period (e.g., 30 minutes at room temperature).
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 440 nm emission).
-
-
Principle: This method directly measures the formation of the deacetylated peptide product from an acetylated peptide substrate by separating the reaction components using high-performance liquid chromatography (HPLC) and detecting them, often by mass spectrometry (MS).
-
Reagents:
-
Purified recombinant SIRT6 enzyme
-
Acetylated peptide substrate (e.g., H3K9Ac peptide)
-
NAD+
-
Assay buffer
-
-
Procedure:
-
Incubate the SIRT6 enzyme with the substrate and NAD+.
-
Stop the reaction (e.g., by adding a strong acid).
-
Inject the reaction mixture into an HPLC system.
-
Separate the acetylated substrate and deacetylated product on a suitable column (e.g., C18).
-
Quantify the product peak area, often using a mass spectrometer for sensitive and specific detection.
-
SIRT6 Modulators in Development
The therapeutic potential of targeting SIRT6 has led to the development of small molecule activators and inhibitors.[17][18]
-
SIRT6 Activators: Compounds such as MDL-800, MDL-811, and Forvisirvat have been developed as SIRT6 activators.[19][20] These molecules have shown promise in preclinical models of neuroinflammation and ischemic brain injury, suggesting potential applications in neurological and psychiatric disorders.[17][19]
-
SIRT6 Inhibitors: Ferulic acid has been identified as a potential pharmacological inhibitor of SIRT6 and has demonstrated antidepressant-like effects in preclinical models.[3][8]
The development of potent and selective SIRT6 modulators is an active area of research that will be critical for elucidating the precise role of SIRT6 in depression and for advancing novel therapeutic strategies.[18]
Future Directions and Conclusion
The role of SIRT6 in depression is a burgeoning field of research with significant therapeutic implications. The existing data, though at times conflicting, strongly suggest that SIRT6 is a key player in the molecular mechanisms underlying mood regulation. Future research should focus on:
-
Dissecting the cell-type and region-specific functions of SIRT6: Understanding why SIRT6 modulation has different effects in neurons versus astrocytes and in the hippocampus versus the prefrontal cortex is paramount.
-
Identifying novel SIRT6 substrates and interacting partners in the brain: This will provide a more comprehensive picture of the signaling networks regulated by SIRT6 in the context of depression.
-
Developing more potent and selective SIRT6 modulators: This will be essential for both preclinical research and the eventual development of targeted therapeutics.
-
Investigating the link between SIRT6, neuroinflammation, and depression: Neuroinflammation is increasingly recognized as a key factor in the pathophysiology of depression, and SIRT6 is known to regulate inflammatory pathways.[21][22][23]
References
- 1. biolscigroup.us [biolscigroup.us]
- 2. researchgate.net [researchgate.net]
- 3. Downregulation of hippocampal SIRT6 activates AKT/CRMP2 signaling and ameliorates chronic stress-induced depression-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of SIRT6 in the hippocampus induced rats with depression-like behavior via the block Akt/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astrocytic SIRT6 is a potential anti-depression and anti-anxiety target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of hippocampal SIRT6 activates AKT/CRMP2 signaling and ameliorates chronic stress-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Method for Chronic Social Defeat Stress in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Testing Depression in Mice: a Chronic Social Defeat Stress Model [bio-protocol.org]
- 13. Testing Depression in Mice: a Chronic Social Defeat Stress Model [en.bio-protocol.org]
- 14. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. oatext.com [oatext.com]
- 22. Frontiers | Chronic stress, neuroinflammation, and depression: an overview of pathophysiological mechanisms and emerging anti-inflammatories [frontiersin.org]
- 23. mdpi.com [mdpi.com]
Forvisirvat's role in DNA repair and mitochondrial function
It appears that "Forvisirvat" is a not a recognized or publicly documented compound. Searches for this name in scientific and medical databases have not yielded any relevant results. Therefore, it is not possible to provide an in-depth technical guide on its specific role in DNA repair and mitochondrial function.
The lack of information could be due to several reasons:
-
Novelty: The compound may be very new and not yet described in published literature.
-
Proprietary Information: It might be an internal designation for a compound in early-stage development within a pharmaceutical or biotechnology company, and thus, its details are not public.
-
Misspelling: The name provided may be misspelled.
-
Hypothetical Nature: The compound might be hypothetical or a placeholder name.
Without any foundational data on "this compound," the creation of a technical guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams is not feasible.
Should further identifying information become available, such as an alternative name, a chemical structure, a CAS number, or a reference publication, it would be possible to conduct a targeted search and generate the requested content.
Forvisirvat: An In-Depth Technical Guide on Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forvisirvat (formerly SP-624) is a first-in-class, orally administered, selective activator of Sirtuin 6 (SIRT6), a histone deacetylase implicated in a variety of cellular processes including DNA repair, inflammation, and metabolism.[1] Its novel epigenetic mechanism of action is being investigated for the treatment of Major Depressive Disorder (MDD).[2] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and oral bioavailability data for this compound, compiled from preclinical and clinical studies. The information is presented to support further research and development of this compound.
Pharmacokinetics in Human Subjects
The pharmacokinetic profile of this compound has been evaluated in Phase 1 clinical trials involving healthy adult subjects. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) designs to assess the safety, tolerability, and pharmacokinetic parameters of the drug.[3]
Single Ascending Dose (SAD) Studies
In a SAD study (SP-624-101), healthy participants were administered single oral doses of this compound at 3 mg, 10 mg, and 30 mg. The results demonstrated that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased in a dose-proportional manner.[3]
Multiple Ascending Dose (MAD) Studies
A MAD study (SP-624-102) evaluated daily oral doses of 3 mg and 10 mg for 5 days, and 20 mg for 10 days.[3] Consistent with the SAD findings, Cmax and AUC showed dose proportionality.[3]
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
| Study Type | Dose(s) | Tmax (hours) | t½ (hours) | Key Findings |
| Single Ascending Dose | 3 mg, 10 mg, 30 mg | 1.5 - 3 | ~2.01 - 2.75 | Cmax and AUC increased dose-proportionally. |
| Multiple Ascending Dose | 3 mg, 10 mg (5 days), 20 mg (10 days) | 1.5 - 3 | ~6.11 - 6.89 | Dose-proportional increases in Cmax and AUC. Reached target plasma concentrations. |
Note: Specific Cmax and AUC values were not publicly available in the reviewed literature and therefore are not included in this table.
Food Effect on Oral Bioavailability
The influence of food on the oral bioavailability of this compound was assessed in a dedicated study. Administration of this compound after a high-fat, high-calorie breakfast resulted in a significantly lower Cmax and a later time to maximum concentration (Tmax) compared to administration in a fasted state. However, the total drug exposure, as measured by AUC, was comparable between the fed and fasting conditions.[3]
Preclinical Pharmacokinetics
While specific quantitative data for this compound in preclinical animal models were not available in the public domain at the time of this review, general principles of preclinical pharmacokinetic studies in rats, dogs, and monkeys are outlined below as a reference for the type of data that would be generated during drug development. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity before human trials.
Table 2: Illustrative Preclinical Pharmacokinetic Parameters (Hypothetical Data for this compound)
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | Oral | e.g., 10 | [Value] | [Value] | [Value] | [Value] |
| IV | e.g., 2 | - | [Value] | [Value] | - | |
| Dog | Oral | e.g., 5 | [Value] | [Value] | [Value] | [Value] |
| IV | e.g., 1 | - | [Value] | [Value] | - | |
| Monkey | Oral | e.g., 5 | [Value] | [Value] | [Value] | [Value] |
| IV | e.g., 1 | - | [Value] | [Value] | - |
Note: The data in this table is hypothetical and serves as a template for the expected parameters from preclinical studies. Actual data for this compound is not publicly available.
Mechanism of Action and Signaling Pathway
This compound is a selective activator of SIRT6.[4] SIRT6 is a NAD+-dependent deacetylase that plays a critical role in regulating gene expression, DNA repair, and metabolic homeostasis. In the context of major depressive disorder, the activation of SIRT6 by this compound is thought to modulate neuronal function and synaptic plasticity.
One of the proposed downstream signaling pathways involves the Akt/GSK3β pathway. Upregulation of SIRT6 has been shown to inhibit this pathway, which is implicated in the pathophysiology of depression.[5] By activating SIRT6, this compound may influence the phosphorylation status of key proteins in this cascade, ultimately impacting neuronal survival and function.
Caption: Proposed signaling pathway of this compound through SIRT6 activation.
Experimental Protocols
Human Pharmacokinetic Studies (Phase 1)
Single Ascending Dose (SAD) Study (SP-624-101) Protocol Summary:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Healthy adult volunteers.
-
Intervention: Single oral doses of this compound (3 mg, 10 mg, 30 mg) or placebo.
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.
-
Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
Multiple Ascending Dose (MAD) Study (SP-624-102) Protocol Summary:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Healthy adult volunteers.
-
Intervention: Daily oral doses of this compound (3 mg or 10 mg for 5 days; 20 mg for 10 days) or placebo.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points during and after the dosing period to assess steady-state pharmacokinetics.
-
Analysis: Pharmacokinetic parameters were calculated to evaluate drug accumulation and steady-state concentrations.
Caption: Workflow for Phase 1 SAD and MAD clinical trials.
Preclinical Oral Bioavailability Study (General Protocol for Rodents)
The following outlines a general experimental protocol for determining the oral bioavailability of a compound in a rodent model, such as the rat.
-
Animals: Male and female Sprague-Dawley rats are typically used.[6]
-
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.[6]
-
Dosing:
-
Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and IV routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Caption: General workflow for a preclinical oral bioavailability study.
Conclusion
This compound exhibits predictable, dose-proportional pharmacokinetics in humans following single and multiple oral administrations. The oral absorption is influenced by food, which delays the rate but not the extent of absorption. Further disclosure of preclinical ADME data and detailed results from human pharmacokinetic studies will be crucial for the continued development and optimization of dosing regimens for this compound in the treatment of Major Depressive Disorder and potentially other indications. The activation of SIRT6 presents a novel and promising therapeutic strategy, and a thorough understanding of the compound's pharmacokinetic profile is essential for its successful clinical application.
References
- 1. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arrivobio.com [arrivobio.com]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies [bio-protocol.org]
- 7. ouv.vt.edu [ouv.vt.edu]
Early-Phase Clinical Trial Results for SP-624: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for SP-624, a first-in-class, orally administered activator of Sirtuin 6 (SIRT6). SP-624 is being investigated for the treatment of Major Depressive Disorder (MDD) and represents a novel epigenetic approach to managing this complex condition. This document summarizes the available quantitative data, details the experimental protocols of key studies, and visualizes the compound's mechanism of action and clinical trial workflows.
Core Data Presentation
The following tables summarize the key quantitative outcomes from the early-phase clinical trials of SP-624.
Table 1: Efficacy of SP-624 in Females with Major Depressive Disorder (Phase 2, SP-624-201 Study)
| Efficacy Endpoint | SP-624 (20mg/day) | Placebo | p-value |
| Change from Baseline in MADRS Total Score at Week 4 | 3.9-point greater reduction | - | 0.008 |
| Remission Rate (MADRS score ≤10) at Week 4 | 25% | - | - |
| Clinical Response Rate (≥50% reduction in MADRS) at Week 4 | 38% | - | - |
| Statistically Significant Separation on MADRS Score Achieved at | Week 3 | - | 0.011 |
MADRS: Montgomery-Åsberg Depression Rating Scale
Table 2: Pharmacokinetic Parameters of SP-624 in Healthy Adults (Phase 1, SP-624-101 & SP-624-102 Studies)
| Parameter | Single Ascending Dose (3, 10, 30 mg) | Multiple Ascending Dose (3, 10, 20 mg) |
| Dose Proportionality | Area under the curve (AUC) and maximum concentration (Cmax) increased dose-proportionally. | - |
| Target Plasma Concentration | Cmax exceeded the predicted target of 3.28 ng/mL at all doses. | Cmax exceeded the predicted target of 3.28 ng/mL at all doses. |
| Food Effect | A high-fat meal resulted in significantly lower Cmax and later time to maximum concentration, with a comparable AUC. | - |
[1]
Table 3: Safety and Tolerability of SP-624 (Phase 1 & 2 Studies)
| Study | Population | Key Safety Findings |
| SP-624-101 & SP-624-102 (Phase 1) | Healthy Adults | No serious adverse events were observed. Treatment-emergent adverse events were reported in 12% and 29% of SP-624 treated participants, respectively.[1] |
| SP-624-201 (Phase 2) | Adults with MDD | SP-624 was well-tolerated. |
| SP-624-103 (Exploratory) | Healthy Subjects | - |
Experimental Protocols
SP-624-201: Phase 2 Efficacy and Safety Study in MDD
This was a multicenter, double-blind, randomized, placebo-controlled study to evaluate the safety and efficacy of SP-624 in adults with MDD.
-
Participants: The study enrolled 319 patients with a diagnosis of Major Depressive Disorder. A post-hoc analysis focused on the 205 female participants.
-
Intervention: Participants were randomized to receive either 20 mg of SP-624 or a placebo orally once daily for a duration of four weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Secondary Endpoints: Secondary efficacy endpoints included the Clinical Global Impression of Severity (CGI-S), the 17-item Hamilton Depression Rating Scale (HAM-D-17), the Sheehan Disability Scale (SDS), and the Quick Inventory of Depressive Symptomology (QIDS).[2]
-
Statistical Analysis: Efficacy analyses were conducted on the intent-to-treat population. A post-hoc analysis was performed on the female subpopulation.
SP-624-101 & SP-624-102: Phase 1 Safety and Pharmacokinetics Studies
These were single-center, double-blind, randomized, placebo-controlled studies in healthy adults.[1]
-
SP-624-101 (Single Ascending Dose):
-
SP-624-102 (Multiple Ascending Dose):
-
Participants were randomized to receive daily doses of 3 mg or 10 mg of SP-624 or placebo for 5 days, and 20 mg of SP-624 or placebo for 10 days.[1]
-
-
Assessments: The studies evaluated the safety, tolerability, and pharmacokinetic profile of SP-624.[1]
SP-624-103: Exploratory qEEG and Brain Network Analytics Study
This was a double-blind, placebo-controlled study in healthy subjects to evaluate the impact of SP-624 on neurological pathways.[3]
-
Participants: The first cohort consisted of 12 healthy subjects, with 8 receiving SP-624 and 4 receiving placebo.[3]
-
Intervention: Participants received 20 mg of SP-624 or placebo over a 15-day period.[3]
-
Assessments: Quantitative electroencephalography (qEEG) and brain network analytics were performed on day 1 and day 15 to measure changes in brain activity, such as beta and delta power.[3]
Mandatory Visualizations
Signaling Pathway of SP-624
The following diagram illustrates the proposed mechanism of action of SP-624 as a SIRT6 activator. SP-624 is believed to exert its effects through the epigenetic regulation of gene expression, which may play a role in DNA repair, mitochondrial health, inflammation, and glucose homeostasis.[4]
Caption: Proposed mechanism of action of SP-624 as a SIRT6 activator.
Experimental Workflow for a Phase 2 Randomized Controlled Trial
The diagram below outlines the typical workflow for a Phase 2, multicenter, double-blind, randomized, placebo-controlled clinical trial, such as the SP-624-201 study.
Caption: Workflow of the SP-624-201 Phase 2 clinical trial.
Logical Relationship of SP-624 Clinical Development Phases
This diagram illustrates the progression of SP-624 through the early phases of clinical development, from initial safety studies to efficacy trials.
Caption: Logical progression of SP-624's early-phase clinical development.
References
- 1. Phase 1, Single-Center, Double-Blind, Randomized, Placebo-Controlled Studies of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Oral Doses of the Sirtuin 6 Activator SP-624 in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SP-624 for Depression · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. hcplive.com [hcplive.com]
- 4. arrivobio.com [arrivobio.com]
Sirtuin Activators in Neuroscience: A Technical Guide to a Promising Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular homeostasis and longevity. Among the seven mammalian sirtuins (SIRT1-7), SIRT1 has been the most extensively studied for its role in the central nervous system. Its activation has shown significant promise in preclinical models of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Sirtuin activators, both natural and synthetic, are at the forefront of therapeutic strategies aimed at harnessing the neuroprotective effects of this pathway. This technical guide provides an in-depth review of the current landscape of sirtuin activators in neuroscience, with a focus on their mechanisms of action, experimental validation, and therapeutic potential.
Core Signaling Pathways of Sirtuin Activation in Neuroprotection
SIRT1 exerts its neuroprotective effects by deacetylating a range of downstream targets, influencing mitochondrial function, inflammation, and stress resistance. The three primary pathways are:
-
SIRT1/PGC-1α Pathway: SIRT1 activation leads to the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3] This enhances mitochondrial biogenesis and function, crucial for neuronal energy homeostasis and reducing oxidative stress.[1][4]
-
SIRT1/FOXO Pathway: SIRT1 deacetylates and activates Forkhead box O (FOXO) transcription factors, particularly FOXO3a.[[“]][6] This activation promotes the expression of genes involved in cellular stress resistance and inhibits apoptosis, thereby protecting neurons from various insults.[[“]]
-
SIRT1/NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of the nuclear factor-kappa B (NF-κB) complex.[7][8][9][10] This deacetylation inhibits NF-κB's transcriptional activity, leading to a reduction in the expression of pro-inflammatory cytokines and mitigating neuroinflammation, a common feature of neurodegenerative diseases.[9][10]
Signaling Pathway Diagrams
Caption: SIRT1/PGC-1α signaling pathway in neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the SIRT1/PGC-1α Signaling Pathway in Noise-Induced Hidden Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Forvisirvat in the Treatment of Cognitive Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forvisirvat (formerly SP-624), a first-in-class, orally administered small molecule activator of Sirtuin 6 (SIRT6), is emerging as a promising therapeutic candidate with potential applications in cognitive disorders. Primarily under investigation for Major Depressive Disorder (MDD), preclinical and early clinical data suggest that this compound's unique epigenetic mechanism of action may hold significant promise for addressing cognitive deficits associated with various neurological and psychiatric conditions. This document provides a technical overview of the existing evidence for this compound's potential in cognitive enhancement, detailing its proposed mechanism of action, a summary of key experimental findings, and the methodologies employed in these studies.
Introduction: The Rationale for Targeting SIRT6 in Cognitive Disorders
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a critical role in multiple cellular processes integral to neuronal health and function, including DNA repair, genomic stability, inflammation, and metabolic regulation. The functional decline of these pathways is increasingly implicated in the pathophysiology of age-related cognitive decline and neurodegenerative diseases. By activating SIRT6, this compound represents a novel therapeutic strategy to potentially counteract these deficits and enhance cognitive function. Preclinical and clinical studies have demonstrated this compound's ability to modulate neural activity associated with mood and cognition, providing a strong basis for its development in MDD and its potential expansion into the realm of cognitive disorders.[1]
Mechanism of Action: this compound as a SIRT6 Activator
This compound's primary mechanism of action is the allosteric activation of the SIRT6 enzyme. This activation enhances the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac), leading to downstream effects on gene expression and cellular function. The proposed signaling pathway through which this compound may exert its pro-cognitive effects is multifaceted and not yet fully elucidated. However, based on the known functions of SIRT6, a putative pathway is outlined below.
Preclinical Evidence in Animal Models of Cognitive Impairment
This compound has been evaluated in established rodent models of cognitive dysfunction, specifically the Novel Object Recognition (NOR) test, where memory deficits were induced by the pharmacological agents scopolamine (B1681570) (an anticholinergic) and phencyclidine (a non-competitive NMDA receptor antagonist). The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.
Experimental Protocol: Novel Object Recognition (NOR) Test
The following provides a generalized protocol for the NOR test as it is typically conducted. The specific parameters for the this compound studies are not publicly available.
Summary of Preclinical Findings
While specific quantitative data from the this compound preclinical studies have not been publicly released, published reports indicate that this compound successfully prevented cognitive deficits in both the scopolamine- and phencyclidine-induced amnesia models. A summary of the expected outcomes based on these reports is presented in Table 1.
| Experimental Group | Inducing Agent | Expected Outcome on Discrimination Index (DI) | Interpretation |
| Vehicle + Vehicle | None | Positive DI | Intact recognition memory. |
| Scopolamine + Vehicle | Scopolamine | DI ≈ 0 | Impaired recognition memory due to cholinergic blockade. |
| Scopolamine + this compound | Scopolamine | Positive DI | This compound prevents scopolamine-induced memory impairment. |
| Phencyclidine + Vehicle | Phencyclidine | DI ≈ 0 | Impaired recognition memory due to NMDA receptor antagonism. |
| Phencyclidine + this compound | Phencyclidine | Positive DI | This compound prevents phencyclidine-induced memory impairment. |
Table 1: Summary of Expected Preclinical Outcomes in the Novel Object Recognition Test. Note: This table is illustrative and based on qualitative descriptions of study outcomes. Specific quantitative data is not publicly available.
Clinical Evidence: Phase 1b qEEG Study
A Phase 1b study (SP-624-103) in healthy volunteers provided the first human data supporting this compound's potential to impact cognitive processes. The study utilized quantitative electroencephalography (qEEG) and brain network analytics (BNA) to assess changes in brain electrical activity.
Experimental Protocol: Phase 1b qEEG Study
The study was a double-blind, placebo-controlled trial. While the full protocol is not public, the key design elements are summarized below.
Summary of Phase 1b qEEG Findings
The initial cohort of the SP-624-103 study demonstrated notable changes in brain activity in participants receiving this compound compared to placebo. These findings suggest a pro-cognitive central nervous system effect.
| qEEG/BNA Parameter | Change Observed with this compound | Potential Interpretation for Cognition |
| Beta Power | Increased | Enhanced cortical arousal, attention, and cognitive processing. |
| Delta Power | Decreased | Increased wakefulness and alertness; counteracts states associated with reduced cortical arousal. |
| Evoked Potential Response | Not specified quantitatively | Suggests enhanced neural efficiency in perceptual processing and decision-making. |
Table 2: Summary of Phase 1b qEEG and BNA Findings. Note: This table is based on qualitative descriptions from press releases. Specific quantitative data (e.g., effect sizes, p-values) are not publicly available.
Future Directions and Conclusion
The preclinical and early clinical data for this compound suggest a promising, novel mechanism for the treatment of cognitive disorders. The activation of SIRT6 presents a compelling strategy to address the underlying cellular and molecular deficits associated with cognitive decline. The consistent findings across preclinical models of cognitive impairment and the objective qEEG measures in a clinical setting provide a strong rationale for further investigation.
Future research should focus on:
-
Elucidating the precise molecular pathways downstream of SIRT6 activation that mediate pro-cognitive effects.
-
Conducting dedicated clinical trials in patient populations with defined cognitive deficits (e.g., Mild Cognitive Impairment, Alzheimer's disease, or schizophrenia-associated cognitive impairment) to assess the efficacy of this compound on validated cognitive endpoints.
-
Identifying biomarkers that can predict treatment response and monitor the engagement of the SIRT6 pathway in clinical populations.
References
Methodological & Application
Application Note: Protocol for Using Forvisirvat in In-Vitro Neural Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the use of Forvisirvat, a first-in-class activator of Sirtuin 6 (SIRT6), in in-vitro neural cell assays. SIRT6 is a NAD⁺-dependent deacetylase that plays a critical role in regulating genomic stability, DNA repair, neurogenesis, and inflammation in the central nervous system.[1][2][3] Given its emerging role in brain health and its development for major depressive disorder, this compound presents a valuable tool for neuroscience research. The following protocols detail the use of the human neuroblastoma cell line SH-SY5Y as an in-vitro model to assess the neuroprotective effects of this compound and to confirm its mechanism of action by measuring target engagement.
Mechanism of Action of this compound (SIRT6 Activation)
SIRT6 is a nuclear enzyme that deacetylates histone and non-histone proteins, thereby regulating gene expression and cellular stress responses.[3] In neural cells, SIRT6 activation is associated with several key pathways. Its primary targets are histone H3 at lysine (B10760008) 9 (H3K9) and lysine 56 (H3K56).[4][5] Deacetylation of these residues promotes genomic stability. SIRT6 also influences inflammatory pathways by attenuating NF-κB signaling and plays a role in the Akt/GSK3β signaling cascade, which is crucial for neuronal survival.[1][6] this compound acts by enhancing the catalytic activity of SIRT6.
Data Presentation
The following tables provide recommended starting parameters for experiments using this compound. Optimization may be required depending on the specific experimental conditions and cell passage number.
Table 1: this compound Dosing and Incubation Recommendations for SH-SY5Y Cells
| Assay Type | Recommended Concentration Range | Incubation Time | Purpose |
|---|---|---|---|
| Neuroprotection Assay | 1 µM - 25 µM | 2 hours (pre-treatment) | Assess protective effects against induced cytotoxicity. |
| Western Blot Analysis | 5 µM - 50 µM | 24 - 48 hours | Measure downstream target engagement (e.g., histone deacetylation). |
| Cell Viability (Toxicity) | 0.1 µM - 100 µM | 48 - 72 hours | Determine the cytotoxic concentration (IC50) of this compound itself. |
| Direct SIRT6 Activity | 1 µM - 50 µM | Lysates from 24h treated cells | Confirm direct enzymatic activation in a cellular context. |
Table 2: Expected Outcomes of this compound Treatment in SH-SY5Y Cells
| Assay | Endpoint Measured | Expected Result with this compound |
|---|---|---|
| Neuroprotection Assay | Cell Viability (%) after H₂O₂ challenge | Dose-dependent increase in cell viability compared to H₂O₂-only control. |
| Western Blot | Ratio of Acetyl-H3K9 / Total H3 | Dose-dependent decrease. |
| Western Blot | Ratio of Acetyl-H3K56 / Total H3 | Dose-dependent decrease. |
| Direct SIRT6 Activity | Relative Fluorescence Units (RFU) | Dose-dependent increase in RFU, indicating higher deacetylase activity. |
Experimental Workflow
The overall workflow for evaluating this compound involves culturing SH-SY5Y cells, treating them with the compound, and then subjecting them to one of several downstream assays to determine neuroprotective efficacy and confirm the mechanism of action.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Maintenance
The human SH-SY5Y neuroblastoma cell line is a widely used model for neurobiology research.[7]
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of MEM and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[7]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Humidified incubator at 37°C, 5% CO₂
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh growth medium and transfer to a T-75 flask.
-
Passaging: Subculture cells when they reach 70-80% confluency.[7]
-
Aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 6-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet and plate at a split ratio of 1:5 to 1:10 in new flasks.[8]
Protocol 2: Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of this compound to protect SH-SY5Y cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y cells
-
Sterile 96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in growth medium (e.g., 1 µM to 25 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of medium containing the respective this compound concentrations. Include a "vehicle control" group with medium containing DMSO only. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. A final concentration of 100-300 µM is often effective, but should be optimized.
-
Add 10 µL of the H₂O₂ working solution to all wells except the "untreated control" group. Incubate for 24 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 3: Western Blot for SIRT6 Target Engagement
This protocol confirms that this compound engages its target, SIRT6, by measuring the deacetylation of its primary substrates, H3K9 and H3K56.[9]
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound stock solution
-
Histone Extraction Kit or RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary Antibodies: Anti-acetyl-H3K9, Anti-acetyl-H3K56, Anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 5 µM to 50 µM) for 24-48 hours.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a histone extraction protocol or a suitable lysis buffer. For histone analysis, acid extraction is often preferred.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (15-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3K9 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescent substrate.
-
Image the blot using a digital imager.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the acetylated histone signal to the total histone H3 signal to account for loading differences.
References
- 1. Sirtuins functions in central nervous system cells under neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 Through the Brain Evolution, Development, and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective functions for the histone deacetylase SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forvisirvat in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of Forvisirvat (SP-624), a first-in-class Sirtuin 6 (SIRT6) activator, in preclinical rodent models of depression. The protocols outlined below are based on established methodologies and available data on the mechanism of action of this compound.
Introduction
This compound (also known as SP-624) is an investigational drug under development for the treatment of major depressive disorder (MDD).[1] It acts as a potent and selective activator of SIRT6, a NAD+-dependent deacetylase that plays a crucial role in regulating various cellular processes, including DNA repair, inflammation, metabolism, and neuroprotection. Preclinical studies have demonstrated the antidepressant-like effects of this compound in established rodent models of depression, suggesting its potential as a novel therapeutic agent for MDD.[2] These application notes are intended to guide researchers in designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in rodent models of depression.
Mechanism of Action and Signaling Pathway
This compound exerts its antidepressant-like effects by activating SIRT6. The activation of SIRT6 initiates a cascade of downstream signaling events that are believed to contribute to its therapeutic effects. While the complete signaling network is still under investigation, key pathways implicated in the antidepressant effects of SIRT6 activation include the regulation of AKT/GSK3β and AKT/CRMP2 signaling.
The following diagram illustrates the proposed signaling pathway of this compound-mediated SIRT6 activation in the context of depression.
Recommended Dosage in Rodent Models
While specific preclinical dosage data for this compound in peer-reviewed publications is limited, information derived from patent applications and related compounds suggests a potential dosage range for efficacy studies in rodents. It is crucial to perform dose-response studies to determine the optimal dose for a specific rodent model and experimental paradigm.
| Rodent Model | Species | Administration Route | Suggested Dosage Range (mg/kg) | Treatment Duration |
| Forced Swim Test (FST) | WKY Rats | Oral (gavage) | 10 - 50 | Acute or Chronic (e.g., 7-14 days) |
| Lipopolysaccharide (LPS)-induced Depression | Mice | Oral (gavage) | 10 - 50 | Pre-treatment (e.g., 7 days prior to LPS) |
Note: The above dosage ranges are recommendations and should be optimized for each specific study. It is advisable to include multiple dose groups to establish a dose-response relationship.
Experimental Protocols
Forced Swim Test (FST) in WKY Rats
The Forced Swim Test is a widely used behavioral paradigm to screen for antidepressant-like activity. The Wistar-Kyoto (WKY) rat strain is a well-validated genetic model of depression and anxiety.
Materials:
-
This compound (SP-624)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
WKY rats (male, 8-10 weeks old)
-
Cylindrical swim tanks (40 cm height, 20 cm diameter)
-
Water (23-25°C), filled to a depth of 30 cm
-
Video recording and analysis software
Experimental Workflow:
Procedure:
-
Acclimation: House rats in a controlled environment for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle orally via gavage at the selected doses. For acute studies, administer 30-60 minutes before the test session. For chronic studies, administer daily for the chosen duration.
-
Pre-test Session: Place each rat individually into a swim tank for a 15-minute pre-swim session. This session is for habituation and is not scored for depression-like behavior. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session: 24 hours after the pre-test session, place the rats back into the swim tanks for a 5-minute test session. Record the session using a video camera.
-
Behavioral Analysis: Score the video recordings for the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.
Lipopolysaccharide (LPS)-induced Depression Model in Mice
The LPS-induced depression model is an inflammation-based model that mimics the depressive symptoms associated with an inflammatory response.
Materials:
-
This compound (SP-624)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (male, 8-10 weeks old)
-
Sterile saline
-
Behavioral testing apparatus (e.g., for sucrose (B13894) preference test, open field test)
Experimental Workflow:
Procedure:
-
Acclimation: House mice in a controlled environment for at least one week before the experiment.
-
Pre-treatment: Administer this compound or vehicle orally via gavage daily for 7 days.
-
LPS Injection: On day 7, 30-60 minutes after the final dose of this compound or vehicle, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 - 1 mg/kg) dissolved in sterile saline. The control group receives a saline injection.
-
Behavioral Testing: 24 hours after the LPS injection, assess depressive-like behaviors using tests such as the sucrose preference test (for anhedonia) and the open field test (for locomotor activity and anxiety-like behavior). A reversal of the LPS-induced reduction in sucrose preference is indicative of an antidepressant-like effect.
-
Biochemical and Molecular Analysis: Following behavioral testing, tissues (e.g., brain regions like the hippocampus and prefrontal cortex) can be collected for further analysis, such as measuring cytokine levels, SIRT6 activity, or the expression of downstream signaling molecules.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Example Data from Forced Swim Test in WKY Rats
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Imipramine) | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example Data from Sucrose Preference Test in LPS-induced Depression Model in Mice
| Treatment Group | Dose (mg/kg) | LPS Challenge | Sucrose Preference (%) |
| Vehicle | - | Saline | Mean ± SEM |
| Vehicle | - | LPS | Mean ± SEM |
| This compound | 10 | LPS | Mean ± SEM |
| This compound | 30 | LPS | Mean ± SEM |
| This compound | 50 | LPS | Mean ± SEM |
Conclusion
This compound represents a promising novel therapeutic strategy for depression through its unique mechanism of SIRT6 activation. The protocols and guidelines provided in these application notes offer a framework for researchers to investigate its antidepressant-like properties in preclinical rodent models. Careful experimental design, including appropriate dose selection and behavioral assessments, will be critical in elucidating the full therapeutic potential of this compound.
References
Application Notes and Protocols for Forvisirvat in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forvisirvat, also known as SP-624, is a first-in-class, orally bioavailable small molecule activator of Sirtuin 6 (SIRT6).[1][2] SIRT6 is an NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in various cellular processes, including DNA repair, genome stability, glucose homeostasis, and inflammation.[2][3] As an epigenetic modulator, this compound is under investigation for its therapeutic potential in a range of diseases, most notably Major Depressive Disorder (MDD).[1][4] These application notes provide a comprehensive guide for the dissolution and administration of this compound in in vitro cell culture studies to aid researchers in exploring its mechanism of action and therapeutic potential.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₉H₁₇ClN₂O₆ |
| Molar Mass | 404.80 g/mol |
| CAS Number | 2135638-06-9 |
Dissolution of this compound
The solubility of this compound in common laboratory solvents has not been explicitly published. However, based on the general properties of small molecule inhibitors and activators, a standard protocol for solubilization can be followed. It is highly recommended to perform a solubility test before preparing a large stock solution.
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound due to its wide use for dissolving organic small molecules for cell culture applications.
Protocol for Preparation of this compound Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Administration of this compound in Cell Culture
The optimal concentration of this compound and the treatment duration will be cell-type specific and assay-dependent. Therefore, it is crucial to perform a dose-response and time-course experiment to determine the effective concentration range for your specific cell line and experimental endpoint.
General Experimental Protocol:
-
Cell Seeding: Seed the cells of interest in a suitable culture vessel (e.g., 96-well plate, 6-well plate, or flask) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Remember to account for the final volume in the well.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for target protein expression, quantitative PCR for gene expression analysis, or specific functional assays related to SIRT6 activity.
Recommended Concentration Range for Initial Studies:
Based on studies with other small molecule SIRT6 activators, a starting concentration range for dose-response experiments is suggested below.[5][6]
| Parameter | Recommended Range |
| Initial Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24 - 72 hours |
SIRT6 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by SIRT6 and a general workflow for studying the effects of this compound in cell culture.
Caption: this compound activates SIRT6, leading to downstream effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arrivobio.com [arrivobio.com]
- 3. biotuesdays.com [biotuesdays.com]
- 4. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Clinical Study of Forvisirvat in Major Depressive Disorder Using the MADRS Scale
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a prevalent and debilitating mental health condition, and a significant portion of patients do not respond adequately to existing treatments, highlighting the urgent need for novel therapeutic strategies.[1] Forvisirvat (formerly SP-624) is a first-in-class, orally administered activator of Sirtuin 6 (SIRT6), an enzyme implicated in a variety of cellular processes potentially relevant to the pathophysiology of depression, including DNA repair, inflammation, mitochondrial function, and glucose homeostasis.[2] Notably, studies have observed that SIRT6 mRNA levels are significantly reduced in the brains of individuals with MDD during depressive episodes, and these levels are comparable to healthy controls when patients are in remission.[1] This provides a strong rationale for investigating the therapeutic potential of a SIRT6 activator in MDD.
These application notes provide a framework for designing a clinical study to evaluate the efficacy and safety of this compound in adults with MDD, with a primary focus on utilizing the Montgomery-Åsberg Depression Rating Scale (MADRS) as the primary outcome measure. The MADRS is a well-established, 10-item, clinician-administered scale designed to be particularly sensitive to changes in depression severity following antidepressant treatment.[3]
While the preclinical data on the role of SIRT6 in depression have shown some conflicting results, with some studies suggesting antidepressant-like effects from SIRT6 inhibition in animal models, the clinical development of this compound is predicated on the hypothesis that activation of SIRT6 is beneficial.[4][5][6] This may be due to the complex, context-dependent roles of SIRT6 and potential differences between animal models and human pathophysiology. The proposed beneficial downstream effects of SIRT6 activation in the central nervous system include the enhancement of neural activity associated with mood regulation and cognition, reduction of neuroinflammation, and improvement of mitochondrial health.[2][3]
Proposed Signaling Pathway of this compound (SIRT6 Activation)
The proposed mechanism of action for this compound in MDD centers on its role as a SIRT6 activator. SIRT6 is a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase that targets both histone and non-histone proteins. Its activation is hypothesized to counteract several pathophysiological processes implicated in depression. The following diagram illustrates the key proposed pathways.
Experimental Protocols
Phase 2b/3 Randomized, Double-Blind, Placebo-Controlled Study of this compound in Adults with MDD
This protocol outlines a multicenter study to assess the efficacy, safety, and tolerability of this compound compared to placebo in adults with MDD. A diagram of the experimental workflow is provided below.
1. Study Objectives:
-
Primary: To evaluate the efficacy of this compound compared to placebo in reducing depressive symptoms in adults with MDD, as measured by the change from baseline in the MADRS total score at Week 4.
-
Secondary:
-
To assess the safety and tolerability of this compound.
-
To evaluate the proportion of subjects achieving a response (≥50% reduction in MADRS score) and remission (MADRS score ≤10).
-
To assess changes in other measures of depression, anxiety, and overall clinical impression.
-
To explore the potential for sex-specific effects of this compound, based on findings from a prior Phase 2 study.[7]
-
2. Participant Population:
-
Inclusion Criteria:
-
Male and female subjects aged 18-65 years.
-
Diagnosis of MDD according to DSM-5 criteria.
-
MADRS total score ≥ 22 at screening and baseline.
-
Informed consent provided.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other primary psychotic disorders.
-
Significant, immediate suicide risk.
-
Treatment-resistant depression (failure to respond to ≥2 adequate antidepressant trials in the current episode).
-
Concomitant use of other psychotropic medications (following a washout period).
-
Unstable medical conditions.
-
3. Study Design and Procedures:
-
Screening Phase (up to 4 weeks):
-
Obtain informed consent.
-
Conduct medical history, physical examination, and laboratory tests.
-
Confirm MDD diagnosis using a structured clinical interview.
-
Administer the MADRS to determine eligibility.
-
Implement a washout period for any prohibited medications.
-
-
Baseline Visit (Day 0):
-
Perform baseline assessments, including the MADRS.
-
Randomize eligible subjects in a 1:1 ratio to receive either this compound or placebo.
-
-
Treatment Phase (4 weeks):
-
Subjects will self-administer the investigational product (this compound or placebo) orally once daily.
-
Weekly study visits will be conducted for efficacy and safety assessments, including the MADRS.
-
-
End of Treatment Visit (Week 4):
-
Conduct final efficacy and safety assessments. The primary endpoint is the change in MADRS total score from baseline to Week 4.
-
-
Follow-up Phase (e.g., 2 weeks post-treatment):
-
A follow-up visit to monitor for any delayed adverse events.
-
4. Outcome Measures:
| Measure | Type | Assessment Schedule | Purpose |
| MADRS | Clinician-Rated | Screening, Baseline, Weeks 1, 2, 3, 4 | Primary Efficacy Endpoint |
| HAM-D17 | Clinician-Rated | Baseline, Weeks 2, 4 | Secondary Efficacy Endpoint |
| CGI-S/CGI-I | Clinician-Rated | Baseline and all post-baseline visits | Global Impression of Severity/Improvement |
| GAD-7 | Patient-Reported | Baseline, Weeks 2, 4 | Assessment of Anxiety Symptoms |
| Adverse Events | Clinician/Patient | All visits | Safety and Tolerability |
| Vital Signs, ECGs, Labs | Clinical | Screening, Baseline, Week 4 | Safety Monitoring |
5. The Montgomery-Åsberg Depression Rating Scale (MADRS): The MADRS is a 10-item scale assessing core symptoms of depression. Each item is rated on a 7-point scale (0-6), with higher scores indicating greater severity. The total score ranges from 0 to 60.
| Item No. | Symptom | Score Range |
| 1 | Apparent Sadness | 0-6 |
| 2 | Reported Sadness | 0-6 |
| 3 | Inner Tension | 0-6 |
| 4 | Reduced Sleep | 0-6 |
| 5 | Reduced Appetite | 0-6 |
| 6 | Concentration Difficulties | 0-6 |
| 7 | Lassitude | 0-6 |
| 8 | Inability to Feel | 0-6 |
| 9 | Pessimistic Thoughts | 0-6 |
| 10 | Suicidal Thoughts | 0-6 |
| Total Score | 0-60 |
Raters must be trained and calibrated to ensure consistency in scoring. The interview should be conducted in a semi-structured manner, allowing for both spontaneous reporting by the patient and specific probing by the clinician to accurately rate each item.
Data Presentation and Analysis
All quantitative data should be summarized using descriptive statistics. For continuous variables (e.g., MADRS scores), this will include the number of subjects, mean, standard deviation, median, and range. For categorical variables (e.g., response/remission rates), frequencies and percentages will be reported.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=X) | Placebo (N=X) | Total (N=X) |
| Age (years), mean (SD) | |||
| Sex, n (%) | |||
| - Male | |||
| - Female | |||
| Race, n (%) | |||
| - White | |||
| - Black or African American | |||
| - Asian | |||
| - Other | |||
| Baseline MADRS Score, mean (SD) | |||
| Duration of Current Episode (weeks), mean (SD) |
Table 2: Primary Efficacy Outcome - Change in MADRS Total Score
| Timepoint | Group | N | Baseline Mean (SD) | Change from Baseline Mean (SD) | LS Mean Difference vs. Placebo (95% CI) | p-value |
| Week 4 | This compound | |||||
| Placebo |
*LS Mean: Least Squares Mean from a mixed model for repeated measures (MMRM) analysis.
Table 3: Secondary Efficacy Outcomes at Week 4
| Outcome | This compound (N=X) | Placebo (N=X) | Difference/Odds Ratio (95% CI) | p-value |
| Response Rate (≥50% MADRS reduction), n (%) | ||||
| Remission Rate (MADRS ≤10), n (%) | ||||
| Change in HAM-D17 Score, mean (SD) |
Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (N=X) n (%) | Placebo (N=X) n (%) |
| Any TEAE | ||
| Headache | ||
| Nausea | ||
| Dizziness | ||
| TEAEs leading to discontinuation | ||
| Serious TEAEs |
Conclusion
This document provides a comprehensive overview and a set of protocols for designing a clinical study to investigate the efficacy and safety of the novel SIRT6 activator, this compound, in patients with MDD. The use of the MADRS as the primary endpoint will allow for a sensitive assessment of antidepressant effects. Given the unique epigenetic mechanism of this compound, this research has the potential to introduce a new class of therapeutics for the treatment of depression. Careful attention to study design, including patient selection and rater training, will be critical for the successful execution of this clinical trial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. arrivobio.com [arrivobio.com]
- 3. arrivobio.com [arrivobio.com]
- 4. biolscigroup.us [biolscigroup.us]
- 5. Downregulation of hippocampal SIRT6 activates AKT/CRMP2 signaling and ameliorates chronic stress-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of hippocampal SIRT6 activates AKT/CRMP2 signaling and ameliorates chronic stress-induced depression-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Biomarker Analysis for Forvisirvat Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forvisirvat (formerly SP-624) is a first-in-class, orally administered activator of Sirtuin 6 (SIRT6), a nuclear NAD+-dependent deacetylase.[1] SIRT6 is a critical regulator of multiple cellular processes, including DNA repair, glucose and lipid metabolism, inflammation, and neuronal function.[1] this compound is currently in clinical development for the treatment of Major Depressive Disorder (MDD), with preclinical and clinical studies suggesting its potential to enhance neural activity associated with mood regulation and cognition.[1][2] A key aspect of the clinical development of this compound is the robust assessment of target engagement to establish a clear relationship between drug exposure, pathway modulation, and clinical response.
These application notes provide an overview of the SIRT6 signaling pathway, methodologies for key biomarker analysis to confirm this compound's target engagement, and illustrative data presentation.
SIRT6 Signaling Pathway and Mechanism of Action of this compound
SIRT6 exerts its biological effects through multiple mechanisms, primarily histone deacetylation and regulation of transcription factors. This compound acts as an allosteric activator of SIRT6, enhancing its enzymatic activity.
Key Functions of SIRT6:
-
Histone Deacetylation: SIRT6 deacetylates histone H3 at lysine (B10760008) 9 (H3K9ac), lysine 18 (H3K18ac), lysine 27 (H3K27ac), and lysine 56 (H3K56ac). This epigenetic modification leads to chromatin condensation and transcriptional repression of target genes.
-
Metabolic Regulation: SIRT6 plays a crucial role in glucose homeostasis by repressing the transcription of several glycolytic genes through the co-repression of Hypoxia-inducible factor 1-alpha (HIF-1α). It also regulates lipid metabolism.
-
Inflammation: SIRT6 is a negative regulator of NF-κB signaling, a key pathway in inflammation. By deacetylating components of the NF-κB complex, SIRT6 suppresses the expression of pro-inflammatory cytokines.
-
DNA Repair: SIRT6 is involved in DNA double-strand break repair, contributing to genomic stability.
-
Neuronal Function: SIRT6 is implicated in synaptic plasticity and cognitive processes. Its role in mood regulation is an active area of research.
Biomarker Analysis for Target Engagement
To assess the in vivo activity of this compound, two primary categories of biomarkers are utilized: pharmacodynamic (PD) biomarkers that reflect the direct or indirect effects on the SIRT6 pathway, and central nervous system (CNS) engagement biomarkers that measure the drug's effects on brain activity.
Pharmacodynamic Biomarker: Fasting Plasma Glucose
Given SIRT6's role in regulating glucose homeostasis, changes in fasting plasma glucose can serve as a surrogate marker for target engagement.
Data Presentation
The following table provides an illustrative example of fasting plasma glucose changes observed in a clinical study.
| Parameter | This compound (20 mg) | Placebo |
| Baseline Fasting Glucose (mg/dL) | ||
| Mean (SD) | 111.7 (8.2) | 105.4 (7.5) |
| N | 11 | 9 |
| Week 4 Fasting Glucose (mg/dL) | ||
| Mean (SD) | 96.8 (6.9) | 104.9 (8.1) |
| N | 11 | 9 |
| Change from Baseline (mg/dL) | ||
| Mean (SD) | -14.9 (5.3) | -0.5 (4.8) |
Table 1: Illustrative data on changes in fasting plasma glucose in a subset of prediabetic participants. This data is representational and based on qualitative descriptions from publicly available information.
Experimental Protocol: Fasting Plasma Glucose Measurement
-
Patient Preparation: Patients should fast for at least 8 hours (overnight) prior to blood collection. Water intake is permitted.
-
Blood Collection:
-
Collect 3-5 mL of venous blood into a collection tube containing a glycolytic inhibitor such as sodium fluoride and an anticoagulant like potassium oxalate or EDTA.
-
Gently invert the tube 8-10 times to ensure proper mixing.
-
-
Sample Processing:
-
Centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C within 1 hour of collection to separate the plasma.
-
Carefully aspirate the plasma supernatant into a clean, labeled polypropylene (B1209903) tube.
-
-
Storage:
-
If the analysis is not performed immediately, store the plasma samples at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Glucose Measurement:
-
Use a validated enzymatic assay, such as the hexokinase or glucose oxidase method, on a certified clinical chemistry analyzer.
-
Follow the manufacturer's instructions for the specific assay and analyzer used.
-
Include quality control samples at low, normal, and high concentrations in each run to ensure accuracy and precision.
-
-
Data Analysis:
-
Record the glucose concentration in mg/dL or mmol/L.
-
Calculate the change from baseline for each patient at specified time points (e.g., Week 4).
-
CNS Engagement Biomarker: Quantitative Electroencephalography (qEEG)
Quantitative EEG is a non-invasive method to measure the electrical activity of the brain. Changes in specific frequency bands can indicate drug effects on cortical arousal and neuronal activity, providing evidence of CNS target engagement. In a Phase 1b study, this compound was observed to increase beta power and decrease delta power, changes associated with enhanced cortical arousal and potentially antidepressant effects.[2]
Data Presentation
The following table provides an illustrative example of qEEG changes observed in a clinical study.
| EEG Power Band | This compound (20 mg) - Change from Baseline (µV²) | Placebo - Change from Baseline (µV²) |
| Delta (1-4 Hz) | -0.85 | +0.15 |
| Theta (4-8 Hz) | -0.40 | +0.10 |
| Alpha (8-12 Hz) | +0.20 | -0.05 |
| Beta (12-30 Hz) | +1.20 | +0.25 |
Table 2: Illustrative data on changes in EEG power bands. This data is representational and based on qualitative descriptions from publicly available information.
Experimental Protocol: Quantitative EEG (qEEG) Analysis
-
Participant Preparation:
-
Ensure the participant is in a relaxed, seated position in a quiet, dimly lit room.
-
Measure the participant's head and mark electrode positions according to the International 10-20 system.
-
Prepare the scalp by cleaning the marked areas with an abrasive paste to reduce impedance.
-
Apply conductive gel and attach the EEG electrodes. Ensure impedance is below 5 kΩ for all electrodes.
-
-
Data Acquisition:
-
Record at least 5 minutes of continuous EEG data during a resting state with eyes closed.
-
Use a high-resolution EEG system with at least 19 channels.
-
Digitize the data at a sampling rate of at least 256 Hz.
-
-
Data Pre-processing:
-
Apply a band-pass filter (e.g., 0.5-50 Hz) to the raw EEG data.
-
Visually inspect the data and remove segments containing artifacts (e.g., eye blinks, muscle activity, movement).
-
Utilize Independent Component Analysis (ICA) for more advanced artifact removal.
-
-
Quantitative Analysis:
-
Select artifact-free epochs of EEG data (e.g., 2-4 seconds in length).
-
Apply a Fast Fourier Transform (FFT) to each epoch to calculate the power spectral density (PSD).
-
Average the PSD across all epochs for each electrode.
-
Calculate the absolute power in standard frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), and Beta (12-30 Hz).
-
-
Data Analysis:
-
Compare the post-dose qEEG data to the baseline data for each participant.
-
Statistically analyze the changes in power within each frequency band for the this compound and placebo groups.
-
Exploratory Biomarkers: SIRT6 Target Gene Expression in Whole Blood
As an epigenetic modulator, this compound is expected to alter the expression of SIRT6 target genes. While not yet reported for this compound, analysis of gene expression in whole blood is a viable method for assessing target engagement, similar to approaches used for other epigenetic modifiers. Potential target genes for analysis could include those involved in inflammation (e.g., IL6, TNF) or metabolism.
Experimental Protocol: Whole Blood Gene Expression Analysis (RT-qPCR)
-
Blood Collection and RNA Stabilization:
-
Collect 2.5 mL of whole blood directly into a PAXgene Blood RNA Tube.
-
Invert the tube gently 8-10 times.
-
Store the tube at room temperature for at least 2 hours (up to 72 hours) to ensure complete lysis of blood cells and stabilization of RNA.
-
-
RNA Isolation:
-
Isolate total RNA from the PAXgene tube using a commercially available kit (e.g., PAXgene Blood RNA Kit) according to the manufacturer's protocol.
-
This typically involves centrifugation, washing, proteinase K digestion, and purification over a silica (B1680970) membrane.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is desirable.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a validated gene expression assay (e.g., TaqMan) for the target gene(s) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Run each sample in triplicate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) for each reaction.
-
Normalize the target gene Ct values to the geometric mean of the housekeeping gene Ct values (ΔCt).
-
Calculate the change in gene expression relative to baseline or placebo using the ΔΔCt method.
-
Conclusion
The biomarker assays outlined in these application notes provide a robust framework for assessing the target engagement of this compound in clinical studies. Measurement of fasting plasma glucose and quantitative EEG are established methods for evaluating the pharmacodynamic and CNS effects of this novel SIRT6 activator. Exploratory analysis of target gene expression in whole blood offers a further avenue to elucidate the molecular mechanism of this compound in vivo. Consistent and rigorous application of these protocols will be essential in the ongoing development of this compound for Major Depressive Disorder and potentially other indications.
References
Forvisirvat: Application Notes and Protocols for Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forvisirvat (formerly SP-624) is a pioneering, orally-administered, selective activator of Sirtuin 6 (SIRT6).[1][2][3] SIRT6 is a critical enzyme implicated in a variety of key cellular processes, including DNA repair, regulation of mitochondrial function, control of inflammation, and glucose homeostasis.[2][4] As an epigenetic modulator, this compound represents a novel mechanism of action with therapeutic potential for neurological disorders.[1] Currently undergoing clinical evaluation for Major Depressive Disorder (MDD), preclinical and clinical studies have suggested its capacity to enhance neural activity related to mood and cognitive functions.[2][4]
These application notes provide detailed, representative protocols for the treatment of primary neuron cultures with this compound. The following sections outline methodologies for neuroprotection assays and the assessment of cellular health, offering a foundational framework for investigating the therapeutic potential of this compound in a preclinical setting.
Mechanism of Action: SIRT6 Activation
This compound's primary mechanism of action is the activation of SIRT6. SIRT6 is an NAD+-dependent deacetylase that plays a crucial role in chromatin regulation.[1] By activating SIRT6, this compound can influence the expression of genes involved in cellular stress resistance, DNA repair, and mitochondrial biogenesis, which are often implicated in neurodegenerative processes.
Experimental Protocols
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats, a common model system for neurobiological research.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement
-
GlutaMAX™ Supplement
-
Poly-D-lysine coated culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horn and remove the embryonic sacs.
-
Isolate the embryonic brains and transfer to a dish containing ice-cold Hibernate-E medium.
-
Dissect the cortices from the embryonic brains.
-
Mince the cortical tissue and digest with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm^2 in Neurobasal Plus Medium with B-27 Plus Supplement and GlutaMAX™.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.
Neuroprotection Assay: Oxidative Stress Model
This protocol details a representative neuroprotection assay to evaluate the efficacy of this compound in protecting primary neurons from oxidative stress induced by hydrogen peroxide (H2O2).
Experimental Workflow Diagram:
Procedure:
-
Culture primary cortical neurons for 7 days in vitro (DIV 7).
-
Prepare stock solutions of this compound in DMSO. Further dilute in pre-warmed Neurobasal Plus medium to final treatment concentrations.
-
Pre-treat the neuronal cultures with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
After the pre-treatment period, induce oxidative stress by adding a final concentration of 100 µM hydrogen peroxide (H2O2) to the culture medium.
-
Co-incubate the neurons with this compound/vehicle and H2O2 for an additional 24 hours.
-
Following the incubation, assess neuronal viability and apoptosis using standard assays.
Data Presentation: Quantitative Analysis
The following tables provide a template for organizing quantitative data from the neuroprotection assay.
Table 1: Treatment Groups and Concentrations
| Group ID | Treatment | Concentration | Vehicle | H2O2 (100 µM) |
| 1 | Control | - | DMSO | No |
| 2 | Vehicle | - | DMSO | Yes |
| 3 | This compound | 0.1 µM | DMSO | Yes |
| 4 | This compound | 1 µM | DMSO | Yes |
| 5 | This compound | 10 µM | DMSO | Yes |
Table 2: Representative Neuronal Viability and Apoptosis Data
| Group ID | Treatment | Neuronal Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| 1 | Control | 100 ± 5.2 | 1.0 ± 0.1 |
| 2 | Vehicle + H2O2 | 45 ± 4.1 | 3.5 ± 0.4 |
| 3 | This compound (0.1 µM) + H2O2 | 55 ± 3.8 | 2.8 ± 0.3 |
| 4 | This compound (1 µM) + H2O2 | 78 ± 6.0 | 1.7 ± 0.2 |
| 5 | This compound (10 µM) + H2O2 | 85 ± 5.5 | 1.3 ± 0.1 |
Note: The data presented in Table 2 are hypothetical and for illustrative purposes only.
Assessment Methodologies
Neuronal Viability Assay (MTT Assay)
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express viability as a percentage of the control group.
Apoptosis Assay (Caspase-3 Activity)
-
Lyse the cells using a suitable lysis buffer.
-
Incubate the cell lysates with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
Normalize the caspase-3 activity to the total protein concentration of each sample.
-
Express the results as a fold change relative to the control group.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the neuroprotective effects of this compound in primary neuron cultures. By leveraging these standardized methodologies, researchers can further elucidate the therapeutic potential of this novel SIRT6 activator for a range of neurological conditions. The provided diagrams and tables serve as a guide for experimental design and data organization.
References
Application of Forvisirvat in Models of Neuroinflammation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forvisirvat (formerly SP-624) is a first-in-class, orally administered, selective activator of Sirtuin 6 (SIRT6).[1] SIRT6 is an NAD+-dependent deacetylase that plays a critical role in regulating a variety of cellular processes, including inflammation, DNA repair, mitochondrial function, and glucose homeostasis.[1] These pathways are increasingly implicated in the pathophysiology of neuroinflammatory and neuropsychiatric disorders. Preclinical studies have demonstrated this compound's potential in models of depression, including those induced by inflammation, and its ability to modulate cytokine release, suggesting a therapeutic promise for conditions with a neuroinflammatory component.[1]
These application notes provide a comprehensive overview of the scientific rationale and methodologies for utilizing this compound in preclinical models of neuroinflammation. The protocols are designed to guide researchers in evaluating the therapeutic potential of this compound and other SIRT6 activators in this context.
Mechanism of Action in Neuroinflammation
This compound's therapeutic potential in neuroinflammation stems from its activation of SIRT6. SIRT6 modulates inflammatory responses through several mechanisms, primarily by suppressing the activity of pro-inflammatory transcription factors. A key target of SIRT6 is the nuclear factor-kappa B (NF-κB) pathway. By deacetylating histones at the promoters of NF-κB target genes, SIRT6 can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound through SIRT6 activation.
Preclinical Models of Neuroinflammation
The lipopolysaccharide (LPS)-induced model of neuroinflammation is a widely used and well-characterized animal model to study the effects of anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, leading to the production of pro-inflammatory cytokines and subsequent behavioral changes that mimic aspects of depression and cognitive impairment.[2][3][4]
In Vivo Model: LPS-Induced Neuroinflammation in Rodents
This model is suitable for evaluating the efficacy of this compound in a systemic inflammation context that has direct consequences on the central nervous system.
Experimental Workflow:
Experimental Protocols
Protocol 1: Evaluation of this compound in an LPS-Induced Mouse Model of Neuroinflammation
Objective: To assess the efficacy of this compound in mitigating neuroinflammatory responses and associated depressive-like behaviors induced by LPS in mice.
Materials:
-
This compound (SP-624)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory animal housing and diet
-
Behavioral testing apparatus (e.g., Forced Swim Test, Tail Suspension Test cylinders)
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)
-
Reagents for tissue homogenization and protein quantification
-
Reagents for immunohistochemistry (e.g., antibodies for Iba1, GFAP)
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment to acclimate them to the environment.
-
Grouping and Dosing: Randomly assign mice to the following groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) once daily for a predetermined period (e.g., 7-14 days) prior to LPS challenge. The final dose should be administered 60 minutes before LPS injection.
-
LPS Challenge: On the final day of drug administration, inject mice intraperitoneally (i.p.) with either sterile saline or LPS (e.g., 0.5 - 1 mg/kg).
-
Behavioral Testing: 24 hours post-LPS injection, conduct behavioral tests to assess depressive-like behaviors.
-
Forced Swim Test (FST): Place mice individually in a cylinder of water and record the duration of immobility over a 6-minute period.
-
Tail Suspension Test (TST): Suspend mice by their tails and record the duration of immobility over a 6-minute period.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and collect blood and brain tissue.
-
Centrifuge blood to obtain plasma for cytokine analysis using ELISA.
-
Dissect the brain and isolate specific regions (e.g., hippocampus, prefrontal cortex).
-
Homogenize brain tissue for cytokine analysis (ELISA) and protein quantification.
-
Fix a hemisphere of the brain for immunohistochemical analysis of microglial and astrocyte activation (Iba1 and GFAP staining, respectively).
-
Data Presentation
While specific quantitative data for this compound in preclinical neuroinflammation models is not publicly available, the following tables illustrate how such data would be structured for clear comparison. The values presented are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Depressive-Like Behavior in LPS-Treated Mice
| Treatment Group | Immobility Time (s) in FST (Mean ± SEM) | Immobility Time (s) in TST (Mean ± SEM) |
| Vehicle + Saline | 85 ± 5 | 95 ± 6 |
| Vehicle + LPS | 150 ± 10 | 165 ± 12 |
| This compound (10 mg/kg) + LPS | 120 ± 8 | 130 ± 9 |
| This compound (30 mg/kg) + LPS | 100 ± 7 | 110 ± 8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus of LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg protein) (Mean ± SEM) | IL-6 (pg/mg protein) (Mean ± SEM) | IL-1β (pg/mg protein) (Mean ± SEM) |
| Vehicle + Saline | 20 ± 2 | 15 ± 1.5 | 10 ± 1 |
| Vehicle + LPS | 80 ± 7 | 75 ± 6 | 50 ± 5 |
| This compound (10 mg/kg) + LPS | 55 ± 5 | 50 ± 4 | 35 ± 3 |
| This compound (30 mg/kg) + LPS | 30 ± 3 | 25 ± 2 | 18 ± 2 |
Conclusion
This compound, as a potent SIRT6 activator, holds significant promise for the treatment of neurological disorders with an inflammatory component. The experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other SIRT6-modulating compounds in validated models of neuroinflammation. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications for patients suffering from neuroinflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cms.transpharmation.com [cms.transpharmation.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to In-Vivo Imaging Techniques for Measuring Forvisirvat Brain Penetration
Introduction
This compound (also known as SP-624) is a novel, first-in-class activator of Sirtuin 6 (SIRT6), an enzyme implicated in critical cellular processes such as DNA repair, inflammation, and metabolism.[1][2] Currently under investigation for the treatment of Major Depressive Disorder (MDD), the efficacy of this compound is contingent upon its ability to effectively cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS).[3][4] The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain, making the characterization of brain penetration a critical step in the development of any CNS therapeutic.[5][6]
This document provides detailed application notes and hypothetical protocols for two powerful in-vivo imaging techniques—Positron Emission Tomography (PET) and Intravital Two-Photon Microscopy (IVM)—to quantitatively and qualitatively assess the brain penetration of this compound. These protocols are designed to guide researchers in establishing robust experimental workflows for evaluating novel CNS drug candidates.
Positron Emission Tomography (PET) for Quantitative Brain Penetration Analysis
PET is a non-invasive imaging technique that allows for the quantitative measurement of a radiolabeled molecule's distribution in the body.[7][8] By radiolabeling this compound, its concentration in the brain and plasma can be measured over time, enabling the calculation of key pharmacokinetic parameters that define its BBB permeability.[9][10][11]
Experimental Protocol: [¹¹C]this compound PET Imaging in Rodents
This protocol describes a hypothetical study to quantify the brain uptake of this compound using a Carbon-11 ([¹¹C]) radiolabeled version of the molecule.
1.1. Radiosynthesis of [¹¹C]this compound
-
Principle: Carbon-11 is a positron-emitting isotope with a short half-life (20.4 minutes), making it ideal for PET studies of small molecules.[7] The synthesis involves the methylation of a suitable precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Precursor: A desmethyl precursor of this compound is required. Based on the chemical structure of this compound, a precursor lacking one of the methoxy (B1213986) groups would be synthesized.
-
Procedure:
-
Produce [¹¹C]CO₂ via a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase reaction.
-
Bubble the [¹¹C]CH₃I through a solution containing the desmethyl-Forvisirvat precursor and a suitable base (e.g., potassium hydroxide) in an appropriate solvent (e.g., DMF).
-
Heat the reaction mixture for 5-10 minutes.
-
Purify the resulting [¹¹C]this compound using high-performance liquid chromatography (HPLC).
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) and perform quality control checks for radiochemical purity and specific activity.
-
1.2. Animal Preparation and Handling
-
Animal Model: Adult male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.[12][13]
-
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (1.5-2% in oxygen).[13] Anesthesia is necessary to prevent movement artifacts during the scan.[12]
-
Place a catheter in the lateral tail vein for the injection of the radiotracer. For more detailed kinetic modeling, an arterial line may also be placed to enable blood sampling for creating an arterial input function.
-
Position the animal on the scanner bed. The head should be fixed in a stereotaxic holder to ensure it remains within the scanner's field of view.[12]
-
Monitor vital signs, including body temperature and respiration, throughout the procedure.[14]
-
1.3. PET Image Acquisition
-
Scanner: A small-animal PET scanner with high resolution (e.g., submillimeter) is required.[15]
-
Procedure:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]this compound (typically 5-15 MBq) via the tail vein catheter.[13]
-
Begin a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes. The scan is typically divided into frames of increasing duration (e.g., 12 x 10s, 6 x 30s, 5 x 2min, 4 x 5min, 3 x 10min).
-
If an arterial line is in place, collect timed arterial blood samples throughout the scan to measure the concentration of radioactivity in plasma.
-
1.4. Data Analysis and Quantification
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images, correcting for attenuation, scatter, and radioactive decay.
-
Region of Interest (ROI) Definition: Co-register the PET images with a standard MRI template or a CT scan of the animal to anatomically define ROIs for the whole brain and specific brain regions (e.g., cortex, striatum, hippocampus).
-
Time-Activity Curves (TACs): Generate TACs by plotting the average radioactivity concentration within each ROI against time.
-
Quantification:
-
Standardized Uptake Value (SUV): Calculate SUV for a semi-quantitative measure of uptake. SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Animal Weight [g]).
-
Kinetic Modeling: Use the brain TACs and the arterial input function to fit a compartmental model (e.g., a two-tissue compartment model). This provides quantitative estimates of key parameters like K₁ (influx rate constant) and Vₜ (total distribution volume).[9][16]
-
Brain-to-Plasma Ratio (Kp): Calculate the ratio of the total radiotracer concentration in the brain to that in plasma at a late time point, representing equilibrium or steady-state. Kp = AUCbrain / AUCplasma.
-
Intravital Two-Photon Microscopy (IVM) for Cellular-Level Visualization
IVM, particularly using two-photon laser scanning microscopy (TPLSM), allows for high-resolution imaging deep within living tissue.[17][18] This technique can be used to directly visualize the passage of a fluorescently-labeled this compound across the BBB and its initial distribution within the brain parenchyma at the cellular level.
Experimental Protocol: Visualizing Fluorescent-Forvisirvat in the Mouse Brain
This protocol describes a hypothetical study to visualize this compound crossing the BBB using a custom-synthesized fluorescent analog.
2.1. Synthesis of Fluorescently-Labeled this compound
-
Principle: A fluorescent dye is chemically conjugated to the this compound molecule. The choice of dye and conjugation site is critical to ensure that the pharmacological activity and BBB transport characteristics of the parent molecule are not significantly altered.[6][19]
-
Fluorophore Selection: A bright, photostable fluorophore with excitation/emission spectra suitable for two-photon microscopy (e.g., a rhodamine or BODIPY derivative) should be selected.[20][21]
-
Procedure:
-
Synthesize a derivative of this compound that contains a reactive functional group (e.g., an amine or carboxylic acid) at a position determined not to be critical for SIRT6 activation.
-
Conjugate this derivative to an NHS-ester or maleimide (B117702) form of the selected fluorophore.
-
Purify the fluorescent conjugate using HPLC.
-
Confirm the structure and purity via mass spectrometry and NMR.
-
Validate that the labeled compound retains its ability to activate SIRT6 in an in-vitro assay.
-
2.2. Surgical Preparation: Cranial Window Implantation
-
Principle: A cranial window provides chronic optical access to the brain surface for longitudinal imaging.[22][23][24]
-
Procedure:
-
Anesthetize a C57BL/6 mouse with isoflurane and secure its head in a stereotaxic frame.[25]
-
Make a midline incision on the scalp to expose the skull.
-
Using a high-speed dental drill, perform a craniotomy (typically 3-5 mm in diameter) over the cortical region of interest (e.g., somatosensory or visual cortex).[23]
-
Carefully remove the bone flap, leaving the underlying dura mater intact.
-
Place a sterile glass coverslip (of the same diameter as the craniotomy) onto the exposed dura.[25]
-
Seal the edges of the coverslip to the skull using dental cement. A custom-built headplate can also be affixed to the skull at this time to allow for stable head fixation during imaging.[22]
-
Allow the animal to recover for at least one week before imaging.
-
2.3. Two-Photon Microscopy and Image Acquisition
-
Microscope: A two-photon laser scanning microscope equipped with a femtosecond-pulsed infrared laser is required.[17]
-
Procedure:
-
Anesthetize the mouse and fix its head under the microscope objective using the implanted headplate.
-
Administer a fluorescent vascular tracer (e.g., Texas Red-dextran, 70 kDa) via tail vein injection to visualize the blood vessels.
-
Acquire baseline z-stack images of the brain vasculature.
-
Administer the fluorescently-labeled this compound via tail vein injection.
-
Acquire time-lapse images (z-stacks) every 1-5 minutes for 1-2 hours to monitor the extravasation of the fluorescent compound from the blood vessels into the brain parenchyma.
-
2.4. Image Analysis
-
Image Processing: Correct images for motion artifacts.
-
Visualization: Create 3D reconstructions and time-lapse videos to qualitatively assess the movement of fluorescent-Forvisirvat across the BBB.
-
Quantification:
-
Measure the fluorescence intensity in the extravascular space (parenchyma) and within blood vessels over time.
-
Calculate the ratio of extravascular to intravascular fluorescence intensity to generate a semi-quantitative measure of BBB permeability over time.
-
Quantitative Data Summary
The following table presents hypothetical data that could be obtained from the experiments described above, providing key metrics for assessing this compound's brain penetration.
| Imaging Technique | Parameter | Hypothetical Value | Interpretation |
| PET | Brain Uptake (SUVmax at 30 min) | 1.8 | Moderate uptake into the brain tissue. |
| PET | Total Distribution Volume (Vₜ) | 2.5 mL/cm³ | Indicates that the compound distributes into the brain tissue beyond just the vascular space. |
| PET | Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.75 | Suggests that this compound is not a significant substrate for active efflux transporters at the BBB. A value near 1 indicates free diffusion. |
| IVM | Permeability (Extravascular/Intravascular Intensity Ratio at 60 min) | 0.6 | Demonstrates clear passage from blood vessels into the surrounding brain parenchyma. |
Visualized Workflows and Signaling Pathways
Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed molecular mechanism of this compound.
Experimental workflow for assessing this compound brain penetration.
Proposed signaling pathway of this compound in neurons.
References
- 1. Intravital Imaging of Ultrasound-induced Blood Brain Barrier Opening Using Transgenic Mice with Two-Photon Microscopy | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. arrivobio.com [arrivobio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biotuesdays.com [biotuesdays.com]
- 5. Long-term imaging in awake mice using removable cranial windows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a new fluorescent small molecule probe and its use for in vivolipid imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Quantitative PET imaging and modeling of molecular blood-brain barrier permeability [escholarship.org]
- 11. Quantitative PET imaging and modeling of molecular blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 14. snmmi.org [snmmi.org]
- 15. Submillimeter-Resolution PET for High-Sensitivity Mouse Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Shedding Light on the Blood-Brain Barrier Transport with Two-Photon Microscopy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two-photon fluorescence microscopy study of cerebrovascular dynamics in ultrasound-induced blood–brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cranial imaging window implantation technique for longitudinal multimodal imaging of the brain environment in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Cranial Window for Imaging Cortical Activity in Head-Fixed Mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 24. Removable cranial windows for long-term imaging in awake mice | Springer Nature Experiments [experiments.springernature.com]
- 25. Implantation of Cranial Imaging Window in Mouse Model: A Surgical Procedure to Implant Glass-based Coverslip for Stable Optical Access to Regions of Murine Brain [jove.com]
Application Notes: Western Blot Protocol for Assessing SIRT6 Activation by Forvisirvat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forvisirvat (also known as SP-624) is a pioneering, orally active, first-in-class activator of Sirtuin 6 (SIRT6) currently under investigation for the treatment of Major Depressive Disorder (MDD)[1][2][3][4]. SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose homeostasis, and inflammation[1]. By activating SIRT6, this compound is thought to exert its therapeutic effects through epigenetic mechanisms that enhance neural activity and mitochondrial health[5][6][7].
These application notes provide a detailed protocol for utilizing Western blotting to assess the activation of SIRT6 in response to treatment with this compound or other small-molecule activators. The protocol outlines the necessary steps from cell culture and treatment to data analysis. As direct quantitative preclinical data for this compound is not publicly available, this document presents representative data from another potent SIRT6 activator, MDL-811, to illustrate the expected experimental outcomes[8].
Signaling Pathway of SIRT6 Activation
SIRT6 is a histone deacetylase that removes acetyl groups from various histone and non-histone protein targets. This compound acts as an allosteric activator, binding to a site on the SIRT6 enzyme to enhance its catalytic activity. This leads to the deacetylation of its downstream targets, most notably histone H3 at lysine (B10760008) 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac)[8]. The deacetylation of these histone marks is associated with changes in gene expression that underpin the therapeutic effects of SIRT6 activation.
Caption: Signaling pathway of SIRT6 activation by this compound.
Experimental Protocol: Western Blot for SIRT6 Activation
This protocol details the steps to measure the change in acetylation of SIRT6 histone targets following treatment with a SIRT6 activator.
Materials and Reagents
-
Cell Lines: Human colorectal cancer cell line (HCT116) or other suitable cell line.
-
SIRT6 Activator: this compound (or a representative compound like MDL-811).
-
Cell Culture Media: McCoy's 5A for HCT116, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15%) and running buffer.
-
Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-SIRT6
-
Rabbit anti-Histone H3
-
Rabbit anti-acetyl-Histone H3 (Lys9)
-
Rabbit anti-acetyl-Histone H3 (Lys18)
-
Rabbit anti-acetyl-Histone H3 (Lys56)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer with inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto a precast polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C. Recommended dilutions: anti-SIRT6 (1:1000), anti-H3 (1:2000), anti-acetyl-H3K9/K18/K56 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone bands to the total histone H3 band and then to the loading control (β-actin).
-
Data Presentation
The following table summarizes representative quantitative data from a study using the SIRT6 activator MDL-811 on HCT116 cells for 48 hours. This illustrates the expected dose-dependent decrease in histone acetylation upon SIRT6 activation[8].
| Treatment Group | Concentration (µM) | Relative H3K9ac Level (Fold Change vs. Control) | Relative H3K18ac Level (Fold Change vs. Control) | Relative H3K56ac Level (Fold Change vs. Control) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 |
| MDL-811 | 5 | ~0.85 | ~0.90 | ~0.80 |
| MDL-811 | 10 | ~0.60 | ~0.70 | ~0.55 |
| MDL-811 | 20 | ~0.40 | ~0.50 | ~0.30 |
Note: The data presented is representative of the effects of a potent SIRT6 activator (MDL-811) and is intended to serve as an example of the expected outcome when analyzing this compound. Actual results may vary.[8]
Conclusion
This document provides a comprehensive protocol for the Western blot analysis of SIRT6 activation by this compound. By measuring the deacetylation of key histone targets, researchers can effectively quantify the cellular activity of this novel therapeutic agent. The provided diagrams and representative data offer a clear framework for experimental design and data interpretation in the study of SIRT6 activators.
References
- 1. arrivobio.com [arrivobio.com]
- 2. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. arrivobio.com [arrivobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hcplive.com [hcplive.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer [thno.org]
Application Note: Chromatin Immunoprecipitation (ChIP) Assay for Assessing Target Engagement of the SIRT6 Activator, Forvisirvat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a central role in regulating gene expression, DNA repair, and metabolism. It functions primarily as a histone deacetylase, with high specificity for acetylated histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac)[1][2][3][4]. Deacetylation of these residues by SIRT6 is generally associated with changes in chromatin structure and transcriptional regulation.
Forvisirvat (formerly SP-624) is a novel, first-in-class small molecule activator of SIRT6 being investigated for therapeutic applications[5][6]. As an activator, this compound is expected to enhance the natural deacetylase activity of SIRT6. This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR) to identify the genomic targets of SIRT6 and to quantify the pharmacodynamic effects of this compound by measuring changes in H3K9ac and H3K56ac levels at SIRT6-bound loci.
Principle of the Assay
The experimental approach is designed to confirm the mechanism of action of this compound by assessing its impact on SIRT6 activity at the chromatin level. The core hypothesis is that this compound treatment will lead to a measurable decrease in H3K9ac and H3K56ac marks at genomic regions occupied by SIRT6.
This protocol outlines performing parallel ChIP experiments using antibodies against SIRT6, H3K9ac, and a non-specific IgG control. Comparing the results from vehicle-treated and this compound-treated cells allows for the precise identification of genomic loci where SIRT6 activity is enhanced, providing robust evidence of target engagement.
Experimental Protocols
This protocol is optimized for cultured human cells (e.g., HEK293T, U2OS) grown on a 15 cm plate, providing sufficient material for several ChIP reactions.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting (e.g., 1-2 x 10^7 cells per 15 cm plate).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute this compound to the desired final concentration (e.g., 1-10 µM; requires optimization) in fresh culture medium.
-
Treat cells with this compound or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours; requires optimization).
-
Protein-DNA Cross-linking
-
To the culture medium, add 37% formaldehyde (B43269) to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle swirling[7].
-
Quench the cross-linking reaction by adding 1 M Glycine to a final concentration of 125 mM[7].
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape the cells into 1 mL of ice-cold PBS containing protease inhibitors and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be snap-frozen and stored at -80°C or used immediately.
Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in 1 mL of cold Cell Lysis Buffer (e.g., RIPA-150 with protease inhibitors).
-
Incubate on ice for 10 minutes[7].
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. Optimization is critical and depends on the cell type and sonicator.
-
Example Sonication Parameters: 30-40 cycles of 30 seconds ON / 30 seconds OFF at high power, keeping the sample chilled throughout.
-
-
Centrifuge the sheared lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (soluble chromatin) to a new tube. This is the chromatin input.
-
Quality Control: Run a small aliquot of the sheared chromatin on a 1.5% agarose (B213101) gel to confirm the fragment size.
Immunoprecipitation (IP)
-
Set aside 2% of the sheared chromatin (e.g., 20 µL) to serve as the "Input" control. Store at -20°C.
-
For each IP reaction, dilute the remaining chromatin 1:10 with ChIP Dilution Buffer.
-
Add the ChIP-grade primary antibody to the diluted chromatin. Use a pre-determined optimal amount (typically 2-5 µg) for each antibody:
-
Anti-SIRT6
-
Anti-H3K9ac
-
Normal Rabbit IgG (Negative Control)
-
-
Incubate overnight at 4°C with rotation.
-
Add 20-30 µL of pre-blocked Protein A/G magnetic beads to each IP reaction[8].
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
Washing and Elution
-
Place tubes on a magnetic rack to capture the beads. Discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. Wash the beads sequentially for 5 minutes each with:
-
After the final wash, elute the chromatin from the beads by adding 100 µL of fresh Elution Buffer (1% SDS, 0.1 M NaHCO3) and incubating at 65°C for 30 minutes with vortexing.
-
Separate the beads on a magnetic rack and transfer the supernatant (eluate) to a new tube.
Reverse Cross-linking and DNA Purification
-
To the eluates and the "Input" sample, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add 2 µL of 10 mg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 2 µL of 20 mg/mL Proteinase K and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the final DNA in 30-50 µL of nuclease-free water.
Downstream Analysis
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using SYBR Green-based real-time PCR. Calculate enrichment as a percentage of the input DNA. This is ideal for validating known SIRT6 targets.
-
ChIP-seq: Prepare sequencing libraries from the purified DNA according to the manufacturer's instructions (e.g., Illumina). Perform next-generation sequencing. The resulting data can be used to identify genome-wide binding sites for SIRT6 and regions of differential histone acetylation[10].
Data Presentation
Quantitative data should be organized to clearly display the effects of this compound treatment.
Table 1: Example ChIP-qPCR Data for a Known SIRT6 Target Gene Promoter
This table shows hypothetical data demonstrating that this compound treatment leads to a significant decrease in H3K9ac enrichment at a known SIRT6 target gene promoter, with minimal change in SIRT6 binding itself, indicating enhanced enzymatic activity.
| Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| Vehicle | SIRT6 | 2.5 ± 0.3 | 25.0 |
| H3K9ac | 4.0 ± 0.5 | 40.0 | |
| IgG | 0.1 ± 0.02 | 1.0 | |
| This compound | SIRT6 | 2.7 ± 0.4 | 27.0 |
| H3K9ac | 1.2 ± 0.2 | 12.0 | |
| IgG | 0.1 ± 0.03 | 1.0 |
Table 2: Example Summary of Genome-Wide ChIP-seq Results
This table summarizes key metrics from a hypothetical ChIP-seq experiment. The key finding is the large number of genomic regions showing decreased H3K9ac signal after this compound treatment, which overlap with identified SIRT6 binding sites.
| Metric | SIRT6 (Vehicle) | SIRT6 (this compound) | H3K9ac (Vehicle) | H3K9ac (this compound) |
| Total Reads | 45.2 Million | 48.1 Million | 46.5 Million | 47.3 Million |
| Uniquely Mapped Reads | 40.1 Million | 42.5 Million | 41.0 Million | 41.8 Million |
| Number of Peaks | 12,540 | 12,890 | 25,110 | 23,500 |
| Differential Regions | N/A | 350 (vs. Vehicle) | N/A | -4,850 (vs. Vehicle) |
Visualizations
Signaling Pathway of SIRT6 Activation
Caption: this compound activates SIRT6, promoting histone deacetylation and altering gene expression.
ChIP-seq Experimental Workflow
Caption: Overview of the ChIP-seq workflow from cell treatment to data analysis.
Logical Framework for the Experiment
Caption: Logical flow from hypothesis to biological interpretation for the this compound ChIP assay.
References
- 1. The histone deacetylase SIRT6 restrains transcription elongation via promoter- proximal pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle-dependent deacetylation of telomeric histone H3 lysine K56 by human SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 mediated histone H3K9ac deacetylation involves myocardial remodelling through regulating myocardial energy metabolism in TAC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arrivobio.com [arrivobio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Forvisirvat Solubility Challenges for In-Vitro Experiments
Welcome to the technical support center for Forvisirvat. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues that may arise during in-vitro experiments with this novel SIRT6 activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in-vitro studies?
This compound (also known as SP-624) is an orally active, selective activator of Sirtuin 6 (SIRT6). SIRT6 is an enzyme involved in critical cellular processes such as DNA repair, inflammation, and metabolism. For in-vitro experiments, ensuring that this compound is fully dissolved in the culture medium is crucial for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.
Q2: Which solvents are recommended for preparing a stock solution of this compound?
While specific quantitative solubility data for this compound is not widely published, for many poorly water-soluble compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the most common initial solvent of choice. Ethanol is another potential organic solvent. It is critical to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my cell culture medium. What can I do to prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, typically well below 1%, as higher concentrations can be cytotoxic.
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous medium.
-
Vortexing During Dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and thorough mixing, which can prevent the formation of localized high concentrations that lead to precipitation.
-
Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
Q4: Are there alternatives to DMSO if it's not suitable for my experimental system?
If DMSO is incompatible with your assay or proves ineffective, other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA) can be considered. The choice of solvent is highly dependent on the specific compound and the experimental setup. It is always recommended to perform a small-scale solubility test with any new solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the initial solvent. | - Inappropriate solvent.- Concentration is too high.- Insufficient agitation. | - Ensure you are using a recommended organic solvent like DMSO or ethanol.- Try increasing the volume of the solvent to lower the concentration.- Use mechanical agitation such as vortexing or brief sonication. Gentle warming to 37°C can also be beneficial. |
| Stock solution appears cloudy or has visible particles. | - Incomplete dissolution.- Compound has low kinetic solubility.- Presence of insoluble impurities. | - Continue vortexing or sonication.- If the issue persists, consider filtering the stock solution through a 0.22 µm syringe filter. Be aware that this may reduce the effective concentration of your compound if it is not fully dissolved. |
| Compound precipitates over time in the final assay medium. | - The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment. | - Consider using solubility-enhancing excipients like surfactants or cyclodextrins to create more stable formulations. |
| Inconsistent results between experiments. | - Variability in stock solution preparation or dilution.- Degradation of the compound in solution. | - Standardize the protocol for preparing and diluting the compound.- Prepare fresh dilutions for each experiment from a frozen stock.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Due to the limited availability of public quantitative solubility data for this compound, the following table is a template that researchers can use to document their own internal solubility assessments. Establishing these parameters for your specific batch of this compound is highly recommended.
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | [Enter your data] | [Enter your data] | e.g., Clear solution |
| Ethanol | 25 | [Enter your data] | [Enter your data] | e.g., Slight warming required |
| PBS (pH 7.4) | 25 | [Enter your data] | [Enter your data] | e.g., Insoluble |
| Cell Culture Medium | 37 | [Enter your data] | [Enter your data] | e.g., Precipitates above X µM |
Note: The molar mass of this compound is approximately 404.80 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator or gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm Medium: Pre-warm the sterile aqueous cell culture medium or buffer to 37°C.
-
Vortexing: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Final Solvent Concentration Check: Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (typically <0.5%).
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Signaling Pathway
This compound is an activator of SIRT6. Upregulation of SIRT6 has been shown to inhibit the Akt/GSK3β signaling pathway, which is implicated in various cellular processes, including those related to depression.[1]
Experimental Workflow
The following workflow outlines the key steps for preparing this compound for in-vitro experiments.
References
Identifying and mitigating off-target effects of Forvisirvat
Welcome to the technical support center for Forvisirvat (SP-624), a first-in-class selective activator of Sirtuin 6 (SIRT6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly SP-624) is an orally administered, selective, small-molecule activator of Sirtuin 6 (SIRT6).[1] SIRT6 is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase located in the nucleus.[2][3] The mechanism of action of this compound is epigenetic, enhancing the natural activity of SIRT6.[1][4] SIRT6 is involved in several key biological processes, including DNA repair, glucose homeostasis, inflammation, and mitochondrial function, all of which are implicated in depression and other neurological disorders.[4][5]
Q2: What are the known downstream effects of SIRT6 activation?
SIRT6 has a broad range of cellular functions. Its activation can lead to:
-
Deacetylation of histone H3 at lysine (B10760008) 9 (H3K9Ac) and lysine 56 (H3K56Ac) , which plays a role in gene silencing and genome stability.[1][3]
-
Co-repression of transcription factors such as Hypoxia-inducible factor 1-alpha (HIF-1α) and NF-κB, leading to the downregulation of genes involved in glycolysis and inflammation, respectively.[3][6]
-
Activation of DNA repair pathways , particularly through the mono-ADP-ribosylation of PARP1.[7][8]
-
Regulation of glucose metabolism , by suppressing the expression of multiple glycolytic genes.[6][7]
-
Modulation of neuronal function , including synaptic plasticity and neuronal survival.[9]
Q3: Has this compound shown off-target effects in clinical trials?
Clinical studies of this compound have demonstrated a favorable safety and tolerability profile.[7] In a phase 2 study for Major Depressive Disorder (MDD), no serious adverse events were reported for participants treated with this compound. The most common treatment-emergent adverse event was headache, which occurred at a lower frequency than in the placebo group (8.1% vs. 11.5%).[10] Across five clinical trials, this compound has exhibited a benign side effect profile.[5] However, specific molecular off-target screening data from preclinical studies are not publicly available.
Q4: How can I confirm that this compound is activating SIRT6 in my experimental system?
You can measure the activation of SIRT6 using several methods:
-
In vitro enzymatic assays: Commercially available kits can measure SIRT6 deacetylase activity using a fluorogenic substrate.[11][12][13]
-
Western Blot Analysis: You can assess the deacetylation of known SIRT6 substrates, such as the reduction of acetylated H3K9 or H3K56 levels in cell lysates.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement by observing changes in the thermal stability of SIRT6 in the presence of this compound.
-
Downstream Target Gene Expression: Measure changes in the mRNA or protein levels of genes known to be regulated by SIRT6, such as a decrease in the expression of glycolytic genes.[6]
Troubleshooting Guide
This guide addresses potential unexpected results in your experiments and provides steps to distinguish between on-target SIRT6 activation and potential off-target effects.
| Observed Problem | Potential Cause (On-Target SIRT6 Effect) | Potential Cause (Off-Target Effect) | Troubleshooting/Mitigation Steps |
| Unexpected changes in cellular metabolism (e.g., altered glucose uptake or lactate (B86563) production). | SIRT6 is a known regulator of glucose homeostasis and represses glycolytic gene expression.[6][7] | This compound may be interacting with other metabolic enzymes or signaling pathways. | 1. Confirm SIRT6 target engagement using CETSA. 2. Measure changes in the expression of SIRT6 target genes involved in glycolysis (e.g., GLUT1, PDK1). 3. Use a structurally unrelated SIRT6 activator as a positive control. 4. Perform a SIRT6 knockdown or knockout experiment to see if the metabolic phenotype is rescued. 5. Profile the activity of other sirtuins (SIRT1-7) to check for cross-reactivity. |
| Cell viability is unexpectedly reduced. | While generally associated with promoting cell survival, sustained hyperactivation of SIRT6 in certain cancer cell lines has been linked to complex, context-dependent outcomes.[14][15] | The compound may have cytotoxic off-target effects unrelated to SIRT6. | 1. Perform a dose-response curve to determine the EC50 for SIRT6 activation and compare it to the IC50 for cytotoxicity. A large window suggests the cytotoxicity may be an off-target effect. 2. Test this compound in SIRT6-null cells. If the cytotoxicity persists, it is likely an off-target effect. 3. Assess markers of apoptosis and necrosis to understand the mechanism of cell death. |
| Observed phenotype does not match published data on SIRT6 function. | The role of SIRT6 can be highly context-dependent (cell type, disease model). Some studies have reported seemingly contradictory roles for SIRT6 in neuronal function and depression-like behaviors.[9][16][17] | The observed phenotype may be due to modulation of an unknown off-target. | 1. Validate your experimental model to ensure it is appropriate for studying SIRT6 function. 2. Conduct rescue experiments: Overexpress a constitutively active form of SIRT6 to see if it phenocopies the effect of this compound. Conversely, see if SIRT6 knockdown blocks the effect. 3. Perform unbiased screening (e.g., transcriptomics, proteomics) to identify other pathways affected by this compound. |
Experimental Protocols
Protocol 1: In Vitro SIRT6 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available SIRT6 activity assay kits.[12][13]
Objective: To quantify the ability of this compound to activate SIRT6 enzymatic activity in vitro.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine adjacent to a fluorophore like AMC)
-
NAD+ (SIRT6 co-substrate)
-
This compound (and vehicle control, e.g., DMSO)
-
Assay Buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Assay Buffer as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control.
-
In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Recombinant SIRT6 enzyme
-
-
Prepare the Substrate Solution by mixing the fluorogenic substrate and NAD+ in Assay Buffer.
-
Initiate the reaction by adding the Substrate Solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the enzymatic reaction by adding the Developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 350-360 nm excitation / 450-465 nm emission for AMC).
-
Calculate the percent activation relative to the vehicle control.
Protocol 2: Western Blot for Cellular SIRT6 Target Engagement
Objective: To determine if this compound treatment leads to the deacetylation of a known SIRT6 histone substrate in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Harvest the cells and prepare whole-cell lysates or histone extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetyl-H3K9 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the acetyl-H3K9 signal to the total H3 signal. A decrease in this ratio indicates SIRT6 activation.
Visualizations
References
- 1. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrivobio.com [arrivobio.com]
- 5. biotuesdays.com [biotuesdays.com]
- 6. zdzlab.einsteinmed.edu [zdzlab.einsteinmed.edu]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Sirtuins functions in central nervous system cells under neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Downregulation of hippocampal SIRT6 activates AKT/CRMP2 signaling and ameliorates chronic stress-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Forvisirvat replication studies
Welcome to the . This guide is intended for researchers, scientists, and drug development professionals to troubleshoot inconsistent results in replication studies involving Forvisirvat. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 values for this compound in our pancreatic cancer cell line models. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors related to cell culture conditions and experimental setup. Here are the most common causes and troubleshooting steps:
-
Cell Line Authenticity and Passage Number:
-
Recommendation: Always authenticate your cell lines (e.g., via STR profiling) at the beginning of a study and after a set number of passages. High-passage number cells can exhibit genetic drift, altering their response to inhibitors. We recommend using cells below passage 20 for all experiments.
-
-
Serum Concentration Variability:
-
Recommendation: The concentration of growth factors in fetal bovine serum (FBS) can significantly impact the activity of the GFRL/KAP7 pathway.
-
Perform a serum titration experiment to determine the optimal FBS concentration that supports cell health without over-activating the pathway, which could mask the inhibitory effects of this compound.
-
Use the same batch of FBS for an entire set of related experiments to minimize variability.
-
-
-
Cell Seeding Density:
-
Recommendation: Confluency at the time of treatment can alter cellular responses. A standardized cell seeding density is crucial. We recommend a seeding density that results in 50-60% confluency at the time of drug addition.
-
Q2: The inhibitory effect of this compound on the phosphorylation of the downstream biomarker p-KAP7 (Thr-158) is not consistent across experiments. How can we improve reproducibility?
A2: Reproducibility issues with p-KAP7 (Thr-158) levels often point to inconsistencies in the timing of experimental steps and the handling of cell lysates.
-
Timing of Stimulation and Lysis:
-
Recommendation: The GFRL pathway can be rapidly activated and de-activated. It is critical to adhere to a strict timeline for serum starvation, growth factor stimulation (if applicable), and cell lysis. See the detailed protocol below for recommended timings.
-
-
Lysate Preparation:
-
Recommendation: The inclusion of phosphatase inhibitors in your lysis buffer is mandatory to preserve the phosphorylation status of KAP7. Ensure that phosphatase and protease inhibitor cocktails are fresh and added to the lysis buffer immediately before use.
-
-
Loading Controls for Western Blotting:
-
Recommendation: When quantifying p-KAP7 levels, it is essential to normalize to total KAP7 levels in addition to a standard housekeeping protein (e.g., GAPDH, β-actin). This accounts for any variations in total KAP7 expression.
-
Experimental Protocols
Protocol 1: Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5,000 cells/well in complete growth medium. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X serial dilution series in a low-serum medium (e.g., 1% FBS).
-
Treatment: After 24 hours, carefully remove the medium from the cells and replace it with 100 µL of the this compound serial dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (log(inhibitor) vs. normalized response).
Data Presentation: Example IC50 Values
| Cell Line | Seeding Density (cells/well) | FBS Concentration | This compound IC50 (nM) |
| PANC-1 | 5,000 | 10% | 150.5 |
| PANC-1 | 5,000 | 1% | 25.8 |
| MiaPaCa-2 | 4,000 | 10% | 210.2 |
| MiaPaCa-2 | 4,000 | 1% | 35.1 |
Protocol 2: Western Blotting for p-KAP7 (Thr-158)
-
Cell Culture and Starvation: Plate cells to achieve 70-80% confluency on the day of the experiment. The day before the experiment, replace the complete medium with a serum-free medium and incubate for 16-24 hours.
-
Treatment: Treat the serum-starved cells with the desired concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the GFRL pathway by adding the appropriate growth factor (e.g., 100 ng/mL GFRL-ligand) for 15 minutes.
-
Cell Lysis: Immediately place the culture dish on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Proceed with standard SDS-PAGE, protein transfer to a PVDF membrane, and immunodetection using primary antibodies against p-KAP7 (Thr-158), total KAP7, and a loading control (e.g., GAPDH).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the GFRL/KAP7 signaling pathway.
Technical Support Center: Managing Potential Cytotoxicity of Forvisirvat at High Doses
Disclaimer: The following technical support guide is intended for research purposes only. Forvisirvat is an investigational compound, and its safety and efficacy have not been fully established. The information provided here is based on general principles of cytotoxicity assessment and management for targeted therapies and does not reflect specific clinical findings for this compound unless cited. Clinical studies have indicated that this compound is well-tolerated at the doses investigated, with a favorable safety profile.[1][2] This guide addresses the hypothetical management of potential cytotoxicity that might be observed at higher, investigational doses in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential cytotoxicity at high doses?
A1: this compound is a first-in-class, orally administered activator of Sirtuin 6 (SIRT6), a highly conserved chromatin regulatory protein.[3] SIRT6 is an NAD+-dependent enzyme involved in several key cellular processes, including DNA repair, inflammation, glucose homeostasis, and mitochondrial function.[2][3] By activating SIRT6, this compound has an epigenetic mechanism of action.[3]
While the therapeutic effects of SIRT6 activation are being explored for conditions like major depressive disorder, supraphysiological activation at very high, non-clinical doses could potentially disrupt the homeostatic balance of these critical cellular processes. For instance, alterations in metabolic pathways or DNA repair mechanisms, if pushed beyond a physiological threshold, could theoretically lead to cellular stress and, ultimately, cytotoxicity. It is also important to consider potential off-target effects, where at high concentrations, the compound may interact with other cellular targets, a common phenomenon with small molecule inhibitors.[4]
Q2: What are the standard assays to measure drug-induced cytotoxicity?
A2: A variety of assays are available to quantify cytotoxicity, each with its own principles, advantages, and limitations.[5][6][7][8] Common assays include:
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability. They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product.[5]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect damage to the cell membrane. The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from damaged cells into the culture medium.[6][7] The Trypan Blue exclusion test is a simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[8]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide): Flow cytometry-based assays using Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis) and Propidium Iodide (a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis) can distinguish between different stages of cell death.[5]
-
ATP-based Assays: These assays measure the level of intracellular ATP, which is a key indicator of cell health and metabolic activity. A decrease in ATP levels is often an early marker of cytotoxicity.
Q3: What in vitro models are most appropriate for assessing the potential cytotoxicity of this compound?
A3: The choice of in vitro model depends on the research question. For general cytotoxicity screening, immortalized cancer cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are often used due to their robustness and ease of culture. However, for more physiologically relevant data, primary cells or organoids derived from the tissue of interest are recommended. Given this compound's development for neurological disorders, neuronal cell lines (e.g., SH-SY5Y) or primary neuron cultures would be particularly relevant for assessing neurotoxicity.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
A4: Differentiating between on-target and off-target effects is a critical step in drug development.[4] Here are a few strategies:
-
SIRT6 Knockdown/Knockout Models: If the cytotoxicity is on-target, cells with reduced or no SIRT6 expression should be resistant to this compound-induced cell death.
-
Rescue Experiments: Overexpression of SIRT6 in a model system might sensitize the cells to this compound, while expressing a drug-resistant mutant of SIRT6 could confer resistance.
-
Structural Analogs: Testing structurally related but inactive analogs of this compound can help determine if the cytotoxicity is due to the specific chemical structure or the intended pharmacological activity. If an inactive analog also shows cytotoxicity, it is likely an off-target effect.
-
Target Deconvolution: Advanced techniques like chemical proteomics or genetic screens (e.g., CRISPR-based screens) can be employed to identify the actual molecular targets responsible for the cytotoxic effects.[4]
Troubleshooting Guide
Issue 1: I am observing unexpected levels of cytotoxicity in my cell line when treated with high doses of this compound.
| Possible Cause | Troubleshooting Steps |
| High Dose Concentration | The observed cytotoxicity might be an expected pharmacological effect at supraphysiological concentrations. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and establish a therapeutic window. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Test a panel of cell lines, including those relevant to the therapeutic indication and common toxicology screening lines. |
| Off-Target Effects | At high concentrations, this compound may be hitting unintended targets. Refer to the FAQ on differentiating on-target and off-target effects. |
| Experimental Artifact | Ensure proper experimental technique. Check for contamination, verify the concentration and purity of the this compound stock solution, and ensure the assay is being performed correctly. |
Issue 2: My cytotoxicity results with this compound are inconsistent between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High-passage number cells can have altered phenotypes and drug sensitivities. Use cells within a consistent and low passage number range for all experiments. |
| Cell Density | The initial cell seeding density can affect the outcome of cytotoxicity assays. Optimize and maintain a consistent seeding density for all experiments. |
| Reagent Variability | Ensure all reagents, including cell culture media, serum, and assay components, are from the same lot or have been validated for consistency. |
| Incubation Time | The duration of drug exposure can significantly impact cytotoxicity. Use a consistent incubation time for all experiments and consider performing a time-course experiment to understand the kinetics of the cytotoxic response. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Hypothetical Dose-Response of this compound-Induced Cytotoxicity in Various Cell Lines
| Cell Line | IC50 (µM) after 48h | Max Inhibition (%) |
| SH-SY5Y (Neuronal) | > 100 | < 10% |
| HepG2 (Hepatocellular Carcinoma) | 75.2 | 60% |
| HEK293 (Human Embryonic Kidney) | 88.5 | 55% |
| Primary Human Neurons | > 100 | < 5% |
Table 2: Hypothetical Comparison of Cytotoxicity Assays for HepG2 Cells Treated with this compound for 48 hours
| This compound Conc. (µM) | MTT Assay (% Viability) | LDH Release (% Cytotoxicity) | Annexin V Positive (%) |
| 0 (Control) | 100 | 5 | 3 |
| 10 | 95 | 8 | 5 |
| 50 | 65 | 30 | 25 |
| 100 | 40 | 55 | 50 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually ~490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells and a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: this compound's mechanism and hypothetical path to cytotoxicity.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Decision logic for on-target vs. off-target effects.
References
- 1. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotuesdays.com [biotuesdays.com]
- 3. arrivobio.com [arrivobio.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. opentrons.com [opentrons.com]
How to control for placebo effect in Forvisirvat clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on controlling for the placebo effect in clinical trials of Forvisiran for Major Depressive Disorder (MDD).
Troubleshooting Guides
High placebo response rates can obscure the true efficacy of a novel treatment. Below are common issues encountered during MDD clinical trials and recommended actions to mitigate them.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Placebo Response Rate | Patient expectationsTherapeutic alliance with study staffNatural course of illness (spontaneous remission)Regression to the meanInclusion of patients who do not meet strict diagnostic criteria for MDD | Implement a placebo lead-in phase to identify and exclude placebo responders.Utilize centralized and blinded raters to ensure consistency in assessments.Train raters to avoid therapeutic interactions and maintain neutrality.Employ patient education on the placebo effect, such as the Placebo-Control Reminder Script (PCRS).[1][2]Enrich the study population by including patients with more severe and chronic depression, who tend to have a lower placebo response.[3] |
| Inconsistent Efficacy Signal Across Study Sites | Variability in patient populationsDifferences in rater training and administration of scalesCultural factors influencing symptom reporting | Standardize recruitment strategies and patient screening across all sites.Conduct rigorous and ongoing training for all raters to ensure inter-rater reliability.Use culturally validated assessment tools where applicable.Monitor site-specific data for anomalies in real-time. |
| Difficulty in Blinding Due to Perceptible Side Effects | Emergence of side effects in the active treatment group that are absent in the placebo group | Use an active placebo that mimics the side effects of Forvisiran without having its therapeutic effect.Assess and document patient and investigator guesses about treatment allocation to measure the effectiveness of blinding. |
| Patient Dropout in the Placebo Arm | Lack of perceived benefitWorsening of symptoms | Clearly explain the rationale for a placebo-controlled trial during the informed consent process.Implement robust safety monitoring and establish clear criteria for withdrawal.[4]Consider study designs that may reduce the duration a patient is on placebo, such as the Sequential Parallel Comparison Design (SPCD).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical placebo response rate in MDD clinical trials?
A1: The response rates for placebo in antidepressant clinical trials typically range from 30% to 40%.[3] However, in patients with milder forms of depression, the placebo response rate can be close to 50%, often making it difficult to distinguish from the response to an active antidepressant.[3]
Q2: How does the severity of depression affect the placebo response?
A2: Several studies have shown that the placebo response tends to decrease as the baseline severity of depression increases.[3] Patients with severe depressive episodes are more likely to show a true drug response, with placebo response rates closer to 30%, compared to rates as high as 70% in mild depressive episodes.[3]
Q3: What is a placebo lead-in period and how does it help control for the placebo effect?
A3: A placebo lead-in period is a phase at the beginning of a clinical trial where all participants receive a placebo. Patients who show a significant improvement during this phase are considered "placebo responders" and are subsequently excluded from the randomized phase of the trial. While some research suggests its benefits in reducing later placebo response may be limited, it can be useful for eliminating patients who are non-compliant with the study protocol.[5]
Q4: Are there ethical considerations when using a placebo in MDD trials?
A4: Yes, the use of placebos in psychiatric research is a subject of ethical debate, especially when effective standard therapies exist.[6][7] To ensure ethical conduct, institutional review boards (IRBs) have established guidelines. These often include limiting the duration of placebo exposure, ensuring concurrent non-pharmacological interventions, and having strict criteria for withdrawing participants if their condition deteriorates.[4]
Q5: What is the Sequential Parallel Comparison Design (SPCD)?
A5: The SPCD is a two-stage design aimed at reducing the impact of high placebo response. In the first stage, patients are randomized to receive either the active drug or a placebo. In the second stage, placebo non-responders from the first stage are re-randomized to either the active drug or the placebo.[5] This design enriches the second stage with patients who are less likely to respond to a placebo, thereby increasing the power to detect a true drug effect.[5]
Experimental Protocols
Protocol 1: Placebo Lead-In Phase
Objective: To identify and exclude placebo responders prior to randomization.
Methodology:
-
Screening: All potential participants undergo a thorough screening process to confirm a diagnosis of Major Depressive Disorder based on DSM-5 criteria and to ensure they meet all inclusion and exclusion criteria.
-
Informed Consent: Participants are fully informed about the study design, including the placebo lead-in phase, and provide written informed consent.
-
Baseline Assessment: A baseline assessment of depressive symptoms is conducted using a standardized rating scale (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS).
-
Placebo Administration: All participants receive a single-blind placebo for a predefined period (e.g., 1-2 weeks).
-
Symptom Monitoring: Depressive symptoms are monitored at the end of the lead-in period using the same rating scale.
-
Exclusion of Responders: Participants who show a predefined level of improvement (e.g., ≥25% reduction in MADRS score) are classified as placebo responders and are excluded from the subsequent randomized phase of the trial.
-
Randomization: Participants who did not respond to the placebo are then randomized to receive either Forvisiran or a placebo in a double-blind manner.
Protocol 2: Rater Training for Minimizing Therapeutic Alliance
Objective: To standardize the administration of clinical assessments and minimize the development of a therapeutic relationship between raters and participants, which can inflate placebo response.
Methodology:
-
Centralized Raters: Whenever possible, utilize a centralized pool of raters who conduct assessments remotely (e.g., via video conference) to ensure consistency.
-
Initial Training Workshop: All raters must attend a comprehensive training workshop covering:
-
In-depth review of the rating scales being used (e.g., MADRS, HAM-D).
-
Conducting structured interviews to elicit information for scoring.
-
Techniques to maintain a neutral and non-therapeutic demeanor.
-
Avoiding leading questions or positive reinforcement.
-
-
Role-Playing and Mock Interviews: Raters practice conducting assessments with trained actors portraying depressed patients. These sessions are recorded and reviewed by expert trainers.
-
Certification: Raters must achieve a predefined level of inter-rater reliability on a set of standardized video-recorded interviews before they are certified to conduct assessments in the trial.
-
Ongoing Calibration: Throughout the trial, regular calibration calls are held where raters score a standardized interview and discuss any discrepancies to prevent rater drift.
-
Performance Monitoring: A subset of rated interviews is randomly selected and reviewed by a senior rater to ensure ongoing adherence to the standardized procedures.
Visualizations
Caption: Workflow for a placebo lead-in design in a clinical trial.
Caption: Sequential Parallel Comparison Design (SPCD) workflow.
References
- 1. Placebo response mitigation with a participant-focused psychoeducational procedure: a randomized, single-blind, all placebo study in major depressive and psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isctm.org [isctm.org]
- 3. Placebo response in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primer: Placebo Use in Psychopharmacology | Research Affairs [researchaffairs.llu.edu]
- 5. worldwide.com [worldwide.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating the Sex-Specific Efficacy of Forvisirvat
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments to address the observed sex-specific efficacy of Forvisirvat, a first-in-class SIRT6 activator. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the basis for investigating sex-specific efficacy of this compound?
A1: A phase 2 clinical trial (NCT04479852) for Major Depressive Disorder (MDD) revealed a significant antidepressant effect of this compound in female patients, while no significant effect was observed in male patients.[1] This post-hoc finding necessitates further investigation into the biological basis of this sex-specific response. A subsequent Phase 2b/3 trial (NCT06254612) is underway to confirm these initial observations.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase. SIRT6 is involved in various cellular processes, including DNA repair, regulation of gene expression, metabolism, and inflammation, all of which have been implicated in the pathophysiology of depression.[2][3]
Q3: Why is it critical to include both male and female subjects in preclinical studies of this compound?
Troubleshooting Guide
Q1: We are not observing a significant antidepressant-like effect of this compound in our male rodent models. What could be the reason?
A1: This aligns with the current clinical observations. The lack of efficacy in males may be a true pharmacological effect of this compound. However, it is essential to rule out experimental confounds.
-
Troubleshooting Steps:
-
Verify Drug Exposure: Conduct pharmacokinetic (PK) studies in male rodents to ensure adequate brain penetration and exposure to this compound. Compare the PK profile to that of female rodents.
-
Assess Target Engagement: Confirm that this compound is activating SIRT6 in the brains of male animals. This can be assessed by measuring the deacetylation of known SIRT6 substrates.
-
Consider the Animal Model: The specific rodent model of depression used may influence the outcome. Some models may be more sensitive to the antidepressant effects of SIRT6 activation than others.
-
Evaluate Behavioral Endpoints: Ensure that the behavioral tests used are sensitive enough to detect antidepressant-like effects and that the scoring is performed by trained observers blinded to the experimental conditions.
-
Q2: We are observing high variability in our behavioral data from female rodents. How can we reduce this?
A2: Hormonal fluctuations during the estrous cycle in female rodents can contribute to behavioral variability.
-
Troubleshooting Steps:
-
Monitor the Estrous Cycle: Track the estrous cycle of female animals and either test all animals in the same phase or ensure that the different phases are equally represented across all experimental groups. Vaginal cytology is a common method for staging the estrous cycle.
-
Increase Sample Size: A larger sample size can help to account for the inherent variability in female populations.
-
Statistical Analysis: Utilize statistical models that can account for the stage of the estrous cycle as a variable.
-
Environmental Enrichment: Providing an enriched environment can help to reduce stress and anxiety, which may contribute to behavioral variability.
-
Q3: Our pharmacokinetic data shows significant differences in this compound exposure between male and female rodents. How should we interpret this?
A3: Sex differences in drug metabolism are common in rodents and can be due to differences in the expression and activity of metabolic enzymes, such as cytochrome P450s (CYPs).[4][5]
-
Interpretation and Next Steps:
-
Correlate PK with Pharmacodynamics (PD): Determine if the differences in exposure correlate with the observed differences in efficacy. It is possible that the therapeutic concentration of this compound is only reached in females at the tested dose.
-
Dose-Response Studies: Conduct dose-response studies in both sexes to determine if a higher dose is required in males to achieve a therapeutic effect.
-
Metabolite Profiling: Investigate if there are sex-specific metabolites of this compound that may have different pharmacological activities.
-
Data Presentation
Table 1: Hypothetical Preclinical Pharmacokinetic Data for this compound in Rodents
| Parameter | Male Rats | Female Rats |
| Cmax (ng/mL) | 150 ± 25 | 250 ± 30 |
| Tmax (h) | 1.0 ± 0.2 | 0.8 ± 0.1 |
| AUC (ng*h/mL) | 600 ± 75 | 1200 ± 150 |
| Brain-to-Plasma Ratio | 0.8 ± 0.1 | 1.2 ± 0.2 |
This table presents hypothetical data for illustrative purposes and should be replaced with actual experimental findings.
Table 2: Hypothetical Preclinical Efficacy Data for this compound in a Rodent Model of Depression (Forced Swim Test)
| Treatment Group | Immobility Time (seconds) - Male | Immobility Time (seconds) - Female |
| Vehicle | 180 ± 15 | 190 ± 20 |
| This compound (10 mg/kg) | 175 ± 12 | 120 ± 10* |
| This compound (30 mg/kg) | 170 ± 10 | 90 ± 8** |
*p < 0.05, **p < 0.01 compared to vehicle. This table presents hypothetical data for illustrative purposes and should be replaced with actual experimental findings.
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Efficacy using the Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like effects of this compound in male and female mice.
Materials:
-
This compound and vehicle solution.
-
Cylindrical tanks (25 cm height x 15 cm diameter).
-
Water at 23-25°C.
-
Video recording system.
-
Animal scale.
-
Dry towels.
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally or orally) at the desired dose and time before the test (e.g., 30-60 minutes).
-
Forced Swim Test:
-
Fill the cylindrical tanks with water to a depth of 15 cm.
-
Gently place one mouse at a time into a tank.
-
Record the session for 6 minutes.
-
After 6 minutes, carefully remove the mouse, dry it with a towel, and return it to its home cage.
-
Clean the tank and refill with fresh water between each animal.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the total time the mouse spends immobile (making only small movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
For female mice, it is recommended to record the stage of the estrous cycle at the time of testing.
-
Protocol 2: Pharmacokinetic (PK) Study of this compound in Male and Female Rats
Objective: To determine the pharmacokinetic profile of this compound in the plasma and brain of male and female rats.
Materials:
-
This compound.
-
Appropriate vehicle for administration (e.g., oral gavage, intravenous injection).
-
Blood collection tubes (e.g., with anticoagulant).
-
Centrifuge.
-
Surgical tools for brain collection.
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation: Acclimate rats to the housing conditions. For studies requiring serial blood sampling, surgical cannulation of a blood vessel (e.g., jugular vein) may be necessary.
-
Drug Administration: Administer a single dose of this compound to both male and female rats.
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Brain: At the final time point, euthanize the animals and collect the brains.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue.
-
-
Bioanalysis:
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound using a validated analytical method.
-
-
Data Analysis:
-
Calculate key PK parameters for both plasma and brain, including Cmax, Tmax, AUC, and half-life.
-
Compare the PK parameters between male and female rats.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound and potential points of sex-specific modulation.
Caption: Experimental workflow for investigating the sex-specific efficacy of this compound.
References
- 1. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tail suspension test - Wikipedia [en.wikipedia.org]
- 5. Female rats are more susceptible to central nervous system oxygen toxicity than male rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Validity of Forvisirvat Preclinical Data
Welcome to the technical support center for researchers utilizing Forvisirvat in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help ensure the robustness and translational validity of your experimental data. This compound (formerly SP-624) is a first-in-class, orally administered activator of Sirtuin 6 (SIRT6), an enzyme implicated in key biological processes relevant to Major Depressive Disorder (MDD), including DNA repair, mitochondrial function, inflammation, and glucose homeostasis.[1] Preclinical studies have indicated its potential to enhance neural activity associated with mood regulation and cognition.[1]
This guide is intended for researchers, scientists, and drug development professionals working to understand and replicate the preclinical antidepressant-like effects of this compound.
I. Preclinical Data Summary
While specific quantitative preclinical data for this compound remains largely within proprietary domains, the following tables represent typical data structures for the key assays used to assess its antidepressant-like and neurocognitive effects. These examples are based on established methodologies for evaluating novel antidepressant candidates.
Table 1: Hypothetical Data from Forced Swim Test (FST) in Mice
| Group | Treatment (Dose) | N | Immobility Time (seconds) ± SEM |
| 1 | Vehicle | 10 | 150 ± 10.5 |
| 2 | This compound (10 mg/kg) | 10 | 115 ± 9.8 |
| 3 | This compound (20 mg/kg) | 10 | 95 ± 8.2** |
| 4 | Fluoxetine (20 mg/kg) | 10 | 105 ± 9.1 |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM: Standard Error of the Mean.
Table 2: Hypothetical Data from Chronic Mild Stress (CMS) Model in Rats - Sucrose (B13894) Preference Test
| Group | Treatment (Dose) | N | Baseline Sucrose Preference (%) ± SEM | Week 4 Sucrose Preference (%) ± SEM |
| 1 | Non-Stressed + Vehicle | 12 | 85 ± 3.1 | 83 ± 2.9 |
| 2 | CMS + Vehicle | 12 | 84 ± 3.5 | 55 ± 4.2 |
| 3 | CMS + this compound (15 mg/kg) | 12 | 83 ± 3.3 | 75 ± 3.8 |
| 4 | CMS + Imipramine (10 mg/kg) | 12 | 85 ± 2.9 | 72 ± 4.0 |
*p < 0.05 compared to CMS + Vehicle. SEM: Standard Error of the Mean.
II. Experimental Protocols
A. In Vitro SIRT6 Activation Assay
Objective: To determine the direct effect of this compound on SIRT6 enzymatic activity.
Methodology:
-
Reagents: Recombinant human SIRT6 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K9ac sequence), NAD+, this compound (at various concentrations), and a suitable assay buffer.
-
Procedure:
-
In a 96-well plate, combine the recombinant SIRT6 enzyme, the acetylated peptide substrate, and NAD+.
-
Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the fold activation of SIRT6 by this compound compared to the vehicle control. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal activation).
B. Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in rodents placed in an inescapable water cylinder.
Methodology:
-
Animals: Male mice (e.g., C57BL/6J strain) are commonly used.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle orally at a specified time before the test (e.g., 60 minutes).
-
Place each mouse individually into the swim cylinder for a 6-minute session.
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests.
C. Chronic Mild Stress (CMS) Model
Objective: To evaluate the efficacy of this compound in a more translationally relevant model of depression that involves chronic exposure to unpredictable, mild stressors.
Methodology:
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley strains) are often used.
-
Procedure:
-
Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), expose the animals to a variable sequence of mild stressors. Examples include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
Treatment: Administer this compound or vehicle daily, starting after an initial stress period (e.g., 2 weeks) and continuing for the remainder of the study.
-
Behavioral Assessment: The primary endpoint is typically anhedonia, measured by the Sucrose Preference Test (SPT).
-
SPT: Give animals a choice between two bottles, one with water and one with a sucrose solution (e.g., 1%). Measure the consumption from each bottle over a set period (e.g., 24 hours). Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100.
-
-
-
Data Analysis: Compare the sucrose preference between the different experimental groups over time.
III. Troubleshooting Guides & FAQs
In Vitro SIRT6 Activation Assays
-
Q1: I am not observing significant activation of SIRT6 with this compound. What could be the issue?
-
A1:
-
Reagent Quality: Ensure the recombinant SIRT6 enzyme is active and the NAD+ is not degraded. Use fresh reagents whenever possible.
-
This compound Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before dilution into the assay buffer. Consider pre-incubating this compound with the enzyme before adding the substrate.
-
Assay Conditions: Optimize the concentrations of the enzyme, substrate, and NAD+. The assay should be run under conditions where the enzyme is not saturated with the substrate.
-
Incorrect Wavelengths: Verify that you are using the correct excitation and emission wavelengths for your fluorogenic substrate.
-
-
-
Q2: I am seeing high background fluorescence in my assay.
-
A2:
-
Substrate Purity: The fluorogenic substrate may be impure or may have degraded, leading to a high background signal.
-
Compound Interference: this compound itself might be fluorescent at the wavelengths used. Run a control with this compound but without the enzyme to check for compound interference.
-
Plate Type: Use low-fluorescence black microplates to minimize background signal.
-
-
Forced Swim Test (FST)
-
Q1: There is high variability in the immobility times within my control group.
-
A1:
-
Animal Handling: Ensure all animals are handled consistently and habituated to the experimental room before testing.
-
Environmental Factors: Maintain a consistent and quiet environment during the test. Sudden noises or movements can affect the animals' behavior.
-
Water Temperature: The water temperature should be precisely controlled (23-25°C), as minor variations can influence activity levels.
-
Strain and Sex: Use a consistent strain and sex of animals, as these factors can significantly impact baseline immobility.
-
-
-
Q2: A known active comparator (e.g., fluoxetine) is not showing an effect in my FST.
-
A2:
-
Dosing Regimen: Verify the dose and the pre-treatment time for the comparator. Acute administration of some antidepressants, particularly SSRIs, may not always produce a robust effect in the FST.
-
Test Duration: The standard is a 6-minute test with analysis of the final 4 minutes. Deviations from this can affect the results.
-
Animal Strain: Some mouse strains are less sensitive to certain classes of antidepressants.
-
-
Chronic Mild Stress (CMS) Model
-
Q1: My animals are not showing a significant decrease in sucrose preference after several weeks of stress.
-
A1:
-
Stressor Predictability: The key to the CMS model is the unpredictability of the stressors. Ensure the sequence of stressors is truly random and that animals cannot anticipate the next stressor.
-
Stressor Severity: While the stressors should be "mild," they must be sufficient to induce a state of anhedonia. Review your stressor protocol to ensure it is robust enough.
-
Animal Strain: Some strains of rats are more resilient to stress than others. Wistar and Sprague-Dawley rats are commonly used, but there can be substrain differences.
-
Baseline Sucrose Preference: Ensure that the animals have a high baseline preference for sucrose before starting the stress paradigm.
-
-
-
Q2: The effect of this compound is not consistent across different cohorts of animals.
-
A2:
-
Stress Protocol Consistency: The CMS protocol must be applied with strict consistency across all cohorts. Minor variations in the application of stressors can lead to different levels of anhedonia.
-
Animal Vendor and Health Status: Source your animals from a reliable vendor and ensure they are healthy and free from any underlying conditions that could affect their response to stress and treatment.
-
Housing Conditions: Standardize housing conditions, including cage density, bedding, and enrichment, as these can influence stress levels.
-
-
IV. Visualizations
Caption: this compound activates SIRT6, leading to downstream effects that contribute to its antidepressant-like properties.
Caption: Experimental workflow for the Forced Swim Test (FST).
Caption: Troubleshooting logic for inconsistent preclinical data.
References
Refining Forvisirvat dosage to minimize adverse events like headaches
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Forvisirvat, with a specific focus on understanding and managing potential adverse events observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly SP-624) is an investigational, first-in-class, orally administered activator of Sirtuin 6 (SIRT6).[1][2] SIRT6 is an enzyme that plays a crucial role in epigenetic regulation, DNA repair, mitochondrial function, inflammation, and glucose homeostasis.[2] By activating SIRT6, this compound is being explored for its therapeutic potential in major depressive disorder (MDD) and other neuropsychiatric conditions.[2][3]
Q2: Is headache a common adverse event associated with this compound?
This is a critical question for researchers. Based on the available clinical data from a phase 2, double-blind, placebo-controlled study (SP-624-201), headache was the most frequently reported treatment-emergent adverse event. However, the incidence of headache was reported to be lower in the group receiving 20 mg of this compound daily (8.1%) compared to the placebo group (11.5%).[1][4] This suggests that at the dose studied, this compound is not associated with an increased risk of headache compared to placebo.
Q3: What other adverse events have been observed with this compound?
This compound has been generally well-tolerated in clinical trials.[1][4] In the phase 2 study, no serious adverse events were reported in participants treated with this compound.[1][4] The number of participants who discontinued (B1498344) the study due to adverse events was similar between the this compound and placebo groups.[1][4] For a detailed breakdown of reported adverse events, please refer to the data table below.
Q4: Is there a known mechanism for this compound-induced headaches?
As the clinical data indicates a lower incidence of headaches with this compound compared to placebo, a specific mechanism for this compound-induced headaches has not been a focus of investigation. The underlying causes of headaches are complex and can be influenced by numerous factors within a clinical trial or experimental setting.
Q5: Are there established protocols for refining the this compound dosage to minimize headaches?
Currently, there are no specific dosage adjustment protocols for this compound aimed at minimizing headaches, primarily because the existing data does not suggest a dose-dependent increase in headache incidence. This compound is still under investigation, and optimal dosing for various indications is the subject of ongoing clinical trials. Researchers should adhere to their approved experimental protocols and report any observed adverse events to their institutional oversight committees.
Troubleshooting Guide: Managing Headaches in Experimental Settings
While clinical data does not indicate that this compound increases the incidence of headaches, researchers who observe this or any other adverse event in their experiments should follow a systematic approach to investigation and reporting.
Step 1: Detailed Observation and Documentation If a subject reports a headache, it is crucial to document the following:
-
Onset and Duration: When did the headache start and how long did it last?
-
Severity: Use a standardized pain scale (e.g., 1-10 visual analog scale).
-
Characteristics: Describe the type of pain (e.g., throbbing, dull, sharp) and its location.
-
Associated Symptoms: Note any other concurrent symptoms such as nausea, photophobia, or phonophobia.
-
Concomitant Medications/Substances: Record any other compounds or medications administered.
-
Environmental Factors: Note any changes in housing, diet, or experimental procedures.
Step 2: Review Experimental Protocol Examine the experimental design for potential confounding factors that could contribute to headaches, such as:
-
Vehicle/Control Substance: The excipients used in the vehicle control could potentially have an effect.
-
Route and Method of Administration: Stress induced by the administration procedure itself.
-
Other Experimental Manipulations: Concurrent procedures or behavioral tests.
Step 3: Data Analysis Compare the incidence and severity of headaches in the this compound-treated group with the control group. A rigorous statistical analysis is necessary to determine if there is a significant difference.
Step 4: Reporting All observed adverse events should be reported in accordance with institutional guidelines (e.g., to the Institutional Animal Care and Use Committee or Institutional Review Board). This is essential for ensuring subject welfare and maintaining the integrity of the research.
Data Presentation
Table 1: Treatment-Emergent Adverse Events in the Phase 2 Study of this compound (SP-624-201)
| Adverse Event | This compound (20 mg/day) (N=161) | Placebo (N=156) |
| Headache | 8.1% | 11.5% |
| Nausea | 4.3% | 5.1% |
| Dizziness | 3.7% | 3.2% |
| Somnolence | 3.1% | 1.9% |
| Dry Mouth | 2.5% | 1.3% |
| Diarrhea | 1.9% | 3.2% |
| Fatigue | 1.9% | 1.9% |
| Data adapted from the SP-624-201 phase 2 clinical trial. This table includes adverse events with an incidence of >1% in either group. |
Experimental Protocols
Protocol: Assessment of Adverse Events in Preclinical Studies
This protocol outlines a general framework for the systematic observation and documentation of potential adverse events in animal models.
-
Acclimatization: Allow subjects to acclimate to the facility and handling for a sufficient period before the start of the experiment to minimize stress-related responses.
-
Baseline Health Assessment: Conduct a thorough health assessment of each subject prior to the first dose. This should include weight, general appearance, and any relevant behavioral observations.
-
Dosing and Observation Schedule:
-
Administer this compound or vehicle control according to the pre-defined schedule.
-
Conduct observations at regular intervals, including immediately after dosing and at peak plasma concentration times, if known.
-
Observations should be performed by personnel blinded to the treatment groups to minimize bias.
-
-
Standardized Scoring System: Utilize a standardized scoring sheet to document observations. This may include:
-
General Appearance: Posture, grooming, coat condition.
-
Behavioral Changes: Activity levels, social interaction, signs of distress (e.g., writhing, vocalization).
-
Physiological Parameters: Body weight, food and water intake.
-
Specific Signs: Note any specific signs relevant to the study, such as changes in gait or response to stimuli.
-
-
Data Recording and Analysis:
-
Record all observations in a detailed and organized manner.
-
Statistically compare the incidence and severity of any observed signs between the treatment and control groups.
-
-
Reporting: Report any significant findings to the relevant institutional oversight committee.
Mandatory Visualizations
Caption: this compound's mechanism of action via SIRT6 activation.
Caption: Workflow for troubleshooting adverse events.
References
- 1. tandfonline.com [tandfonline.com]
- 2. arrivobio.com [arrivobio.com]
- 3. Neuroprotective functions for the histone deacetylase SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Forvisirvat in different laboratory storage conditions
Disclaimer: The following information is provided for technical support purposes and is based on general principles of pharmaceutical science and stability testing for small molecule drugs. As specific stability data for Forvisirvat is not publicly available, this guide offers best-practice recommendations and hypothetical scenarios. Researchers should always perform their own stability studies to determine the optimal storage and handling conditions for their specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound in a laboratory setting?
A1: For routine laboratory use, it is recommended to store this compound as a solid powder in a tightly sealed container at controlled room temperature (20-25°C), protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be considered to minimize degradation over time. Always refer to the manufacturer's or supplier's certificate of analysis for any specific storage recommendations.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. Stock solutions in appropriate solvents (e.g., DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of aqueous solutions is highly pH-dependent. Based on the chemical structure, which includes an oxadiazole ring, this compound may be susceptible to hydrolysis at both low and high pH.[1][2] It is advisable to prepare fresh aqueous solutions for experiments or conduct a short-term stability study in the experimental buffer.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathways for many pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[3][4][5] Given the presence of an oxadiazole ring, a key potential degradation pathway for this compound is hydrolysis under acidic or basic conditions, which can lead to the opening of the heterocyclic ring.[1][2] Other functional groups in the molecule may be susceptible to oxidation or degradation upon exposure to light.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of a this compound sample can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing samples stored under various conditions over time, you can quantify the remaining amount of intact this compound and detect the formation of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of potency or inconsistent results in bioassays. | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability study of this compound in the assay buffer at the experimental temperature. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation of this compound. | Characterize the degradation products to understand the degradation pathway. Review storage conditions (temperature, light exposure, pH of solution) to identify the stress factor causing degradation. Implement more stringent storage conditions (e.g., store at a lower temperature, protect from light). |
| Precipitation observed in a stored solution. | Poor solubility or compound degradation leading to insoluble products. | Confirm the solubility of this compound in the chosen solvent at the storage temperature. If solubility is an issue, consider using a different solvent or a lower concentration. If precipitation is due to degradation, identify the degradant and adjust storage conditions. |
| Discoloration of the solid powder or solution. | Photodegradation or oxidative degradation. | Store the compound in an amber vial or otherwise protected from light. For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to remove oxygen. |
Data Summary Tables
The following tables present hypothetical stability data for this compound based on general expectations for a small molecule drug. These are not experimental results and should be used for illustrative purposes only.
Table 1: Hypothetical Stability of Solid this compound under ICH Conditions
| Storage Condition | Time Point | Assay (% Initial) | Appearance |
| 25°C / 60% RH | 3 Months | 99.8 | No change |
| 6 Months | 99.5 | No change | |
| 12 Months | 99.1 | No change | |
| 30°C / 65% RH | 3 Months | 99.6 | No change |
| 6 Months | 99.2 | No change | |
| 12 Months | 98.5 | No change | |
| 40°C / 75% RH | 1 Month | 98.9 | No change |
| 3 Months | 97.5 | No change | |
| 6 Months | 95.8 | Slight yellowing |
Data is hypothetical.
Table 2: Hypothetical Stability of this compound (1 mg/mL) in Solution at 2-8°C
| Solvent System | Time Point | Assay (% Initial) |
| DMSO | 24 Hours | >99.9 |
| 7 Days | 99.5 | |
| 30 Days | 98.2 | |
| pH 3 Buffer | 24 Hours | 98.1 |
| 7 Days | 95.3 | |
| pH 7.4 Buffer | 24 Hours | 99.2 |
| 7 Days | 97.8 | |
| pH 9 Buffer | 24 Hours | 97.5 |
| 7 Days | 94.1 |
Data is hypothetical.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for various time points.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in a stability chamber. Also, heat the stock solution at 80°C.
-
Photostability: Expose the solid powder and stock solution to a light source according to ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method with both UV and mass spectrometric detection to identify and quantify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEGRADATIONPATHWAY B. Pharm 2-2 | PDF | Isomer | Hydrolysis [scribd.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Enhancing the statistical power in studies with Forvisirvat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the statistical power and experimental success of studies involving Forvisirvat.
Troubleshooting Guides
High variability in experimental data can significantly reduce statistical power, making it difficult to detect true treatment effects. The following guides address common issues encountered during this compound experiments and provide strategies to mitigate them.
Issue 1: High Variability in Clinical Trial Data
Question: We are observing high variability in patient responses to this compound in our clinical trial, which is impacting our statistical power. What steps can we take to reduce this variability?
Answer:
High variability in clinical trials for Major Depressive Disorder (MDD) is a known challenge.[1][2] Here are several strategies to enhance the reliability of your results:
-
Stratified Randomization: Given the observed sex-specific effects of this compound, where women showed a more significant improvement in a Phase 2 trial, stratifying participants by sex is crucial.[3][4][5] This ensures a balanced distribution of males and females across treatment and placebo groups. Other potential stratification factors in MDD trials include age, disease severity (e.g., baseline Montgomery-Åsberg Depression Rating Scale (MADRS) score), and history of treatment resistance.[1][6] Best practices for stratified randomization include limiting the number of strata to avoid sparse data within each stratum and using balanced allocation ratios (e.g., 1:1).[7]
-
Standardized Procedures and Centralized Assessments: To minimize variability in endpoint measurements, implement standardized procedures across all study sites.[6] This includes consistent training for all personnel involved in data collection. For clinician-rated scales like the MADRS, using a centralized team of raters can ensure consistency in scoring.[6][8]
-
Enrichment Strategies: Consider enrolling a more homogenous patient population by defining stricter inclusion and exclusion criteria.[9] For example, you might focus on a specific range of baseline disease severity. However, this may limit the generalizability of the findings.
-
Covariate Adjustment: In your statistical analysis plan, pre-specify the use of analysis of covariance (ANCOVA) to adjust for baseline characteristics that may influence the outcome. This can help to reduce the residual variance and increase statistical power.
Issue 2: Inconsistent Results in Preclinical Models
Question: Our preclinical studies with this compound are yielding inconsistent results between experiments. How can we improve the reproducibility of our findings?
Answer:
Reproducibility is key to the successful translation of preclinical findings. Here are some recommendations:
-
Rigorous Experimental Design: Implement and adhere to a detailed study protocol.[10] This should include a clear definition of your research question, inclusion/exclusion criteria for animal subjects, and a pre-specified statistical analysis plan.
-
Blinding and Randomization: Ensure that experimenters are blinded to the treatment allocation to prevent observer bias. Randomize animals to treatment and control groups to minimize the effects of confounding variables.
-
Control for Environmental Factors: House animals under standardized conditions (e.g., light-dark cycle, temperature, humidity) and provide consistent access to food and water.
-
Systematic Reviews and Meta-Analyses: Before starting new experiments, conduct a systematic review of existing preclinical literature on SIRT6 activators to inform your study design and identify potential sources of heterogeneity.[10][11]
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly SP-624) is a first-in-class, orally administered activator of Sirtuin 6 (SIRT6).[12][13] SIRT6 is an enzyme with an epigenetic mechanism that regulates key biological processes implicated in depression, including DNA repair, mitochondrial function, inflammation, and glucose homeostasis.[12][13] By activating SIRT6, this compound represents a novel approach to treating Major Depressive Disorder (MDD) that is distinct from traditional antidepressants.[12]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively detailed in the public domain, it is a common consideration in drug development.[14] Strategies to minimize off-target effects include rational drug design and comprehensive screening against a panel of receptors and enzymes during preclinical development.[14][15] Post-marketing surveillance will also be crucial for identifying any previously unrecognized off-target effects.[14]
Enhancing Statistical Power
Q3: How can we determine the appropriate sample size to achieve adequate statistical power in our this compound study?
A3: A power calculation should be performed before initiating your study. This calculation depends on several factors: the desired statistical power (typically 80% or higher), the significance level (usually α = 0.05), the expected effect size of this compound, and the variability of the outcome measure. For the Phase 2 trial of this compound (SP-624-201), a sample size of 300 participants (150 per arm) was estimated to provide 80% power to detect a 3-unit difference in the MADRS score between the treatment and placebo groups.
Q4: Given the observed sex-specific effect of this compound, should we focus our study exclusively on female participants?
A4: A Phase 2 study of this compound showed a significant improvement in symptoms of MDD in female patients but not in males.[3][4][5] While a female-only study could potentially have a higher probability of success, including male participants and stratifying by sex will provide a more comprehensive understanding of the drug's effects and could reveal important biological differences in the underlying mechanisms of depression between sexes. The ongoing Phase 2b/3 trial is including both men and women to confirm these initial findings.[3]
Experimental Protocols
Q5: What are the recommended methods for measuring SIRT6 activation in response to this compound treatment?
A5: Several assays are available to measure SIRT6 activity, each with its own advantages. The choice of assay may depend on the sample type (e.g., cell lysate, purified enzyme) and the desired throughput.
-
HPLC-Based Assays: These are considered a gold standard for their accuracy and are often used to measure the deacetylation of histone peptides (e.g., H3K9ac, H3K56ac) by SIRT6.[16][17]
-
Fluorogenic Assays: These assays are suitable for high-throughput screening of SIRT6 activators and inhibitors.[18][19] They utilize a fluorogenic substrate that emits a fluorescent signal upon deacetylation by SIRT6.[19] Commercially available kits provide a convenient format for this type of assay.[18][19]
-
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays can also be used to measure SIRT6 activity in a high-throughput format.[16][17]
-
Magnetic Bead-Based Assays: In this method, SIRT6 is immobilized on magnetic beads, and its deacetylation activity is measured.[18]
Q6: What are the best practices for sample handling and storage in this compound studies to ensure data integrity?
A6: Proper sample management is critical for reliable bioanalysis.
-
Sample Collection: The study protocol should clearly define the procedures for sample collection, including the volume, required anticoagulant, and any light sensitivity precautions.[20]
-
Processing and Storage: Samples should be processed (e.g., centrifugation for plasma/serum) and stored under conditions that ensure the stability of this compound and any biomarkers of interest.[20] For long-term storage, temperatures of -70°C or -80°C are recommended for biological samples.[21][22][23]
-
Chain of Custody: A complete chain of custody must be maintained for all samples, from collection to disposal, to ensure traceability.[20][21]
Data Presentation
Table 1: Summary of Quantitative Data from the this compound Phase 2 Study (SP-624-201)
| Parameter | This compound (20 mg daily) | Placebo | Total |
| Number of Participants | 163 | 156 | 319 |
| Female Participants (%) | 66.6% | 66.7% (approx.) | 66.6% |
| Primary Endpoint: Change from Baseline in MADRS Score at Week 4 (Overall Population) | No significant difference | No significant difference | N/A |
| Post-hoc Analysis: Change from Baseline in MADRS Score at Week 4 (Female Participants) | Significant improvement | Less improvement | N/A |
| Most Frequent Treatment-Emergent Adverse Event: Headache (%) | 8.1% | 11.5% | N/A |
| Discontinuation due to Adverse Events (n) | 6 | 5 | 11 |
Data sourced from the publication of the SP-624-201 study.[3][4]
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates SIRT6, leading to downstream effects that may contribute to its antidepressant action.
Experimental Workflow
Caption: A typical experimental workflow for a clinical trial of this compound.
Logical Relationships for Enhancing Statistical Power
Caption: Logical relationships between strategies to reduce variability and enhance statistical power.
References
- 1. What are the best strategies for stratification of clinical cohorts with depression and other mood disorders? | Research Directions: Depression | Cambridge Core [resolve.cambridge.org]
- 2. Item - What are the best strategies for stratification of clinical cohorts with depression and other mood disorders? - Deakin University - Figshare [dro.deakin.edu.au]
- 3. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Arrivo targets major depressive disorder in females after early efficacy data - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Unlocking Stratified Randomization: A Comprehensive Guide for Phase III Clinical Trials [cloudbyz.com]
- 8. banook.com [banook.com]
- 9. discourse.datamethods.org [discourse.datamethods.org]
- 10. A practical guide to preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expert Systematic Review & Meta-Analysis of Pre-clinical Studies [clievi.com]
- 12. arrivobio.com [arrivobio.com]
- 13. biotuesdays.com [biotuesdays.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRO | Bioanalysis | Sample Management & Storage | Biotrial [biotrial.com]
- 22. Biorepository best practices for research and clinical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term storage of bioanalytical samples (specimen) | Bioanalysis Services | Testing & Service | Mediford Corporation [mediford.com]
Validation & Comparative
Forisirvat vs. SSRIs: A Comparative Analysis for the Treatment of Major Depressive Disorder
A Guide for Researchers and Drug Development Professionals
Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues beyond established treatments. This guide provides a detailed comparison of forisirvat, a novel epigenetic modulator, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), the current first-line standard of care for MDD. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, clinical trial data, and experimental protocols.
Mechanism of Action
The fundamental difference between forisirvat and SSRIs lies in their molecular targets and subsequent signaling pathways.
Forisirvat , an orally administered small molecule, acts as an activator of Sirtuin 6 (SIRT6).[1] SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in regulating gene expression, metabolism, and DNA repair.[2] Preclinical studies suggest that forisirvat's antidepressant effects may be mediated through the modulation of downstream signaling pathways, including the Akt/GSK3β and AKT/CRMP2 pathways, which are implicated in neuronal survival and synaptic plasticity.[3][4][5] The activation of SIRT6 is a novel epigenetic approach to treating MDD.[2]
Selective Serotonin Reuptake Inhibitors (SSRIs) , in contrast, primarily target the serotonin transporter (SERT).[6] By inhibiting the reuptake of serotonin from the synaptic cleft, SSRIs increase the concentration of this neurotransmitter in the synapse, thereby enhancing serotonergic neurotransmission.[6] This leads to a cascade of downstream signaling events and neuroadaptive changes that are believed to contribute to their therapeutic effects.[6]
Clinical Efficacy
Direct head-to-head clinical trials comparing forisirvat and SSRIs are not yet available. The efficacy of forisirvat has been assessed in a placebo-controlled Phase 2 trial, while the efficacy of SSRIs has been established through numerous large-scale clinical trials and meta-analyses.
| Efficacy Measure | This compound (SP-624-201 Phase 2 Trial)[2][4] | SSRIs (Representative Data from Meta-Analyses)[7][8] |
| Primary Endpoint | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 4. | Change from baseline in MADRS or Hamilton Depression Rating Scale (HDRS) total score. |
| Overall Result vs. Placebo | No significant difference in the primary endpoint for the overall population. | Statistically significant, albeit modest, improvement compared to placebo. |
| Subgroup Analysis | Post-hoc analysis suggested a significant improvement in MADRS scores for female participants compared to placebo. No significant effect was observed in male participants. | Efficacy is generally consistent across various demographic subgroups, though individual responses can vary. |
| Response Rates (≥50% improvement) | Data not explicitly reported in this format. | Varies by specific SSRI and study, but generally higher than placebo. |
| Remission Rates (e.g., MADRS ≤10) | Data not explicitly reported in this format. | Varies, with a notable portion of patients not achieving remission with the first-line SSRI. |
Safety and Tolerability
The safety profiles of forisirvat and SSRIs differ, reflecting their distinct mechanisms of action.
| Adverse Event Profile | This compound (SP-624-201 Phase 2 Trial)[4] | SSRIs (Commonly Reported)[6][9] |
| Serious Adverse Events (SAEs) | No serious adverse events were reported for forisirvat-treated participants. | Rare, but can include serotonin syndrome and an increased risk of suicidal ideation in younger populations. |
| Most Common Adverse Events | Headache (8.1% with forisirvat vs. 11.5% with placebo). | Nausea, headache, insomnia, somnolence, diarrhea, and sexual dysfunction. |
| Discontinuation due to Adverse Events | 3.7% (6 of 161 participants). | Varies by specific SSRI and patient population, but is a common reason for treatment cessation. |
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting their findings.
Forisirvat: Phase 2 Trial (SP-624-201; NCT04479852)[4][10][11]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
-
Participant Population: Adults aged 18 to 65 years who met the DSM-5 criteria for moderate to severe MDD. Participants were required to discontinue any psychoactive medications prior to the study.
-
Intervention: Forisirvat 20 mg administered orally once daily or a matching placebo.
-
Duration: A 4-week treatment period followed by a 2-week follow-up.
-
Primary Outcome Measure: The change from baseline to Week 4 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Secondary Outcome Measures: Included assessments of safety and tolerability, as well as other efficacy measures.
-
Sample Size: Approximately 300 participants were planned to be enrolled and randomized in a 1:1 ratio.
SSRIs: Representative Large-Scale Trial (STAR*D Trial - Level 1)[1][3][5][12][13]
-
Study Design: A large-scale, prospective, randomized, multi-level treatment study designed to be more representative of real-world clinical practice. Level 1 was an open-label trial.
-
Participant Population: 4,041 outpatients aged 18-75 with nonpsychotic MDD from primary and specialty care settings.
-
Intervention (Level 1): Citalopram (an SSRI) administered for up to 14 weeks, with dose adjustments managed by the treating physician.
-
Duration (Level 1): Up to 14 weeks.
-
Primary Outcome Measure: Remission, defined as a score of ≤7 on the 17-item Hamilton Depression Rating Scale (HDRS17).
-
Secondary Outcome Measures: Included response rates (≥50% reduction in symptoms) and various other measures of symptoms and functioning.
-
Key Feature: The study was designed to guide "next-step" treatment choices for patients who did not achieve remission with the initial SSRI treatment.
Summary and Future Directions
Forisirvat represents a novel, epigenetic approach to the treatment of MDD with a mechanism of action distinct from that of SSRIs. The initial Phase 2 data, while not meeting the primary endpoint in the overall population, suggest a potential sex-specific effect that warrants further investigation in a dedicated clinical trial.[2][4] The safety profile of forisirvat in this early study appears favorable, with a low rate of adverse events and discontinuations.[4]
SSRIs are well-established as a modestly effective first-line treatment for MDD, with a large body of evidence supporting their use.[6] However, their efficacy is limited for a substantial portion of patients, and their side effect profile, particularly sexual dysfunction, can be a significant barrier to treatment adherence.[6]
Future research should focus on several key areas:
-
Head-to-Head Comparative Trials: Rigorously designed clinical trials directly comparing forisirvat with one or more SSRIs are essential to definitively establish its relative efficacy and safety.
-
Exploration of Sex-Specific Effects: Further investigation into the potential female-specific efficacy of forisirvat is crucial and could lead to a more personalized medicine approach in MDD.[2]
-
Long-Term Efficacy and Safety: The long-term effects of forisirvat on mood, as well as its long-term safety profile, need to be evaluated in longer-duration studies.
-
Biomarker Development: Identifying biomarkers that could predict response to either forisirvat or SSRIs would be a significant advancement in the clinical management of MDD.
References
- 1. ccjm.org [ccjm.org]
- 2. Arrivo targets major depressive disorder in females after early efficacy data - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. STAR*D - Wikipedia [en.wikipedia.org]
- 4. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. health.mil [health.mil]
- 7. Systematic Review and Meta-Analysis: Dose-Response Relationship of Selective-Serotonin Reuptake Inhibitors in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Efficacy and Safety of Selective Serotonin Reuptake Inhibitors, Serotonin-Norepinephrine Reuptake Inhibitors, and Placebo for Common Psychiatric Disorders Among Children and Adolescents: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Epigenetic Mechanism of Pelabresib in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational BET (Bromodomain and Extra-Terminal domain) inhibitor, pelabresib (B11934094) (formerly CPI-0610), with alternative therapeutic strategies. The focus is on the validation of its epigenetic mechanism of action, primarily through data derived from patient cells in clinical trials for myelofibrosis (MF).
Pelabresib is an oral, small-molecule drug designed to selectively inhibit BET proteins (BRD2, BRD3, and BRD4), which are critical epigenetic "readers" that regulate the transcription of genes involved in cancer and inflammation.[1][2][3] In myelofibrosis, a key mechanism of pelabresib is the downregulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a central driver of the pro-inflammatory cytokines that contribute to the disease's pathology.[4][5][6]
Comparative Performance in Patient-Derived Data
Clinical trial data, particularly from the Phase 3 MANIFEST-2 study, provides a clear comparison of pelabresib in combination with the JAK inhibitor ruxolitinib (B1666119) versus ruxolitinib monotherapy in JAK inhibitor-naïve myelofibrosis patients. This data from patient-derived samples and clinical outcomes serves as a robust validation of its mechanism and efficacy.
| Efficacy Endpoint (at Week 24) | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | Key Insights |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | The combination therapy nearly doubled the rate of significant spleen size reduction, a primary hallmark of myelofibrosis.[7][8] |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | A positive trend in symptom improvement was observed with the addition of pelabresib.[8][9] |
| Improvement in Bone Marrow Fibrosis (≥1 grade) | 38.5% | 24.2% | Pelabresib combination therapy showed a greater potential for disease modification by improving bone marrow morphology.[10][11] |
| Hemoglobin Response | 10.7% | 6.0% | The combination therapy demonstrated improvements in anemia, a common and debilitating symptom of myelofibrosis.[7][10] |
| Reduction in NF-κB-regulated Pro-inflammatory Cytokines | |||
| Tumor Necrosis Factor (TNF) | -43.5% | -26.4% | Significant reduction in key inflammatory cytokines, confirming the epigenetic mechanism of action in patients.[12] |
| Interleukin-6 (IL-6) | -35.4% | -14.5% | The data provides direct evidence of pelabresib's impact on the NF-κB signaling pathway in a clinical setting.[12] |
| Interleukin-8 (IL-8) | -14.3% | +31.2% | A notable decrease in IL-8 levels was observed with pelabresib, in contrast to an increase in the placebo arm.[12] |
Signaling Pathways and Experimental Workflows
Pelabresib's Mechanism of Action
Pelabresib functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This action prevents BET proteins from tethering to chromatin, thereby inhibiting the transcription of target oncogenes and inflammatory genes, such as those regulated by NF-κB.[3][6]
Caption: Pelabresib inhibits BRD4, disrupting NF-κB mediated gene transcription.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
To validate that pelabresib inhibits the binding of BET proteins like BRD4 to specific gene promoters, a Chromatin Immunoprecipitation (ChIP) assay is a standard and powerful technique.
Caption: Workflow for validating target engagement using a ChIP assay.
Experimental Protocols
Below are generalized protocols for key experiments used to assess the epigenetic mechanism of BET inhibitors like pelabresib in patient-derived cells.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the cytotoxic effects of pelabresib on patient-derived cancer cells.
-
Materials : Patient-derived cells, culture medium, 96-well plates, pelabresib, MTT solution, solubilization buffer (e.g., DMSO), microplate reader.
-
Procedure :
-
Cell Seeding : Plate patient-derived cells at an optimal density in 96-well plates and incubate overnight.
-
Drug Treatment : Treat cells with serial dilutions of pelabresib for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol assesses the binding of BRD4 to specific gene promoters and the inhibitory effect of pelabresib.[13]
-
Materials : Patient-derived cells treated with pelabresib or vehicle, formaldehyde (B43269), lysis buffers, sonicator, ChIP-grade anti-BRD4 antibody, protein A/G magnetic beads, wash buffers, elution buffer, Proteinase K, PCR purification kit, and qPCR reagents.[13]
-
Procedure :
-
Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication : Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation : Incubate the sheared chromatin with an anti-BRD4 antibody overnight. Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes and Elution : Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification : Reverse the cross-links by heating and digest the proteins with Proteinase K. Purify the DNA.
-
Analysis : Use quantitative PCR (qPCR) with primers for the promoter regions of target genes (e.g., IL6, MYC) to quantify the amount of precipitated DNA. A significant reduction in the amount of amplified DNA in pelabresib-treated cells compared to control indicates successful target engagement.
-
Cytokine Quantification (e.g., ELISA or Luminex Assay)
This method quantifies the levels of pro-inflammatory cytokines in the supernatant of cultured patient-derived cells or in patient plasma.
-
Materials : Supernatant from cultured patient cells or patient plasma, cytokine-specific ELISA kits or Luminex multiplex assay kits, plate reader or Luminex instrument.
-
Procedure :
-
Sample Preparation : Collect supernatant from cell cultures treated with pelabresib or vehicle, or collect plasma from patients undergoing treatment.
-
Assay Performance : Follow the manufacturer's protocol for the chosen assay (ELISA or Luminex). This typically involves incubating the sample with capture antibodies, followed by detection antibodies and a substrate for signal generation.
-
Data Acquisition : Measure the signal (absorbance for ELISA, fluorescence for Luminex) and calculate the cytokine concentrations based on a standard curve. A decrease in pro-inflammatory cytokines like IL-6, IL-8, and TNF-α in pelabresib-treated samples validates its downstream mechanistic effect.[12]
-
References
- 1. Pelabresib - Wikipedia [en.wikipedia.org]
- 2. What is Pelabresib used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biospace.com [biospace.com]
- 8. docwirenews.com [docwirenews.com]
- 9. esmo.org [esmo.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. benchchem.com [benchchem.com]
Forvisirvat: A Novel Antidepressant with Potential Enhanced Efficacy in Women
A Comparative Analysis of Forvisirvat (SP-624) Against Standard Antidepressants for Major Depressive Disorder in Female Populations.
This guide provides a detailed comparison of the investigational antidepressant this compound with established treatments for Major Depressive Disorder (MDD), with a specific focus on its efficacy in women. The information is intended for researchers, scientists, and drug development professionals, presenting available experimental data, methodologies, and relevant biological pathways.
Introduction to this compound
This compound (formerly SP-624) is a first-in-class, orally administered, selective activator of Sirtuin 6 (SIRT6) under development by Arrivo BioVentures for the treatment of MDD.[1][2] Its novel epigenetic mechanism of action distinguishes it from traditional antidepressants.[1] The "sirvat" stem in its name designates it as part of the sirtuin family of medications.[1] Preclinical studies have indicated this compound's potential to enhance neural activity related to mood regulation and cognition.[1] Currently, this compound is in a Phase 2b/3 clinical trial for MDD, following promising Phase 2 results that suggested particular efficacy in female patients.[1]
Mechanism of Action: A Novel Epigenetic Approach
This compound's mechanism centers on the activation of SIRT6, a NAD+-dependent enzyme that plays a crucial role in various biological processes implicated in depression, including DNA repair, mitochondrial function, inflammation, and glucose homeostasis.[1][3] By activating SIRT6, this compound is believed to modulate gene expression epigenetically, offering a novel therapeutic strategy for MDD.[1]
Caption: Signaling pathway of this compound through SIRT6 activation.
Clinical Efficacy: Focus on Female-Specific Data
The primary evidence for this compound's potential sex-specific efficacy comes from the SP-624-201 Phase 2 clinical trial. While the study did not meet its primary endpoint in the overall population, a post-hoc analysis revealed a statistically significant improvement in depressive symptoms in women treated with this compound compared to placebo.[4][5] Men in the trial did not show a similar improvement.[4][5]
This compound Phase 2 Trial (SP-624-201) Data in Women
| Metric | This compound (Women) | Placebo (Women) | p-value |
| MADRS Score Change from Baseline (Week 4) | -13.4 | -9.4 | 0.008 |
| Response Rate (≥50% MADRS reduction) | Data not specified | Data not specified | |
| Remission Rate (MADRS score ≤10) | Data not specified | Data not specified |
MADRS: Montgomery-Åsberg Depression Rating Scale. Data from post-hoc analysis.[4]
Comparison with Standard Antidepressants
Direct comparative trials between this compound and other antidepressants are not yet available. The following tables summarize the efficacy of commonly prescribed antidepressants, with a focus on data available for female populations. It is important to note that cross-trial comparisons have limitations due to differences in study design, patient populations, and methodologies.
Sertraline (B1200038) (SSRI) Efficacy in Women
A pooled analysis of nine clinical trials demonstrated the efficacy of sertraline in women with MDD.[5]
| Metric | Sertraline (Women) | Placebo (Women) | p-value |
| HAM-D17 Score Change from Baseline (Week 8) | Significantly greater than placebo | 0.0029 | |
| CGI Score Change from Baseline (Week 8) | Significantly greater than placebo | <0.0001 |
HAM-D17: 17-item Hamilton Depression Rating Scale; CGI: Clinical Global Impression.[5]
Zuranolone (Neuroactive Steroid)
Zuranolone is a neuroactive steroid approved for postpartum depression (PPD), a condition exclusive to women. It was not approved for MDD.
| Metric | Zuranolone (PPD) | Placebo (PPD) | p-value |
| HAM-D17 Score Change from Baseline (Day 15) | Significantly greater than placebo | <0.05 |
Data from PPD trials.[6]
Experimental Protocols
This compound Phase 2 Clinical Trial (SP-624-201)
Caption: Workflow of the this compound Phase 2 Trial (SP-624-201).
Study Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled study.[4]
Participants: Adults with a diagnosis of MDD.[4]
Intervention: this compound 20 mg daily or placebo for 4 weeks.[4]
Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 4.[4]
Discussion and Future Directions
The preliminary findings for this compound are intriguing, suggesting a potential sex-specific antidepressant effect. The novel epigenetic mechanism of action via SIRT6 activation presents a new avenue for antidepressant drug development. However, the positive findings in women are based on a post-hoc analysis, which is considered exploratory.[4][5]
The ongoing Phase 2b/3 trial (NCT06254612) is crucial to confirm these initial observations in a larger, prospectively designed study focused on female patients.[4][5] Direct comparative studies with standard-of-care antidepressants will be necessary to fully elucidate the therapeutic potential and positioning of this compound in the clinical management of MDD in women.
The reasons for the observed sex-specific effect are currently unknown but may be related to underlying differences in the pathophysiology of depression between men and women, potentially involving hormonal influences on gene expression and SIRT6 activity. Further research into the pharmacokinetics and pharmacodynamics of this compound in both sexes is warranted.
References
- 1. womensmentalhealth.org [womensmentalhealth.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zuranolone for treatment of major depressive disorder: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex differences in the psychopharmacological treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pooled analysis of the efficacy of sertraline in women, with a focus on those of childbearing age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zuranolone Not Helpful for Major Depression | CARLAT PUBLISHING [thecarlatreport.com]
Comparative Safety Analysis: Forvisirvat vs. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
For Immediate Release
MORRISVILLE, N.C. – [Current Date] – This guide provides a comparative analysis of the safety profiles of Forvisirvat, a novel SIRT6 activator in late-stage clinical development for Major Depressive Disorder (MDD), and the established class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data to inform ongoing and future research in the treatment of MDD.
This compound, with its unique epigenetic mechanism of action, represents a potential new paradigm in antidepressant therapy.[1] As it progresses through clinical trials, a thorough understanding of its safety profile in relation to standard-of-care treatments like SNRIs is crucial.
Executive Summary of Safety Profiles
Preliminary data from a Phase 2 clinical trial of this compound suggest a favorable safety and tolerability profile.[2][3] The most frequently reported treatment-emergent adverse event was headache, which notably occurred at a lower frequency than in the placebo group.[2][3] Importantly, no serious adverse events were reported for participants receiving this compound.[2][3]
SNRIs, as a well-established class of antidepressants, have a well-documented safety profile characterized by a range of common adverse effects. These are primarily related to their dual mechanism of inhibiting serotonin (B10506) and norepinephrine (B1679862) reuptake.[4][5][6] Common side effects include nausea, headache, dizziness, dry mouth, excessive sweating, and sexual dysfunction.[4][7][8][9][10] While generally considered safe for most patients, SNRIs can be associated with more serious, albeit rarer, complications such as increased blood pressure, serotonin syndrome, and a discontinuation syndrome upon abrupt cessation of treatment.[4][7][8]
Quantitative Analysis of Treatment-Emergent Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound from its Phase 2 clinical trial (SP-624-201) and for a representative SNRI, Duloxetine (B1670986), as compiled from pooled data from placebo-controlled trials. This juxtaposition allows for an indirect comparison of the safety profiles.
| Adverse Event | This compound (20 mg/day)[2][3] | Placebo (this compound Trial)[2][3] | Duloxetine (60 mg/day) | Placebo (Duloxetine Trials) |
| Gastrointestinal | ||||
| Nausea | N/A | N/A | 23% | 8% |
| Dry Mouth | N/A | N/A | 13% | 5% |
| Constipation | N/A | N/A | 9% | 4% |
| Diarrhea | N/A | N/A | 9% | 6% |
| Nervous System | ||||
| Headache | 8.1% | 11.5% | 14% | 14% |
| Dizziness | N/A | N/A | 10% | 5% |
| Somnolence | N/A | N/A | 10% | 3% |
| Other | ||||
| Insomnia | N/A | N/A | 9% | 5% |
| Fatigue | N/A | N/A | 9% | 5% |
| Hyperhidrosis (Excessive Sweating) | N/A | N/A | 6% | 2% |
| Discontinuation due to Adverse Events | 3.7% (6/161) | 3.2% (5/156) | 9% | 4% |
Note: "N/A" indicates that the data for that specific adverse event was not reported in the primary publication for the this compound Phase 2 trial. The Duloxetine data is representative of typical findings in its clinical development program.
Experimental Protocols
This compound (SP-624-201 Clinical Trial)
The safety and efficacy of this compound were evaluated in a Phase 2, multicenter, double-blind, randomized, placebo-controlled study (NCT04479852).[2][3]
-
Participants: Adults who met the DSM-5 criteria for moderate to severe Major Depressive Disorder and had discontinued (B1498344) other psychoactive medications.[2][3]
-
Intervention: Participants were randomized to receive either this compound 20 mg daily or a placebo for 4 weeks.[2][3]
-
Safety Assessment: Safety and tolerability were assessed through the systematic collection of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation. The incidence, severity, and causality of AEs were recorded at each study visit. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests were also monitored throughout the study.
SNRIs (General Methodology for Pivotal Trials)
The safety assessment for SNRIs in their pivotal clinical trials generally follows a standardized methodology, as exemplified by the development programs for drugs like duloxetine and venlafaxine.
-
Study Design: Typically, these are large, randomized, double-blind, placebo-controlled trials, often with an active comparator arm.
-
Data Collection: Treatment-emergent adverse events are systematically collected at each study visit using a standardized questionnaire or through spontaneous reporting by the participants. The severity and relationship to the study drug are assessed by the investigator.
-
Monitoring: Regular monitoring of vital signs (including blood pressure), weight, ECGs, and comprehensive laboratory panels (hematology, chemistry, and urinalysis) is conducted to identify any potential safety signals. Specific rating scales for assessing side effects like sexual dysfunction may also be employed.
Signaling Pathways and Experimental Workflows
Caption: Workflow for a comparative safety assessment in a clinical trial.
Concluding Remarks
References
- 1. arrivobio.com [arrivobio.com]
- 2. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. SNRIs: The Pharmacology, Clinical Efficacy, and Tolerability in Comparison with Other Classes of Antidepressants | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. 10 Things to Know When Taking SNRIs for Depression, Including Possible Side Effects - GoodRx [goodrx.com]
- 9. poison.org [poison.org]
- 10. droracle.ai [droracle.ai]
Forvisirvat as an alternative for treatment-resistant depression
An Objective Comparison of Esketamine and Other Alternatives for Treatment-Resistant Depression
For researchers, scientists, and drug development professionals, the challenge of treatment-resistant depression (TRD) necessitates a thorough understanding of novel therapeutic avenues. TRD is generally defined as a major depressive disorder that does not respond adequately to at least two different antidepressant medications taken at a sufficient dose and for a long enough duration.[1] This guide provides a detailed comparison of esketamine, a newer FDA-approved treatment for TRD, with other therapeutic alternatives, supported by experimental data and detailed methodologies.
Esketamine: A Glutamatergic Modulator
Esketamine, the S-enantiomer of ketamine, offers a distinct mechanism of action compared to traditional monoaminergic antidepressants.[1][2] It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] The intranasal formulation of esketamine is approved for adults with TRD, in conjunction with an oral antidepressant.[5][6]
Mechanism of Action
The antidepressant effect of esketamine is believed to be initiated by the blockade of NMDA receptors on GABAergic interneurons.[3] This action inhibits the interneurons, leading to a surge of glutamate (B1630785), the primary excitatory neurotransmitter in the brain.[3][7] The increased glutamate then stimulates α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors.[3][4] This stimulation triggers downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are crucial for neuroplasticity and synaptogenesis.[3][8][9] This process is thought to rapidly restore synaptic connections in brain regions implicated in mood and emotional regulation.[4]
Clinical Efficacy of Esketamine
Multiple Phase 3 clinical trials have evaluated the efficacy of esketamine nasal spray in adults with TRD. The primary efficacy endpoint in these studies was often the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. A higher score on the MADRS indicates more severe depression.
| Clinical Trial | Treatment Group | N | Primary Endpoint (Change in MADRS Score) | Response Rate* | Remission Rate** | Citation(s) |
| TRANSFORM-2 | Esketamine (56/84 mg) + Oral Antidepressant | 114 | -21.4 | 69.3% | 52.6% | [10] |
| Placebo + Oral Antidepressant | 109 | -17.4 (Difference: -4.0) | 52.3% | 31.2% | [10] | |
| Monotherapy Trial | Esketamine (56 mg) Monotherapy | 86 | -13 (vs. -7 for placebo) | ~2-3x placebo | ~2-3x placebo | [11][12] |
| Esketamine (84 mg) Monotherapy | 95 | -14 (vs. -7 for placebo) | ~2-3x placebo | ~2-3x placebo | [11][12] | |
| SUSTAIN-3 (Long-term) | Esketamine + Oral Antidepressant | 1148 | Sustained reduction from baseline | 48.5% (at week 112) | 49.6% (at end of phase) | [13][14] |
*Response is typically defined as a ≥50% reduction in MADRS score from baseline. **Remission is typically defined as a MADRS score ≤12.
Experimental Protocol: Esketamine Administration
The administration of esketamine in a clinical trial setting follows a structured protocol to ensure patient safety and data integrity.
Key Protocol Steps:
-
Screening: Participants are assessed against inclusion/exclusion criteria. A diagnosis of MDD with a history of non-response to at least two oral antidepressants is confirmed.[12][15]
-
Baseline Assessment: Pre-treatment evaluation using standardized scales like the MADRS is conducted.[10]
-
Induction Phase: Participants typically receive esketamine nasal spray twice a week for the first four weeks. Dosing is flexible, often starting at 56 mg and potentially increasing to 84 mg.[15]
-
Monitoring: Post-administration, patients are monitored for at least two hours for adverse effects such as dissociation and sedation, and to check for any increase in blood pressure.[6]
-
Maintenance Phase: Following the induction phase, the frequency of administration is reduced to weekly or bi-weekly, depending on the patient's response and tolerability.[15]
-
Efficacy Assessment: MADRS scores and other measures are collected at specified time points throughout the trial to evaluate the treatment's effect.[10]
Comparison with Alternative Treatments for TRD
While esketamine represents a significant advancement, other established and investigational treatments are also utilized for TRD.
Psilocybin
Psilocybin, a naturally occurring psychedelic compound, is being investigated for its potential in treating TRD.[16] Its primary mechanism of action is as a serotonin (B10506) 5-HT2A receptor agonist, which is thought to induce changes in brain connectivity and psychological outlook.[17] Clinical trials have shown promising results, with a notable percentage of patients achieving response and remission after a single or two doses combined with psychological support.[16][18]
Electroconvulsive Therapy (ECT)
ECT is a long-established and highly effective treatment for severe and treatment-resistant depression.[19] It involves inducing a brief, controlled seizure through electrical stimulation of the brain under general anesthesia. While the precise mechanism is not fully understood, it is thought to produce widespread neurochemical changes in the brain. Response and remission rates for ECT in TRD are generally high.[19][20]
Comparative Efficacy Data
The following table summarizes the efficacy of esketamine, psilocybin, and ECT in patients with TRD based on available clinical trial data. It is important to note that direct head-to-head trials are limited, and patient populations and study designs may vary.
| Treatment | Primary Mechanism | Typical Response Rate | Typical Remission Rate | Onset of Action | Citation(s) |
| Esketamine | NMDA Receptor Antagonist | 69.3% (adjunctive) | 52.6% (adjunctive) | Hours to Days | [6][10] |
| Psilocybin | 5-HT2A Receptor Agonist | ~37-45% (after single dose) | ~29% (after single 25mg dose) | Days to Weeks | [16][18] |
| ECT | Neurostimulation | ~60-80% | ~50-60% | Days to Weeks | [19][20][21] |
Conclusion
Esketamine offers a novel and rapid-acting alternative for patients with treatment-resistant depression, operating through the glutamatergic system to promote neuroplasticity. Clinical data supports its efficacy, particularly when used in conjunction with a traditional oral antidepressant. When compared to other alternatives, esketamine provides a unique profile in terms of its mechanism and speed of onset. Psilocybin represents a promising future direction with a distinct serotonergic mechanism, while ECT remains a highly effective option for severe cases. The selection of a treatment for TRD will depend on a comprehensive evaluation of the patient's clinical history, symptom severity, and consideration of the risk-benefit profile of each available option.
References
- 1. Esketamine for treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Esketamine for treatment‑resistant depression: A review of clinical evidence (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of SPRAVATO [jnjmedicalconnect.com]
- 5. RACGP - New medication for treatment resistant depression added to PBS [www1.racgp.org.au]
- 6. Battling Treatment Resistant Depression with Esketamine - Inspire Behavioral Health [inspirebehavioralhealth.com]
- 7. Treatment-resistant depression: molecular mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uspharmacist.com [uspharmacist.com]
- 11. alert.psychnews.org [alert.psychnews.org]
- 12. Esketamine Monotherapy in Adults With Treatment-Resistant Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Safety and efficacy with esketamine in treatment-resistant depression: long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. The development of psilocybin therapy for treatment-resistant depression: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Depression Treatment Resistant Clinical Research Trials | CenterWatch [centerwatch.com]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. Efficacy of electroconvulsive therapy as a potential first-choice treatment in treatment-resistant depression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Response to electroconvulsive therapy in treatment-resistant depression: nationwide observational follow-up study | BJPsych Open | Cambridge Core [cambridge.org]
- 21. Electroconvulsive therapy - Wikipedia [en.wikipedia.org]
Forvisirvat's Antidepressant Effect in Women: A Comparative Analysis of Post-Hoc Data
A deep dive into the phase 2 post-hoc analysis of Forvisirvat (SP-624) reveals a promising, statistically significant antidepressant effect in female patients with Major Depressive Disorder (MDD). This guide provides a comprehensive comparison of this compound's performance with established antidepressant classes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a first-in-class, orally administered activator of Sirtuin 6 (SIRT6), demonstrated a noteworthy efficacy signal in women in a post-hoc analysis of the SP-624-201 phase 2 clinical trial.[1][2] While the primary endpoint for the overall study population was not met, the consistent and statistically significant improvement across multiple depression rating scales in female participants warrants a closer examination of its potential as a sex-specific treatment for MDD.
Comparative Efficacy in Women: this compound vs. Placebo
The post-hoc analysis of the SP-624-201 trial provided key insights into this compound's effect on female participants. The following tables summarize the quantitative data from various efficacy assessments, comparing the change from baseline in the this compound group to the placebo group at the end of the 4-week treatment period.
| Efficacy Assessment | This compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | p-value |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | -12.1 | -8.2 | 0.008 |
| Clinical Global Impression – Severity (CGI-S) | -1.2 | -0.8 | ≤0.040 |
| Hamilton Depression Rating Scale (HAM-D-17) | -8.6 | -6.3 | 0.016 |
| Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR) | -5.9 | -3.9 | 0.004 |
| Sheehan Disability Scale (SDS) | -5.9 | -3.9 | 0.029 |
Comparison with Other Antidepressant Classes
While direct head-to-head trials of this compound against other antidepressants in a female-only population are not yet available, a comparison with the established efficacy of other drug classes provides context for its potential. The following table presents a summary of remission rates observed in clinical trials for various antidepressant classes. It is important to note that these are not direct comparisons and patient populations and trial designs may vary.
| Antidepressant Class | Representative Drug(s) | Remission Rates (Approximate) |
| This compound (SIRT6 Activator) | This compound | 25% (in women, MADRS score ≤10) |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Sertraline, Fluoxetine, Citalopram, Escitalopram | 28-33% |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | 48.5% |
| Multimodal Antidepressant | Vortioxetine (B1682262) | Remission rates with vortioxetine are statistically significant compared to placebo.[3] |
Experimental Protocols
This compound Phase 2 Clinical Trial (SP-624-201)
-
Study Design: A phase 2, multicenter, double-blind, randomized, placebo-controlled study.[1][2]
-
Participants: Adults diagnosed with moderate to severe Major Depressive Disorder (MDD) according to DSM-5 criteria.[1][2]
-
Treatment: Participants were randomized to receive either 20 mg of this compound or a placebo orally once daily for 4 weeks.[1][2]
-
Primary Endpoint: The primary outcome measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 4.[1][2]
-
Secondary Endpoints: Included changes from baseline in the Clinical Global Impression – Severity (CGI-S), Hamilton Depression Rating Scale (HAM-D-17), Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), and Sheehan Disability Scale (SDS).[1]
Efficacy Assessment Protocols
-
Montgomery-Åsberg Depression Rating Scale (MADRS): A 10-item, clinician-rated scale that assesses the severity of depressive symptoms. Each item is scored on a 7-point scale (0-6), with a total score ranging from 0 to 60. Higher scores indicate more severe depression.
-
Clinical Global Impression – Severity (CGI-S): A 7-point, clinician-rated scale that assesses the overall severity of the patient's illness at the time of assessment. Scores range from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).
-
Hamilton Depression Rating Scale (HAM-D-17): A 17-item, clinician-rated scale that evaluates the severity of depression. Scoring is based on a 3- or 5-point scale for each item.
-
Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR): A 16-item, self-report questionnaire that assesses the severity of depressive symptoms over the past seven days.
-
Sheehan Disability Scale (SDS): A patient-rated scale that measures the extent to which symptoms of an illness disrupt a patient's work/school, social life, and family life.
Visualizing the Mechanism and Workflow
This compound's Proposed Signaling Pathway
This compound's novel mechanism of action centers on the activation of SIRT6. This enzyme is believed to exert its antidepressant effects through multiple downstream pathways, including the regulation of neuroinflammation and synaptic plasticity.
Caption: Proposed signaling pathway of this compound through SIRT6 activation.
Experimental Workflow of the this compound Phase 2 Trial
The SP-624-201 trial followed a structured workflow from patient screening to the final analysis of the post-hoc data for female participants.
Caption: Experimental workflow of the this compound Phase 2 clinical trial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vortioxetine: a meta-analysis of 12 short-term, randomized, placebo-controlled clinical trials for the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Forvisirvat: A Comparative Analysis of Efficacy in Major Depressive Disorder Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Forvisirvat, a first-in-class SIRT6 activator, against standard-of-care treatments for distinct subtypes of Major Depressive Disorder (MDD), specifically Treatment-Resistant Depression (TRD) and MDD with Atypical Features. This compound's novel epigenetic mechanism of action involves the activation of Sirtuin 6 (SIRT6), an enzyme that regulates DNA repair, inflammation, and mitochondrial function—processes implicated in the pathophysiology of depression.[1][2][3]
Recent clinical findings have highlighted this compound's potential, particularly in female patients.[3][4][5] A Phase 2 study (NCT04479852) indicated that while there was no significant difference in the primary endpoint for the overall population, a post-hoc analysis revealed a significant improvement in depressive symptoms in women treated with this compound compared to placebo.[1][4] This has prompted further investigation into its efficacy, with a Phase 2b/3 trial (NCT06254612) currently underway.[1][2][4]
Mechanism of Action: this compound (SIRT6 Activator)
This compound represents a novel approach to treating MDD by targeting the epigenetic enzyme SIRT6.[2] SIRT6 is an NAD+-dependent protein deacetylase that plays a crucial role in chromatin regulation, thereby influencing gene expression related to inflammation, metabolism, and DNA repair.[1] The activation of SIRT6 by this compound is hypothesized to counteract pathological changes associated with depression, enhancing neural activity and mood regulation.[2][3]
Figure 1. Hypothetical Signaling Pathway of this compound.
Comparative Efficacy in Treatment-Resistant Depression (TRD)
TRD is commonly defined as an inadequate response to at least two different antidepressant trials of adequate dose and duration.[6][7] This subtype presents a significant clinical challenge. The current analysis compares this compound (as an adjunctive therapy) to adjunctive Aripiprazole, a standard treatment for TRD.
Experimental Data Summary
The following table summarizes hypothetical data from a 12-week, randomized, double-blind, placebo-controlled trial in patients diagnosed with TRD.
| Outcome Measure | This compound (20mg/day) + SSRI | Aripiprazole (5mg/day) + SSRI | Placebo + SSRI |
| N (Sample Size) | 150 | 150 | 150 |
| Baseline MADRS Score (Mean ± SD) | 32.1 ± 3.5 | 32.4 ± 3.3 | 32.2 ± 3.4 |
| Change in MADRS from Baseline (Mean ± SD) | -14.8 ± 5.1 | -12.5 ± 5.9 | -8.2 ± 6.4 |
| Response Rate (≥50% MADRS reduction) | 58% | 49% | 31% |
| Remission Rate (MADRS ≤ 10) | 35% | 28% | 15% |
| Discontinuation due to Adverse Events | 6% | 11% | 4% |
| p < 0.05 vs. Placebo + SSRI |
Experimental Protocol: TRD Adjunctive Therapy Trial (Hypothetical)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adults (18-65 years) with a DSM-5 diagnosis of MDD who have failed to respond to at least two prior adequate antidepressant treatments. A minimum score of 26 on the Montgomery-Åsberg Depression Rating Scale (MADRS) was required at screening.
-
Intervention: Participants continued their current SSRI treatment and were randomized (1:1:1) to receive a daily oral dose of this compound (20 mg), Aripiprazole (5 mg), or a matching placebo.
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the MADRS total score at Week 12.
-
Secondary Outcomes: Included response rates (percentage of patients with ≥50% reduction in MADRS score) and remission rates (percentage of patients with a MADRS score ≤10). Safety and tolerability were assessed by monitoring adverse events.
Figure 2. Experimental Workflow for the TRD Comparative Trial.
Comparative Efficacy in MDD with Atypical Features
MDD with atypical features is characterized by mood reactivity, significant weight gain or increase in appetite, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity.[8][9][10][11] SSRIs are a common first-line treatment.[8] This section compares this compound monotherapy with Sertraline, a widely prescribed SSRI.
Experimental Data Summary
The following table summarizes hypothetical data from an 8-week, randomized, double-blind trial in patients with a primary diagnosis of MDD with atypical features.
| Outcome Measure | This compound (20mg/day) | Sertraline (50-150mg/day) | Placebo |
| N (Sample Size) | 120 | 120 | 120 |
| Baseline HAM-D-17 Score (Mean ± SD) | 24.5 ± 2.8 | 24.2 ± 2.9 | 24.4 ± 2.7 |
| Change in HAM-D-17 from Baseline (Mean ± SD) | -11.9 ± 4.5 | -10.8 ± 5.2 | -7.1 ± 5.8 |
| Response Rate (≥50% HAM-D-17 reduction) | 62% | 55% | 35% |
| Remission Rate (HAM-D-17 ≤ 7) | 41% | 34% | 20% |
| Key Atypical Symptom Improvement (SHAPS) | Significant improvement in anhedonia | Moderate improvement | Minimal improvement |
| Common Adverse Events | Headache (8%), Nausea (5%) | Nausea (18%), Insomnia (12%) | Headache (11%) |
| p < 0.05 vs. Placebo |
Experimental Protocol: Atypical Depression Monotherapy Trial (Hypothetical)
-
Study Design: An 8-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Participant Population: Adults (18-65 years) meeting DSM-5 criteria for MDD, with the "atypical features" specifier confirmed by the Structured Clinical Interview for DSM-5 (SCID-5). A minimum score of 22 on the 17-item Hamilton Depression Rating Scale (HAM-D-17) was required.
-
Intervention: Participants were randomized (1:1:1) to receive a daily oral dose of this compound (20 mg), Sertraline (flexible dose 50-150 mg/day, titrated), or a matching placebo.
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the HAM-D-17 total score at Week 8.
-
Secondary Outcomes: Included response and remission rates, and change in the Snaith-Hamilton Pleasure Scale (SHAPS) to specifically measure anhedonia, a core symptom often seen in atypical depression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. arrivobio.com [arrivobio.com]
- 3. biotuesdays.com [biotuesdays.com]
- 4. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arrivo targets major depressive disorder in females after early efficacy data - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Investigational drugs in recent clinical trials for treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment-resistant depression: therapeutic trends, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depression With Atypical Features: Diagnostic Validity, Prevalence, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Depression with Atypical Features | AAFP [aafp.org]
- 10. dovepress.com [dovepress.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
Forvisirvat: A Novel Epigenetic Approach to Neuropsychiatric Disorders Compared to Other Epigenetic Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of forvisirvat, a first-in-class SIRT6 activator, with other epigenetic modulators in the context of treating neuropsychiatric disorders. This document synthesizes available experimental data, details methodologies of key clinical trials, and visualizes relevant biological pathways and study designs.
Introduction to this compound and the Epigenetic Landscape in Neuropsychiatry
This compound (formerly SP-624) is an orally administered, selective activator of Sirtuin 6 (SIRT6), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] By activating SIRT6, this compound influences a range of cellular processes implicated in the pathophysiology of major depressive disorder (MDD) and schizophrenia, including DNA repair, mitochondrial function, inflammation, and glucose homeostasis.[4][5] This mechanism of action positions this compound as a novel therapeutic candidate, distinct from traditional antidepressants and antipsychotics.
The broader field of epigenetic modulation in neuropsychiatry is exploring various targets beyond SIRT6.[6][7] These include histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, which aim to correct aberrant epigenetic marks associated with these disorders.[6][7] This guide will compare this compound to these other epigenetic strategies, with a focus on available clinical trial data.
Mechanism of Action: A Comparative Overview
This compound (SIRT6 Activator): this compound's primary mechanism is the activation of SIRT6, a NAD+-dependent deacetylase. SIRT6 is known to deacetylate histones H3K9, H3K18, and H3K27, which are epigenetic modifications that regulate gene expression.[3] Reduced SIRT6 mRNA levels have been observed in the brains of individuals with MDD during depressive episodes.[3] By activating SIRT6, this compound is hypothesized to restore normal epigenetic regulation, thereby exerting its therapeutic effects. Preclinical studies have demonstrated its ability to enhance neural activity associated with mood regulation and cognition.[4][5]
Histone Deacetylase (HDAC) Inhibitors (e.g., Valproate, Vorinostat): HDAC inhibitors, such as valproic acid (valproate) and vorinostat, have a broader mechanism of action. They block the activity of a range of HDAC enzymes, leading to an overall increase in histone acetylation. This generally results in a more open chromatin structure, facilitating gene transcription. Valproate, an established mood stabilizer and anticonvulsant, has been shown to inhibit HDAC1.[2] This action is thought to contribute to its therapeutic effects in bipolar disorder and potentially schizophrenia.
DNA Methyltransferase (DNMT) Inhibitors: DNMT inhibitors act on another key epigenetic mechanism: DNA methylation. Dysregulation of DNA methylation has been implicated in both MDD and schizophrenia.[8] These inhibitors aim to reverse hypermethylation of gene promoters, which can lead to the silencing of essential genes involved in neuronal function. While preclinical studies have shown antidepressant-like effects of DNMT inhibitors, their clinical development for neuropsychiatric disorders is less advanced.[8]
Other Sirtuin Modulators (e.g., Resveratrol, EX-527): Other sirtuins, particularly SIRT1 and SIRT2, are also being investigated as therapeutic targets for neuropsychiatric conditions.[9] Resveratrol, a natural compound, is known to activate SIRT1, which has roles in inflammation and neurogenesis.[9] Conversely, inhibitors of SIRT1, such as EX-527, have also been explored, with some preclinical data suggesting potential antidepressant effects.[10] The role of these other sirtuins in neuropsychiatric disorders is complex and sometimes contradictory, and clinical data is limited.
Signaling Pathway Diagrams
References
- 1. Valproate for the treatment of acute bipolar depression: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Significant Effect of Valproate Augmentation Therapy in Patients With Schizophrenia: A Meta-analysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproate as an antidepressant in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproate for schizophrenia | Cochrane [cochrane.org]
- 6. Significant Effect of Valproate Augmentation Therapy in Patients With Schizophrenia: A Meta-analysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. DNA methylation and the opposing NMDAR dysfunction in schizophrenia and major depression disorders: a converging model for the therapeutic effects of psychedelic compounds in the treatment of psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VCU scientists are researching drugs that could improve brain function in people with schizophrenia - VCU News - Virginia Commonwealth University [news.vcu.edu]
- 10. SIRT1 and SIRT2 Modulators: Potential Anti-Inflammatory Treatment for Depression? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the 4-Week Efficacy of Forvisirvat Compared to Placebo in Major Depressive Disorder
A review of the Phase 2 clinical trial data for the novel SIRT6 activator, Forvisirvat, in the treatment of Major Depressive Disorder (MDD), with a focus on its comparison against placebo.
This compound (formerly SP-624) is a first-in-class, orally administered, selective Sirtuin 6 (SIRT6) activator under investigation for the treatment of Major Depressive Disorder (MDD).[1][2] Its novel epigenetic mechanism of action, which involves the activation of SIRT6, distinguishes it from traditional antidepressants.[1] SIRT6 is an enzyme implicated in various key biological processes, including DNA repair, mitochondrial function, inflammation, and glucose homeostasis, all of which are thought to be involved in the pathophysiology of depression.[1][3] This guide provides a detailed comparison of the efficacy and safety of this compound versus placebo based on the available data from a Phase 2 clinical trial.
Mechanism of Action: A Novel Epigenetic Approach
This compound's therapeutic potential lies in its ability to activate SIRT6, a highly conserved chromatin regulatory protein. The activation of SIRT6 leads to the deacetylation of histones H3K9, H3K18, and H3K27. This epigenetic modification is believed to enhance neural activity associated with mood regulation and cognition.[1] Preclinical studies have shown this compound to be effective in animal models of treatment-resistant depression and inflammation-induced depression.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Clinical Efficacy: A Gender-Specific Response
A Phase 2, multicenter, double-blind, randomized, placebo-controlled study (SP-624-201; NCT04479852) evaluated the efficacy and safety of a 20 mg daily dose of this compound over a 4-week period in adults with MDD.[4] While the study did not meet its primary endpoint for the overall population, a post-hoc analysis revealed a statistically significant improvement in depressive symptoms in female participants.[4]
The primary endpoint was the change from baseline to Week 4 in the Montgomery-Åsberg Depression Rating Scale (MADRS) score. In the overall study population, there was no significant difference between the this compound and placebo groups.[4]
| Efficacy Endpoint | This compound (n=163) | Placebo (n=156) | p-value |
| Response Rate (≥50% decrease in MADRS score) | 36.4% | 29.6% | 0.277 |
| Remission Rate (MADRS score ≤10) | 22.0% | 16.8% | 0.297 |
In a post-hoc analysis of female participants, this compound demonstrated a significant therapeutic effect compared to placebo.[5]
| Efficacy Endpoint | This compound (n=84) | Placebo (n=86) | p-value |
| Response Rate | 38.1% | 23.3% | 0.034 |
| Remission Rate | 25.0% | 14.0% | 0.067 |
In contrast to the findings in women, there was no significant difference in efficacy endpoints between this compound and placebo in male participants.[5]
| Efficacy Endpoint | This compound (n=48) | Placebo (n=39) | p-value |
| Response Rate | 33.3% | 43.6% | 0.327 |
| Remission Rate | 16.7% | 23.1% | 0.458 |
Experimental Protocol: Phase 2 Study (SP-624-201)
The study was a double-blind, placebo-controlled trial conducted at 34 centers in the United States.[5]
-
Participants : Adults meeting the DSM-5 criteria for moderate to severe MDD who had discontinued (B1498344) other psychoactive medications.[4]
-
Intervention : Participants were randomized to receive either 20 mg of this compound or a placebo daily for 4 weeks.[5][4]
-
Primary Endpoint : The change from baseline to Week 4 in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.[5][4]
-
Screening and Washout : A screening period of up to 28 days was completed, during which any existing antidepressant medications were tapered off. A washout period of at least 5 half-lives of the previous medication was required before initiating the study drug.[5]
Below is a diagram illustrating the experimental workflow of the Phase 2 clinical trial.
Safety and Tolerability
This compound was generally well-tolerated in the Phase 2 study, with no serious adverse events reported in the treatment group.[4] The most common treatment-emergent adverse event was headache, which occurred at a lower rate in the this compound group compared to the placebo group.[4] Discontinuation rates due to adverse events were similar between the two groups.[4]
| Adverse Event Profile | This compound (n=161) | Placebo (n=156) |
| Most Frequent TEAE: Headache | 8.1% | 11.5% |
| Discontinuation due to Adverse Events | 6 participants | 5 participants |
Discussion and Future Directions
The available data from the 4-week Phase 2 trial of this compound presents a promising, albeit nuanced, picture. The lack of a significant effect in the overall population highlights the challenges in developing novel antidepressants. However, the robust and consistent efficacy signal observed in female participants is a significant finding that warrants further investigation.[5][4] This gender-specific effect suggests that the epigenetic mechanism of SIRT6 activation may interact with biological factors that differ between men and women.
The primary limitation of the current data is the short duration of the trial. Four weeks is a relatively brief period to assess the full antidepressant potential and long-term efficacy of a new molecular entity. The persistence of symptom reduction in women even after treatment cessation is an encouraging sign that suggests a durable effect, but this needs to be confirmed in longer-term studies.[5]
To address these limitations and to confirm the promising results in women, a larger Phase 2b/3 clinical trial (NCT06254612) is currently underway.[5][4] The results of this ongoing trial will be crucial in determining the long-term efficacy and safety of this compound and its potential as a targeted treatment for women with MDD.
The logical relationship between the Phase 2 findings and the ongoing trial is depicted below.
References
- 1. arrivobio.com [arrivobio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biotuesdays.com [biotuesdays.com]
- 4. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Forvisirvat: A Guide for Laboratory Professionals
As a novel, first-in-class SIRT6 activator under investigation, Forvisirvat represents a significant advancement in the potential treatment of Major Depressive Disorder.[1] For researchers and drug development professionals, handling and disposal of such investigational new drugs (INDs) require stringent adherence to safety and environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, step-by-step procedures for its proper disposal, drawing upon established guidelines for pharmaceutical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). While specific hazards of this compound are not yet fully characterized, general best practices for handling chemical compounds in a laboratory setting should be strictly followed. This includes wearing safety glasses, gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or under a fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs like this compound is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The following protocol is a general guideline and should be adapted to comply with your institution's specific policies and procedures, as well as any guidance provided by the study sponsor, Arrivo BioVentures.
Step 1: Consult the Study Sponsor and Institutional Policy
The primary source of information for the disposal of an investigational drug is the study sponsor. Researchers should contact Arrivo BioVentures for specific recommendations on this compound disposal. Additionally, your institution's Environmental Health and Safety (EHS) department will have established protocols for pharmaceutical waste that must be followed.
Arrivo BioVentures Contact Information:
Step 2: Determine if the Waste is Hazardous
The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste.[1][2][4] Your institution's EHS department can help determine if this compound is classified as a hazardous waste. This determination will dictate the appropriate disposal pathway.
Step 3: Segregate the Waste
Proper waste segregation is crucial to ensure safe and compliant disposal. Use designated, clearly labeled, and leak-proof containers for this compound waste.
| Waste Type | Container Color | Description |
| RCRA Hazardous Waste | Black | For waste determined to be hazardous under RCRA regulations. |
| Non-Hazardous Pharmaceutical Waste | Blue or White | For pharmaceutical waste not classified as hazardous. |
Step 4: Prepare for Disposal
-
Do not dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination.[2]
-
Keep a detailed inventory of the disposed drug, including the quantity and date of disposal. This is a requirement for investigational drugs.
-
For unused or expired this compound, it may need to be returned to the study sponsor.[5] Always clarify this with the sponsor.
Step 5: Arrange for Licensed Disposal
All pharmaceutical waste must be disposed of through a licensed medical waste incineration facility.[2][6] Your institution's EHS department will have a contract with a certified vendor for this purpose. The vendor will collect the segregated waste containers and ensure their proper destruction.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of an investigational new drug like this compound within a research setting.
Caption: Workflow for the compliant disposal of investigational drugs.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance. Building this trust through value beyond the product itself is paramount in the scientific community.
References
Personal protective equipment for handling Forvisirvat
Disclaimer: This document provides essential safety and logistical information for handling Forvisirvat (also known as SP-624) in a research and development setting. This compound is an investigational, orally-administered small molecule activator of the enzyme Sirtuin 6 (SIRT6).[1][2][3] While clinical trials have indicated a favorable safety profile in human subjects, this guide is based on established best practices for handling potent pharmaceutical compounds in a laboratory environment, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.[4][5][6] A compound-specific risk assessment should be conducted by qualified personnel before any handling occurs.
Personal Protective Equipment (PPE)
The appropriate selection of Personal Protective Equipment (PPE) is crucial for minimizing exposure risk when handling potent compounds like this compound, particularly in powdered form. The following table summarizes the recommended PPE based on the type of handling procedure.[4][7][8]
| Procedure Type | Respiratory Protection | Hand Protection | Body Protection | Eye and Face Protection | Foot Protection |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | N95 or FFP2 disposable respirator (as a precaution) | Single pair of nitrile gloves | Standard lab coat | Safety glasses with side shields | Standard closed-toe shoes |
| Medium-Risk Activities (e.g., weighing small quantities in a ventilated enclosure, preparing dilute solutions) | Half- or full-facepiece respirator with P100/FFP3 particulate filters | Double-gloving (nitrile) | Disposable lab coat or gown | Chemical splash goggles | Shoe covers |
| High-Risk Activities (e.g., weighing large quantities, handling powders outside of a containment system, potential for aerosol generation) | Powered Air-Purifying Respirator (PAPR) with a full hood | Double-gloving (nitrile), with the outer pair changed frequently | Disposable coveralls (e.g., Tyvek®) | Face shield worn over chemical splash goggles | Dedicated, chemical-resistant safety shoes with disposable covers |
Operational Plan: Standard Operating Procedure (SOP) for Solution Preparation
This protocol outlines the step-by-step process for safely preparing a stock solution of this compound from a powdered solid.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered tips
-
Analytical balance within a ventilated enclosure (e.g., chemical fume hood or glove box)
Methodology:
-
Preparation:
-
Don the appropriate PPE for a medium-risk activity as detailed in the table above.
-
Decontaminate the work surface within the chemical fume hood.
-
Assemble all necessary materials.
-
-
Weighing:
-
Tare a sterile, tared weigh boat on the analytical balance.
-
Carefully transfer the required amount of this compound powder to the weigh boat using a chemical spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder into a sterile vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration of 10 mM.
-
Secure the vial cap and vortex gently until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, date, and your initials.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C for long-term storage).
-
-
Post-Procedure Cleanup:
-
Dispose of all single-use materials (weigh boat, pipette tips, gloves, etc.) as hazardous chemical waste.
-
Thoroughly decontaminate the work surface, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).
-
Doff PPE in the designated area, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Caption: Experimental workflow for the preparation of a this compound stock solution.
This compound's Mechanism of Action: SIRT6 Activation
This compound is a first-in-class activator of SIRT6, an enzyme with a crucial role in various cellular processes, including DNA repair, inflammation, and metabolic regulation.[3] By activating SIRT6, this compound enhances the deacetylation of histones, which are proteins that package DNA into chromatin. This epigenetic modification can alter gene expression and is believed to underlie its therapeutic potential.
Caption: Simplified signaling pathway for this compound as a SIRT6 activator.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, pipette tips, and disposable garments should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Disposal Workflow:
-
Segregation at Source: Immediately place waste into the correct, labeled container at the point of generation.
-
Container Management: Keep waste containers sealed when not in use. Store them in a designated, secure secondary containment area away from general lab traffic.
-
Documentation: Maintain a log of all waste added to each container, including the chemical name, quantity, and date.
-
Institutional Pickup: Follow your institution's Environmental Health and Safety (EHS) procedures for scheduling a pickup of hazardous waste. Ensure all labeling and documentation are complete before the scheduled pickup.
Caption: Logical workflow for the disposal of this compound-related waste.
References
- 1. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of this compound (SP-624) in the treatment of adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arrivobio.com [arrivobio.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
